molecular formula C53H82FNO17 B3324188 ABBV-4083 CAS No. 1809266-03-2

ABBV-4083

Cat. No.: B3324188
CAS No.: 1809266-03-2
M. Wt: 1024.2 g/mol
InChI Key: FVQGMXUKQAXPIP-JLTQGABHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FLUBENTYLOSIN is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Properties

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-4-(dimethylamino)-5-[(2S,4R,5S,6S)-5-[(4-fluorophenyl)methoxy]-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H82FNO17/c1-13-40-36(27-66-52-49(64-12)48(63-11)44(60)31(5)68-52)22-28(2)14-19-38(57)29(3)23-35(20-21-56)46(30(4)39(58)24-41(59)70-40)72-51-45(61)43(55(9)10)47(32(6)69-51)71-42-25-53(8,62)50(33(7)67-42)65-26-34-15-17-37(54)18-16-34/h14-19,21-22,29-33,35-36,39-40,42-52,58,60-62H,13,20,23-27H2,1-12H3/b19-14+,28-22+/t29-,30+,31-,32-,33+,35+,36-,39-,40-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQGMXUKQAXPIP-JLTQGABHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OCC4=CC=C(C=C4)F)(C)O)N(C)C)O)CC=O)C)C)COC5C(C(C(C(O5)C)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OCC4=CC=C(C=C4)F)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)C)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H82FNO17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1024.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809266-03-2
Record name 4''-(p-Fluorobenzyl)tylosin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809266032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUBENTYLOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HXL1F57P8O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

ABBV-4083: A Deep Dive into its Mechanism of Action Against Wolbachia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABBV-4083 is a novel, orally bioavailable macrolide antibiotic derived from tylosin A, developed by AbbVie in collaboration with the Anti-Wolbachia (A·WOL) Consortium. It is a potent anti-Wolbachia agent being investigated for the treatment of filarial diseases such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis). The therapeutic strategy hinges on the symbiotic relationship between filarial worms and Wolbachia bacteria; the bacteria are essential for the worms' fertility and survival. By targeting and eliminating Wolbachia, this compound effectively sterilizes the adult female worms and leads to their slow death, offering a macrofilaricidal effect with a potentially better safety profile than direct-acting filaricides. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual pathway representations.

Core Mechanism of Action: Targeting the Wolbachia Ribosome

The primary mechanism of action of this compound is the inhibition of protein synthesis in Wolbachia bacteria. As a derivative of the macrolide antibiotic Tylosin A, this compound is presumed to act similarly by binding to the 50S subunit of the bacterial ribosome.[1][2][3] This binding interferes with the process of translation, the cellular process that synthesizes proteins.

Macrolide antibiotics, including tylosin A, are known to bind to the nascent polypeptide exit tunnel on the 50S ribosomal subunit. This interaction can physically obstruct the passage of newly synthesized peptide chains and/or interfere with the peptidyl transferase center, the site of peptide bond formation. The ultimate consequence is the cessation of protein production, leading to a bacteriostatic effect, which halts the growth and replication of Wolbachia.[4]

The depletion of the Wolbachia population within the filarial worm has profound downstream effects. It disrupts embryogenesis in the female worm, leading to a reduction in microfilariae, the worm's offspring that are responsible for transmission of the disease.[5] Over time, the absence of the essential symbiotic bacteria leads to the premature death of the adult worm. This slow-kill mechanism is considered advantageous as it may reduce the severe inflammatory responses often associated with the rapid death of adult worms caused by some other filaricides.

ABBV_4083_Mechanism cluster_host Host (Human) cluster_worm Filarial Worm Oral Administration Oral Administration Systemic Circulation Systemic Circulation Oral Administration->Systemic Circulation Absorption This compound Uptake This compound Uptake Systemic Circulation->this compound Uptake Diffusion Wolbachia Wolbachia This compound Uptake->Wolbachia 50S Ribosomal Subunit 50S Ribosomal Subunit This compound Uptake->50S Ribosomal Subunit Binding Wolbachia->50S Ribosomal Subunit Protein Synthesis Inhibition Protein Synthesis Inhibition 50S Ribosomal Subunit->Protein Synthesis Inhibition Leads to Wolbachia Depletion Wolbachia Depletion Protein Synthesis Inhibition->Wolbachia Depletion Results in Blocked Embryogenesis Blocked Embryogenesis Wolbachia Depletion->Blocked Embryogenesis Causes Adult Worm Death (Slow) Adult Worm Death (Slow) Wolbachia Depletion->Adult Worm Death (Slow) Leads to Blocked Embryogenesis->Adult Worm Death (Slow) Contributes to

Caption: Presumed mechanism of action of this compound on Wolbachia within the filarial worm.

Quantitative Data on Wolbachia Depletion

Preclinical studies have demonstrated the potent activity of this compound in various animal models of filariasis. The following tables summarize the key quantitative data on Wolbachia depletion.

Table 1: Efficacy of this compound in Litomosoides sigmodontis-infected Mice

Dose (mg/kg)Dosing RegimenTreatment Duration (days)Time of Measurement (post-treatment start)Wolbachia Depletion (%)Reference
75Once Daily (QD)33 days84.9
75Once Daily (QD)55 days91.5
75Once Daily (QD)563 days>99.9
75Once Daily (QD)77 days94.0
75Once Daily (QD)1010 days98.7
75Once Daily (QD)1063 days>99.9
43Once Daily (QD)5Not Specified64.2
43Twice Daily (BID)5Not Specified79.2
50Once Daily (QD)5Not Specified77.6

Table 2: Efficacy of this compound in Litomosoides sigmodontis-infected Jirds (Gerbils)

Dose (mg/kg)Dosing RegimenTreatment Duration (days)Time of Measurement (weeks post-treatment start)Wolbachia Depletion (%)Effect on MicrofilariaeReference
150Once Daily (PO)141699.91Complete clearance
100Once Daily (PO)1414>99.9Cleared in 5/6 animals

Table 3: Comparative Efficacy of this compound and Doxycycline in Animal Models

Animal ModelDrugDosing RegimenTreatment DurationOutcomeReference
Brugia malayi & Litomosoides sigmodontis (mice & gerbils)This compoundNot Specified1-2 weeks>90% Wolbachia depletion, blocked embryogenesis, depletion of microfilariae
Brugia malayi & Litomosoides sigmodontis (mice & gerbils)DoxycyclineNot Specified3-4 weeksComparable to this compound
Onchocerca ochengi (mice)This compoundNot Specified1-2 weeks>90% Wolbachia depletion, blocked embryogenesis, depletion of microfilariae
Onchocerca ochengi (mice)DoxycyclineNot Specified3-4 weeksComparable to this compound

Experimental Protocols

The following section outlines the generalized methodologies employed in the preclinical evaluation of this compound's anti-Wolbachia activity.

Animal Models and Infection
  • Rodent Models: BALB/c mice and Mongolian gerbils (Meriones unguiculatus) are commonly used hosts for filarial parasites.

  • Filarial Species:

    • Litomosoides sigmodontis : A rodent filarial nematode used as a primary screening model. Natural infection is achieved via exposure to infected mites (Ornithonyssus bacoti).

    • Brugia malayi : A human lymphatic filariasis parasite. Mice and gerbils are infected by subcutaneous or intraperitoneal injection of L3 larvae.

    • Onchocerca ochengi : A cattle filarial parasite closely related to the human Onchocerca volvulus. SCID mice are implanted subcutaneously with adult male worms.

Drug Administration
  • Route of Administration: this compound is typically administered orally (PO) via gavage.

  • Vehicle: The drug is often dissolved in a vehicle such as 0.5% HPMC (hydroxypropyl methylcellulose) / 0.02% Tween-80.

  • Dosing Regimen: Dosing frequency is typically once daily (QD) or twice daily (BID) for a specified duration, ranging from 3 to 14 days.

Quantification of Wolbachia Load
  • Sample Collection: Adult female worms are recovered from the host animals at specified time points post-treatment.

  • DNA Extraction: DNA is extracted from individual or pooled worms.

  • Quantitative PCR (qPCR): The number of Wolbachia is quantified by targeting the Wolbachia ftsZ gene. The results are normalized against a host nematode gene, such as actin. The ratio of ftsZ to the host gene provides a measure of the Wolbachia load.

Assessment of Embryogenesis (Embryogram)
  • Uterine Content Analysis: The uteri of adult female worms are dissected, and their contents are examined microscopically.

  • Developmental Staging: Embryonic and larval stages are categorized and counted (e.g., eggs, morulae, coiled microfilariae, stretched microfilariae).

  • Efficacy Assessment: A block in embryogenesis is indicated by a significant reduction or absence of later developmental stages in treated worms compared to controls.

Microfilariae Quantification
  • Blood Sampling: Peripheral blood is collected from the host animals at regular intervals.

  • Counting: The number of microfilariae in a defined volume of blood is counted microscopically.

Experimental_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal Model Selection Animal Model Selection Filarial Worm Infection Filarial Worm Infection Animal Model Selection->Filarial Worm Infection Oral Administration Oral Administration Filarial Worm Infection->Oral Administration Post-infection Drug Formulation Drug Formulation Drug Formulation->Oral Administration Worm Recovery & Blood Sampling Worm Recovery & Blood Sampling Oral Administration->Worm Recovery & Blood Sampling Post-treatment qPCR for Wolbachia Load qPCR for Wolbachia Load Worm Recovery & Blood Sampling->qPCR for Wolbachia Load Embryogram Analysis Embryogram Analysis Worm Recovery & Blood Sampling->Embryogram Analysis Microfilariae Counting Microfilariae Counting Worm Recovery & Blood Sampling->Microfilariae Counting Data Analysis & Interpretation Data Analysis & Interpretation qPCR for Wolbachia Load->Data Analysis & Interpretation Embryogram Analysis->Data Analysis & Interpretation Microfilariae Counting->Data Analysis & Interpretation

Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound.

Conclusion

This compound represents a promising next-generation anti-filarial agent with a well-defined, albeit presumed, mechanism of action targeting the essential Wolbachia endosymbionts. Its ability to potently deplete Wolbachia with shorter treatment regimens compared to existing anti-Wolbachia therapies like doxycycline positions it as a valuable candidate for mass drug administration programs. The preclinical data robustly support its efficacy in blocking worm embryogenesis and ultimately leading to a macrofilaricidal effect. Further clinical development will be crucial to confirm these promising preclinical findings in human patients and to fully elucidate the therapeutic potential of this compound in the global effort to eliminate filarial diseases.

References

What is the chemical structure of ABBV-4083?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-4083, also known as flubentylosin, is a novel, semi-synthetic macrolide antibiotic developed as a potent anti-Wolbachia agent for the treatment of filarial diseases such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2][3] These diseases are caused by parasitic worms that harbor endosymbiotic Wolbachia bacteria, which are essential for the worms' development, fertility, and survival.[2][3] By targeting Wolbachia, this compound offers a therapeutic strategy that leads to the sterilization and eventual death of the adult worms, a macrofilaricidal effect that is lacking in many current treatments. This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Synthesis

This compound is a derivative of the veterinary antibiotic Tylosin A. Specifically, it is the 4”-(4-fluorobenzyl) ether analog of Tylosin A. This modification was achieved by derivatizing the 4”-hydroxyl group on the mycaminose sugar of the parent compound. This chemical alteration resulted in improved oral bioavailability and enhanced anti-Wolbachia potency compared to Tylosin A.

Chemical Name: 2-((4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-(((2R,3R,4R,6R)-4-(dimethylamino)-5-(((2S,4R,5S,6S)-5-((4-fluorobenzyl)oxy)-4-hydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-16-ethyl-4-hydroxy-15-((((2R,3R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyl-3-(oxo-l6-methyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)-5,9,13-trimethyl-2,10-dioxooxacyclohexadeca-11,13-dien-7-yl)acetaldehyde

CAS Number: 1809266-03-2

Molecular Formula: C₅₃H₈₂FNO₁₇

Molecular Weight: 1024.23 g/mol

SMILES Code: C[C@H]1O--INVALID-LINK--C)O)(C)O)N(C)C">C@H--INVALID-LINK--O)(C)OCC5=CC=C(F)C=C5)C)O)C">C@HO[C@@H]1CC=O)--INVALID-LINK----INVALID-LINK--C--INVALID-LINK--C(=O)C=C--INVALID-LINK--C--INVALID-LINK--C(=O)C=CC(C)=O

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its effect by inhibiting protein synthesis in susceptible bacteria. The primary target is the 50S subunit of the bacterial ribosome. This compound binds within the peptide exit tunnel of the ribosome, thereby interfering with the elongation of the nascent polypeptide chain and inhibiting the formation of peptide bonds. This action is bacteriostatic, meaning it prevents the bacteria from multiplying, ultimately leading to their clearance by the host's immune system or other processes. The high potency of this compound against Wolbachia is crucial for its anti-filarial activity.

ABBV-4083_Mechanism_of_Action ABBV_4083 This compound Wolbachia Wolbachia Bacterium ABBV_4083->Wolbachia Enters Inhibition Inhibition ABBV_4083->Inhibition Binds to 50S subunit Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Mediates Cell_Death Wolbachia Depletion & Cell Death Protein_Synthesis->Cell_Death Essential for survival Inhibition->Protein_Synthesis Blocks Inhibition->Cell_Death Leads to

Caption: Mechanism of action of this compound on Wolbachia.

Preclinical and Clinical Data

A substantial body of preclinical and clinical data is available for this compound, demonstrating its potent anti-Wolbachia activity and favorable pharmacokinetic profile.

In Vitro Efficacy

This compound has demonstrated high potency against Wolbachia in various in vitro assays.

Assay SystemCell LineWolbachia StrainEC₅₀Reference
High-Content ImagingC6/36 (Aedes albopictus)wAlbB2.6 ± 0.5 nM
Brugia malayi microfilariae--150 nM
Tylosin A (parent compound)-->20x less potent than some analogs
In Vivo Efficacy

Animal models of filariasis have been crucial in evaluating the in vivo efficacy of this compound.

Animal ModelFilarial SpeciesDosing RegimenWolbachia DepletionReference
Jirds (Meriones unguiculatus)Litomosoides sigmodontis100 mg/kg, once daily for 14 days>99.9% in female adult worms
Mice (BALB/c)Litomosoides sigmodontis75 mg/kg, once daily for 5 days>90%
Mice (BALB/c)Litomosoides sigmodontis75 mg/kg, once daily for 10 days>99.9%
Pharmacokinetics in Humans (Phase I Study)

A Phase I clinical trial was conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.

ParameterValue (at doses ≤ 400 mg)
Time to Maximum Concentration (Tₘₐₓ)~1.5 - 2 hours
Half-life (t₁/₂)< 3 hours
Dose ProportionalityMore than dose-proportional increase in Cₘₐₓ and AUC
Food EffectMinimal

Source:

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Anti-Wolbachia Cell-Based Assay

This assay is used to determine the potency of compounds against Wolbachia in an insect cell line.

In_Vitro_Anti_Wolbachia_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Analysis C636_cells C6/36 cells (A. albopictus) stably infected with wAlbB Incubation Incubate cells with compound for 6 days at 37°C, 5% CO₂ C636_cells->Incubation Compound_prep Prepare serial dilutions of this compound Compound_prep->Incubation Imaging High-Content Imaging Incubation->Imaging Quantification Quantify percentage of Wolbachia-infected cells Imaging->Quantification EC50_calc Calculate EC₅₀ value Quantification->EC50_calc

Caption: Workflow for the in vitro anti-Wolbachia cell-based assay.

  • Cell Line: An Aedes albopictus cell line (C6/36) stably infected with Wolbachia pipientis (wAlbB) is used.

  • Compound Preparation: A serial dilution of the test compound (this compound) is prepared.

  • Incubation: The infected cells are incubated with the various concentrations of the compound for 6 days at 37°C in a 5% CO₂ atmosphere.

  • Analysis: High-content imaging is used to visualize and quantify the percentage of cells that remain infected with Wolbachia.

  • EC₅₀ Determination: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.

In Vivo Efficacy Study in Jirds

This animal model is used to assess the ability of this compound to clear Wolbachia from adult filarial worms.

  • Animal Model: Jirds (Meriones unguiculatus) are infected with the filarial nematode Litomosoides sigmodontis.

  • Treatment: Once the infection is patent (microfilariae are present in the blood), the jirds are treated orally with this compound at a specified dose and duration (e.g., 100 mg/kg/day for 14 days). A vehicle control group is also included.

  • Necropsy and Worm Recovery: At a predetermined time point post-treatment, the animals are euthanized, and adult female worms are recovered.

  • Quantification of Wolbachia: DNA is extracted from the worms, and quantitative PCR (qPCR) is performed to determine the ratio of a Wolbachia-specific gene (e.g., ftsZ) to a nematode-specific gene (e.g., actin).

  • Efficacy Calculation: The reduction in the Wolbachia/nematode gene ratio in the treated group compared to the control group indicates the efficacy of the compound.

Conclusion

This compound is a promising next-generation anti-filarial agent with potent activity against the endosymbiotic bacteria Wolbachia. Its optimized chemical structure provides excellent in vitro and in vivo efficacy, coupled with a favorable pharmacokinetic profile in humans. While further clinical development was discontinued due to unfavorable efficacy results in a Phase II trial, the data gathered on this compound provides a valuable foundation for future research and development of anti-Wolbachia therapies for the treatment of onchocerciasis and lymphatic filariasis.

References

ABBV-4083: A Novel Tylosin A Analog as a Macrofilaricidal Agent for the Treatment of Filariasis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Filariasis, encompassing onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis), continues to be a significant global health burden, affecting millions in tropical and subtropical regions. Current treatment strategies, primarily focused on microfilaricidal drugs, require prolonged mass drug administration programs and do not effectively eliminate the adult worms (macrofilariae) responsible for chronic disease. A paradigm shift in treatment involves targeting Wolbachia, an endosymbiotic bacterium essential for the fertility, development, and survival of filarial nematodes. This approach has been validated by the clinical use of doxycycline, which, despite its efficacy, requires a lengthy treatment course and is contraindicated in children and pregnant women, limiting its widespread use.

This technical guide details the discovery and development of ABBV-4083 (also known as flubentylosin), a novel, potent, and orally bioavailable analog of the macrolide antibiotic Tylosin A. Developed through a collaboration between AbbVie and the anti-Wolbachia (A·WOL) consortium, this compound is a next-generation anti-wolbachial agent designed to overcome the limitations of existing therapies. Through targeted chemical modification of the Tylosin A scaffold, this compound exhibits a superior pharmacokinetic profile and enhanced potency against Wolbachia. Preclinical studies in various animal models of filariasis have demonstrated that this compound achieves greater than 90% Wolbachia depletion with shorter treatment regimens (1-2 weeks) compared to the 4-6 weeks required for doxycycline.[1][2] This rapid and robust depletion of the endosymbiont leads to a blockage of worm embryogenesis, clearance of microfilariae, and ultimately, the death of the adult worm.[1][3] Phase I clinical trials have shown this compound to be safe and well-tolerated in healthy volunteers, supporting its progression to Phase II proof-of-concept studies in patients with onchocerciasis.[4] this compound represents a promising macrofilaricidal drug candidate that could significantly shorten treatment duration and accelerate the elimination of onchocerciasis and lymphatic filariasis.

Introduction: The Rationale for an Anti-Wolbachial Approach

Filarial nematodes, the causative agents of onchocerciasis and lymphatic filariasis, harbor an obligate intracellular bacterial symbiont, Wolbachia. This mutualistic relationship is critical for the worm's life cycle; Wolbachia are essential for larval growth, development, embryogenesis, and long-term survival of the adult filariae. The dependence of the filarial host on its endosymbiont presents a unique therapeutic target.

The "anti-Wolbachia" strategy for treating filariasis has been clinically validated with doxycycline, a tetracycline antibiotic. A 4- to 6-week course of doxycycline effectively depletes Wolbachia populations, leading to the sterilization of adult female worms and a slow, gradual death of the macrofilariae. This slow-kill mechanism is considered advantageous as it may reduce the risk of severe adverse reactions associated with the rapid death of adult worms. However, the prolonged treatment duration and contraindications for use in children and pregnant women make doxycycline unsuitable for large-scale mass drug administration (MDA) programs.

This has driven the search for novel, safer, and faster-acting anti-Wolbachia agents. The A·WOL consortium identified the veterinary macrolide antibiotic Tylosin A as a promising lead compound with potent anti-Wolbachia activity. While effective, Tylosin A suffers from poor oral bioavailability, limiting its clinical utility. A medicinal chemistry program was initiated to optimize the Tylosin A scaffold, leading to the discovery of this compound, a derivative with improved potency and oral pharmacokinetic properties.

Mechanism of Action: Targeting the Endosymbiont

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis in Wolbachia. As a macrolide antibiotic, it is presumed to bind to the 50S ribosomal subunit of the bacterium, thereby disrupting translation and leading to a bacteriostatic effect. The depletion of the Wolbachia population has profound downstream consequences for the filarial worm.

ABBV-4083_Mechanism_of_Action cluster_drug Drug Action cluster_wolbachia Wolbachia Endosymbiont cluster_filaria Filarial Worm (Macrofilaria) This compound This compound Bacterial_Ribosome Bacterial 50S Ribosome This compound->Bacterial_Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Bacterial_Ribosome->Protein_Synthesis Wolbachia_Depletion Wolbachia Depletion Protein_Synthesis->Wolbachia_Depletion Embryogenesis_Block Blocked Embryogenesis Wolbachia_Depletion->Embryogenesis_Block Leads to Macrofilariae_Death Adult Worm Death (Macrofilaricidal Effect) Wolbachia_Depletion->Macrofilariae_Death Ultimately causes Sterilization Adult Worm Sterilization Embryogenesis_Block->Sterilization Microfilariae_Clearance Microfilariae Clearance Sterilization->Microfilariae_Clearance

Figure 1: this compound Mechanism of Action Pathway.

The depletion of Wolbachia disrupts critical metabolic and cellular processes within the nematode, leading to:

  • Blocked Embryogenesis: A rapid cessation of oogenesis and embryogenesis in the female worm, preventing the production of new microfilariae.

  • Sterilization: The block in embryo development results in the long-term sterilization of the adult worm.

  • Microfilariae Clearance: The halt in reproduction, coupled with the natural attrition of existing microfilariae, leads to a decline in microfilarial loads in the host.

  • Macrofilaricidal Effect: The loss of the essential symbiont ultimately compromises the viability of the adult worm, resulting in its gradual death over several months.

Drug Discovery and Optimization Workflow

The development of this compound followed a structured, properties-driven optimization workflow, beginning with a lead compound and progressing through chemical modification and rigorous preclinical testing.

Drug_Discovery_Workflow Screening Screening of Anti-Infective Library Lead_ID Lead Identification: Tylosin A Screening->Lead_ID Lead_Opt Lead Optimization: Medicinal Chemistry Program Lead_ID->Lead_Opt Identified liabilities: Poor oral bioavailability Analog_Synth Synthesis of Tylosin A Analogs Lead_Opt->Analog_Synth In_Vitro In Vitro Anti-Wolbachia Activity Screening Analog_Synth->In_Vitro PK_Studies Rat Pharmacokinetic (PK) Studies In_Vitro->PK_Studies Prioritize potent compounds PK_Studies->In_Vitro Feedback loop for structure-activity relationship Candidate_Selection Candidate Selection: This compound PK_Studies->Candidate_Selection Improved potency & oral PK profile Preclinical Preclinical In Vivo Efficacy (Mouse & Gerbil Models) Candidate_Selection->Preclinical Tox_Safety Toxicology & Safety Studies (Rat & Dog) Preclinical->Tox_Safety Clinical Phase I Clinical Trials (Healthy Volunteers) Tox_Safety->Clinical

Figure 2: this compound Discovery and Development Workflow.

Quantitative Data Summary

In Vitro Activity and Pharmacokinetics of Tylosin A Analogs

A key goal of the optimization program was to improve upon the in vitro potency and oral bioavailability of Tylosin A. This compound emerged as a lead candidate due to its potent anti-Wolbachia activity and significantly improved pharmacokinetic profile.

CompoundAnti-Wolbachia EC50 (μM)Rat Oral AUC (μM·h) - ParentRat Oral AUC (μM·h) - Metabolite (TylA)
Tylosin A (TylA) 0.080.05-
Analog 1 0.031.10.1
Analog 2 0.023.60.1
This compound 0.01 11.0 0.2
Data synthesized from preclinical studies reported in the literature.
Preclinical In Vivo Efficacy

This compound has demonstrated superior or comparable efficacy to the gold-standard doxycycline in multiple preclinical models of filariasis, but with a significantly shorter treatment duration.

Animal ModelSpeciesTreatmentDurationWolbachia DepletionOutcome
Mouse Litomosoides sigmodontisThis compound (Oral)1-2 weeks>90%Blocked embryogenesis, depletion of microfilariae
Gerbil (Jird) Litomosoides sigmodontisThis compound (150 mg/kg PO, QD)14 days>99.9%Clearance of microfilaremia, blocked embryogenesis
Gerbil (Jird) Litomosoides sigmodontisDoxycycline14 days-Cleared microfilaremia (slower onset than this compound)
Cattle Onchocerca ochengiThis compound (Oral)1-2 weeks>90%Blocked embryogenesis
Mouse Brugia malayiThis compound (Oral)1-2 weeks>90%Blocked embryogenesis
Data compiled from various preclinical efficacy studies.
Phase I Clinical Trial Data (Flubentylosin)

First-in-human studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers.

Study PartDoseNumber of Subjects (Active/Placebo)Key Pharmacokinetic FindingsKey Safety Findings
Single Ascending Dose 40, 100, 200, 400, 1000 mg36 / -Cmax reached in 1-2 hours; Half-life < 4 hours (at doses ≤ 400 mg); More than dose-proportional increase in Cmax and AUC.Generally well-tolerated. Most frequent AEs: nausea, headache. Reversible, asymptomatic ALT/AST elevations at 1000 mg dose.
Multiple Ascending Dose 100 mg QD (7d), 200 mg QD (7d or 14d), 400 mg QD (7d or 14d)30 / 22Similar exposure after multiple doses compared to single dose.400 mg for 14 days was the maximum tolerated dose. No serious adverse events reported.
Food-Effect 1000 mg12 / -Minimal effect of food on exposure.-
Summary of Phase I study results for flubentylosin (this compound).

Experimental Protocols

In Vitro Anti-Wolbachia Activity Assay
  • Cell Line: Aedes albopictus (mosquito) cell line (e.g., C6/36) naturally infected with Wolbachia pipientis.

  • Methodology: A high-content imaging system is used to quantify Wolbachia levels within the insect cells.

  • Protocol:

    • Cells are seeded into multi-well plates and allowed to adhere.

    • Compounds (Tylosin A analogs) are serially diluted and added to the cells.

    • Plates are incubated for a period sufficient to observe an effect on bacterial replication (e.g., 5-7 days).

    • Cells are fixed and stained with a DNA dye (e.g., Hoechst) to visualize host cell nuclei and a fluorescent probe that specifically binds to the Wolbachia surface protein (WSP) or uses fluorescence in situ hybridization (FISH).

    • Automated microscopy and image analysis software are used to count the number of host cells and quantify the Wolbachia signal per cell.

    • Data are normalized to vehicle controls, and EC50 values (the concentration at which 50% of Wolbachia replication is inhibited) are calculated from the dose-response curves.

In Vivo Efficacy Model: Litomosoides sigmodontis in Gerbils (Jirds)
  • Animal Model: Mongolian gerbils (Meriones unguiculatus) are susceptible to infection with the filarial parasite L. sigmodontis, which establishes a patent infection with circulating microfilariae. This model is widely used for evaluating anti-filarial drugs.

  • Infection Protocol:

    • Gerbils are naturally infected by exposure to infected tropical rat mites (Ornithonyssus bacoti).

    • Infection is allowed to establish for a period of 12-16 weeks, at which point a stable microfilaremia is present.

  • Treatment Protocol:

    • Infected gerbils are randomized into treatment and vehicle control groups.

    • This compound is formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).

    • The drug is administered once daily (QD) by oral gavage for the specified duration (e.g., 14 days) at a defined dose (e.g., 150 mg/kg).

  • Efficacy Endpoints:

    • Microfilaremia: Circulating microfilariae levels are monitored at regular intervals by collecting a small volume of peripheral blood (e.g., 10 µL) and counting the microfilariae under a microscope.

    • Wolbachia Depletion: At a predetermined time point post-treatment (e.g., 16 weeks), animals are euthanized, and adult female worms are recovered. Wolbachia levels are quantified using quantitative PCR (qPCR) targeting a Wolbachia-specific gene (e.g., ftsZ) relative to a nematode-specific gene (e.g., gst).

    • Embryogenesis: Uteri from recovered female worms are dissected, and the developmental stages of embryos (eggs, morulae, pretzel, stretched microfilariae) are counted and categorized to create an embryogram, assessing the impact on fertility.

Pharmacokinetic Studies in Rats
  • Animal Model: Sprague-Dawley rats are commonly used for early, non-GLP pharmacokinetic profiling.

  • Protocol:

    • A cohort of rats is administered the test compound (e.g., a Tylosin A analog) via oral gavage at a specific dose.

    • Blood samples are collected from the tail vein or other appropriate site at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Plasma is separated by centrifugation.

    • Plasma concentrations of the parent drug and any major metabolites are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (Area Under the Curve), are calculated using standard non-compartmental analysis software.

Conclusion and Future Outlook

This compound (flubentylosin) is a highly promising macrofilaricidal drug candidate that directly addresses the need for a safe, effective, and short-course treatment for filarial diseases. By targeting the essential Wolbachia endosymbiont, it employs a validated mechanism of action with the potential for a superior clinical profile compared to doxycycline. The robust preclinical data, demonstrating rapid Wolbachia depletion and subsequent anti-filarial effects in relevant animal models, combined with a favorable safety profile in Phase I studies, strongly supports its continued clinical development.

The progression of this compound into Phase II trials is a critical step towards realizing its potential. Successful outcomes from these studies could revolutionize the strategy for eliminating onchocerciasis and lymphatic filariasis, moving beyond transmission control to a curative therapy that can be deployed more effectively within global public health programs. The development of this compound serves as a benchmark for targeted, symbiont-based drug discovery for neglected tropical diseases.

References

Flubentylosin (ABBV-4083): A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flubentylosin (formerly ABBV-4083) is a novel, orally bioavailable macrolide antibiotic developed as a potential treatment for filarial diseases, such as onchocerciasis ("river blindness") and lymphatic filariasis. It is a semi-synthetic derivative of the veterinary antibiotic tylosin A. Flubentylosin's mechanism of action is the targeted depletion of Wolbachia, an endosymbiotic bacterium essential for the survival, development, and fertility of filarial worms. By eliminating Wolbachia, flubentylosin indirectly causes the death of the adult worms (macrofilaricidal effect), a significant advantage over existing treatments that primarily target the microfilariae.[1]

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of flubentylosin, with a focus on quantitative data and experimental methodologies.

Discovery and Rationale

The discovery of flubentylosin was driven by the urgent need for a safe and effective macrofilaricidal drug to accelerate the elimination of onchocerciasis and lymphatic filariasis.[2] The strategy was to target the symbiotic relationship between filarial nematodes and Wolbachia bacteria. This approach was clinically validated with doxycycline, which, despite its effectiveness, requires a lengthy treatment course and is contraindicated in children and pregnant women.[3]

The journey to flubentylosin began with the screening of a library of anti-infective compounds, which identified tylosin A, a veterinary macrolide antibiotic, as having potent anti-Wolbachia activity. This led to a medicinal chemistry program by AbbVie and the anti-Wolbachia (A-WOL) consortium to develop tylosin A analogs with improved oral bioavailability and efficacy. This effort culminated in the selection of flubentylosin (this compound) for preclinical and clinical development.

Synthesis

Flubentylosin is a semi-synthetic analog of tylosin A. While detailed, step-by-step synthesis protocols are not publicly available, the process is described as a "short synthesis" from the readily available and inexpensive veterinary product, tylosin A. The structural modifications were focused on improving the pharmacokinetic profile and enhancing the anti-Wolbachia potency of the parent compound.

Mechanism of Action

Flubentylosin's primary mechanism of action is the inhibition of protein synthesis in Wolbachia bacteria, leading to their depletion in the filarial worms. The loss of these essential endosymbionts disrupts the worms' biological processes, including growth, development, and reproduction, ultimately leading to the death of the adult worms.

Signaling Pathway: Mechanism of Action of Flubentylosin

Flubentylosin Flubentylosin (this compound) Wolbachia Wolbachia (Endosymbiont) Flubentylosin->Wolbachia Inhibits Protein Synthesis Filarial_Worm Filarial Worm (e.g., Onchocerca volvulus) Wolbachia->Filarial_Worm Essential for Survival, Fertility, and Development Worm_Death Macrofilaricidal Effect (Adult Worm Death) Wolbachia->Worm_Death Depletion Leads to

Caption: Mechanism of action of flubentylosin targeting Wolbachia.

Preclinical Efficacy

Flubentylosin demonstrated robust anti-Wolbachia effects in several in vivo models of filariasis, showing superiority to the standard treatment, doxycycline, and effectiveness with a shorter dosing regimen.

Animal Models

Efficacy was tested in mouse and gerbil models infected with filarial nematodes such as Brugia malayi, Litomosoides sigmodontis, and Onchocerca ochengi.

Efficacy Data

In these preclinical models, a 1- or 2-week oral course of flubentylosin resulted in:

  • Greater than 90% depletion of Wolbachia from the nematodes.

  • A block in worm embryogenesis.

  • Depletion of microfilarial worm loads.

These results were comparable or superior to a 3- to 4-week course of doxycycline.

Clinical Development

Flubentylosin progressed to Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase I Clinical Trial

A first-in-human, three-part Phase I study was conducted in healthy adult volunteers. The study assessed single ascending doses, the effect of food, and multiple ascending doses.

Experimental Workflow: Phase I Clinical Trial

cluster_0 Part 1: Single Ascending Dose cluster_1 Part 2: Food Effect cluster_2 Part 3: Multiple Ascending Dose cluster_3 Analysis SAD_Doses 40, 100, 200, 400, 1000 mg PK_Analysis Pharmacokinetic Analysis (Blood and Urine) SAD_Doses->PK_Analysis Safety_Analysis Safety and Tolerability Monitoring SAD_Doses->Safety_Analysis Food_Effect_Dose 1000 mg Food_Effect_Dose->PK_Analysis Food_Effect_Dose->Safety_Analysis MAD_Regimens 100 mg QD (7 days) 200 mg QD (7 or 14 days) 400 mg QD (7 or 14 days) MAD_Regimens->PK_Analysis MAD_Regimens->Safety_Analysis

Caption: Workflow of the Phase I clinical trial for flubentylosin.

A total of 78 healthy adults were enrolled in the study.

  • Part 1 (Single Ascending Dose): 36 subjects received single doses of 40, 100, 200, 400, or 1000 mg of flubentylosin.

  • Part 2 (Food Effect): 12 subjects received a 1000 mg dose to assess the effect of food on pharmacokinetics.

  • Part 3 (Multiple Ascending Dose): 30 subjects received daily doses of 100 mg for 7 days, 200 mg for 7 or 14 days, or 400 mg for 7 or 14 days.

  • Control: 22 subjects received a placebo.

Flubentylosin concentrations in blood and urine were determined using validated liquid chromatography with tandem mass spectrometric detection. The lower limit of quantitation was 1.00 ng/mL in blood and 5.00 ng/mL in urine.

ParameterResult
Time to Maximum Concentration (Tmax) 1–2 hours
Half-life (t½) < 4 hours at doses ≤ 400 mg
Dose Proportionality Cmax and AUC increased in a more than dose-proportional manner
Food Effect Minimal effect on exposure parameters

Data sourced from Alami et al., 2023.

FindingDetails
Maximum Tolerated Dose 400 mg for 14 days
Most Frequent Adverse Events Nausea (10%) and headache (8%)
Serious Adverse Events No treatment-related serious adverse events were reported.
Liver Enzyme Elevation Two subjects receiving a single 1000 mg dose experienced reversible, asymptomatic elevations in ALT and AST.

Data sourced from Alami et al., 2023.

Phase II Clinical Trial

Following the promising results of the Phase I study, a Phase II proof-of-concept study was initiated in 2021 in the Democratic Republic of Congo to test the safety and efficacy of flubentylosin in patients infected with Onchocerca volvulus.

The Phase II trial was completed in 2023. While flubentylosin was well-tolerated in patients, the development of the drug was terminated due to unfavorable efficacy results in the clinical study.

Conclusion

Flubentylosin (this compound) represented a promising development in the search for a novel macrofilaricidal drug. Its discovery and preclinical development demonstrated a potent and targeted mechanism of action against Wolbachia, with a favorable safety profile in early clinical trials. Although the Phase II trial did not meet its efficacy endpoints, the research and development of flubentylosin have provided valuable insights into the development of anti-Wolbachia therapies for filarial diseases. The journey of flubentylosin underscores the complexities of drug development and the importance of rigorous clinical evaluation.

References

ABBV-4083: A Novel Macrolide Targeting Wolbachia Endosymbionts for the Treatment of Filarial Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Filarial diseases, such as onchocerciasis (River Blindness) and lymphatic filariasis, affect millions worldwide, causing severe morbidity and socioeconomic burden. Current treatment strategies often have limitations, including the risk of severe adverse events and long treatment durations. A promising therapeutic approach is the targeting of Wolbachia, an obligate endosymbiotic bacterium essential for the development, fertility, and survival of most pathogenic filarial worms. ABBV-4083, a novel analog of the macrolide antibiotic Tylosin A, has emerged as a potent anti-Wolbachia agent with the potential to revolutionize the treatment of these debilitating diseases. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, efficacy, pharmacokinetics, and the experimental methodologies used in its evaluation.

Introduction: The Rationale for Targeting Wolbachia

The mutualistic relationship between filarial nematodes and Wolbachia bacteria presents a unique therapeutic target. Depletion of these endosymbionts leads to a cascade of effects detrimental to the worm, including inhibition of embryogenesis, sterilization of adult female worms, and ultimately, a reduction in the adult worm lifespan.[1] This indirect macrofilaricidal effect, which results in a slow decline of circulating microfilariae, is considered advantageous as it may reduce the risk of severe inflammatory responses often associated with the rapid death of adult worms.[1]

The clinical validity of this approach has been established with doxycycline, a tetracycline antibiotic. However, the requirement for a prolonged treatment course (4-6 weeks) and contraindications in children and pregnant women limit its widespread use in mass drug administration (MDA) programs.[1][2] This has driven the search for novel anti-Wolbachia agents with improved safety profiles and shorter treatment durations. This compound was developed to address this unmet need.[3]

Mechanism of Action of this compound

This compound is a derivative of Tylosin A, a macrolide antibiotic. While the precise molecular interactions have not been fully elucidated in the public domain, it is understood that like other macrolides, this compound targets the bacterial ribosome, thereby inhibiting protein synthesis in Wolbachia. This targeted action against the endosymbiont is the primary mechanism through which this compound exerts its anti-filarial effects.

cluster_wolbachia Within Wolbachia cluster_worm Effect on Filarial Worm ABBV4083 This compound Wolbachia Wolbachia Endosymbiont ABBV4083->Wolbachia Enters Ribosome Bacterial Ribosome (Protein Synthesis) ABBV4083->Ribosome Inhibits Wolbachia->Ribosome FilarialWorm Filarial Worm (e.g., O. volvulus, B. malayi) Embryogenesis Inhibition of Embryogenesis Sterilization Sterilization of Adult Female Worm AdultWormDeath Reduced Adult Worm Lifespan Microfilariae Reduced Microfilariae Production Sterilization->Microfilariae

Mechanism of action of this compound.

Preclinical Efficacy

The anti-Wolbachia and anti-filarial activity of this compound has been demonstrated in several preclinical models.

In Vitro Activity

Initial screening of this compound was conducted using an in vitro assay with Wolbachia-infected Aedes albopictus cells.

CompoundWolbachia EC50 (nM)
This compound1.5

Table 1: In vitro anti-Wolbachia activity of this compound.

In Vivo Efficacy in the Litomosoides sigmodontis Rodent Model

The Litomosoides sigmodontis model in mice and jirds (gerbils) has been instrumental in evaluating the in vivo efficacy of this compound.

Studies have shown a significant and rapid reduction in Wolbachia levels following this compound treatment.

Animal ModelDoseDurationWolbachia Reduction (%)Time Point of Measurement
Jirds150 mg/kg QD14 days>99.916 weeks post-treatment
Mice75 mg/kg QD5 days>90Post-treatment
Mice75 mg/kg QD5 days>99After a 3-week washout
Jirds100 mg/kg QD14 days>99.9Not specified

Table 2: In vivo Wolbachia depletion by this compound in the L. sigmodontis model.

Notably, Wolbachia levels continued to decline even after the cessation of a 5-day treatment course, suggesting a sustained effect of the compound.

The depletion of Wolbachia has a profound effect on the reproductive capacity of the female worms.

Animal ModelDoseDurationEffect on MicrofilariaeEffect on Embryogenesis
Jirds150 mg/kg QD14 daysClearedBlocked
Jirds100 mg/kg QD14 days5 out of 6 jirds amicrofilaremic by 14 weeks post-treatmentComplete lack of late embryonic stages

Table 3: Effect of this compound on microfilaremia and embryogenesis in the L. sigmodontis jird model.

Pharmacokinetics

Preclinical Pharmacokinetics in Rats

Pharmacokinetic studies in Sprague-Dawley rats were used to guide compound selection and dose predictions.

CompoundDose (PO)AUC (ng*h/mL)
This compound30 mg/kg4800

Table 4: Pharmacokinetic parameters of this compound in rats.

Phase I Clinical Trial in Healthy Human Volunteers

A Phase I, first-in-human study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound.

DoseCmaxTmaxHalf-life (t1/2)
≤ 400 mg (single and multiple doses)Reached after 1-2 hours1-2 hours< 4 hours

Table 5: Pharmacokinetic parameters of flubentylosin (this compound) in healthy adults.

The study found that Cmax and AUC increased in a more than dose-proportional manner. The maximum tolerated dose was determined to be 400 mg for 14 days.

cluster_preclinical Preclinical Development cluster_clinical Clinical Development invitro In Vitro Screening (Anti-Wolbachia Activity) pk_rat Pharmacokinetics (Rat) invitro->pk_rat Candidate Selection invivo In Vivo Efficacy (L. sigmodontis model) phase1 Phase I Clinical Trial (Safety & PK in Humans) invivo->phase1 Progression to Clinical Trials pk_rat->invivo Dose Selection phase2 Phase II Clinical Trial (Proof-of-Concept in Patients) phase1->phase2

This compound Drug Development Workflow.

Experimental Protocols

Litomosoides sigmodontis Animal Model
  • Infection: Female BALB/c mice or jirds (Meriones unguiculatus), 6-8 weeks of age, are infected with L. sigmodontis L3 larvae through the bites of infected tropical rat mites (Ornithonyssus bacoti). To ensure comparable infection rates, the same batch of infected mites is used for all experimental groups within a study.

  • Dosing: this compound is typically dissolved in a vehicle such as 0.5% HPMC/0.02% Tween-80 and administered orally (PO) at specified doses and frequencies.

  • Assessment of Microfilaremia: Blood samples are collected from the saphenous vein at regular intervals, and the number of microfilariae is determined by visual inspection under a microscope.

  • Worm Recovery: At the end of the study, adult worms are recovered from the thoracic cavity of the animals.

Quantification of Wolbachia by qPCR
  • DNA Extraction: DNA is extracted from adult female worms or microfilariae using standard commercially available kits.

  • qPCR Assay: A duplex TaqMan qPCR is performed to quantify the copy numbers of a single-copy Wolbachia gene, typically ftsZ, and a host filarial gene, such as actin, for normalization.

  • Standard Curves: Standard curves for both genes are generated using a 1:10 dilution series of plasmids or synthetic DNA fragments (e.g., gBlocks®) containing the target sequences to allow for absolute quantification.

  • Data Analysis: The ratio of Wolbachia ftsZ to filarial actin is calculated to determine the Wolbachia load.

Embryogram Analysis
  • Sample Preparation: Individual intact female adult worms are homogenized in a solution of 20% Hinkelmann/80% PBS.

  • Quantification: The homogenate is diluted, and the different embryonic stages (eggs, morulae, pretzels, and stretched microfilariae) are quantified by microscopy. This allows for the assessment of the impact of the treatment on the different stages of worm embryogenesis.

Pharmacokinetic Analysis
  • Sample Collection: Plasma samples are collected from treated animals or human subjects at various time points after drug administration.

  • Sample Analysis: While specific details are often proprietary, the concentration of this compound and its metabolites in plasma is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Parameter Calculation: Pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC are calculated from the plasma concentration-time data using standard non-compartmental analysis.

Clinical Development and Future Perspectives

This compound, also known as flubentylosin, has progressed to Phase II clinical trials to evaluate its efficacy in patients with onchocerciasis. While the initial Phase I studies demonstrated a favorable safety and pharmacokinetic profile, the development of flubentylosin was discontinued due to unfavorable efficacy results in the Phase II study.

Despite this outcome, the research and development of this compound has provided invaluable insights into the discovery of novel anti-Wolbachia agents. The experimental models and methodologies established during its evaluation will continue to be instrumental in the development of next-generation macrofilaricidal drugs. The journey of this compound underscores the complexities of drug development for neglected tropical diseases and highlights the importance of continued investment in this critical area of global health. The A·WOL consortium and other research groups continue to screen and optimize new compounds with the goal of delivering a safe, effective, and short-course treatment to eliminate filarial diseases.

References

In Vitro Anti-Wolbachia Activity of ABBV-4083: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-Wolbachia activity of ABBV-4083, a novel macrolide antibiotic derived from Tylosin A. This compound has been identified as a potent macrofilaricidal agent that acts by targeting the essential endosymbiotic bacterium, Wolbachia, found in filarial nematodes responsible for diseases such as onchocerciasis (river blindness) and lymphatic filariasis.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Efficacy Data

The in vitro potency of this compound against Wolbachia has been determined using cell-based assays. The following table summarizes the key efficacy metric.

CompoundIn Vitro AssayEfficacy Metric (EC50)Reference
This compoundWolbachia-infected Aedes albopictus (C6/36 wAlbB) cell line0.02 µM[3]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

While extensive in vivo studies demonstrate significant depletion of Wolbachia in rodent models, the following table includes these findings to provide a broader context of this compound's potent activity. It is important to note that these are in vivo results.

Animal ModelTreatment RegimenWolbachia DepletionTime Point of MeasurementReference
Litomosoides sigmodontis-infected jirds150 mg/kg, PO, once daily for 14 days>99.9%16 weeks post-treatment initiation[1][4]
L. sigmodontis-infected mice75 mg/kg, PO, once daily for 5 days91.5%Immediately after treatment
L. sigmodontis-infected mice75 mg/kg, PO, once daily for 5 days99.9%3 weeks after treatment cessation
L. sigmodontis-infected mice75 mg/kg, PO, once daily for 10 days98.7%Immediately after treatment

Experimental Protocols

In Vitro Anti-Wolbachia Cell-Based Screening Assay

The in vitro activity of this compound was determined using a high-content imaging assay with a Wolbachia-infected Aedes albopictus insect cell line (C6/36 wAlbB).

Objective: To determine the half-maximal effective concentration (EC50) of compounds against Wolbachia in a host cell environment.

Methodology:

  • Cell Culture: Wolbachia-infected C6/36 cells are cultured in a 384-well format.

  • Compound Application: Test compounds, including this compound, are serially diluted and added to the cell cultures.

  • Incubation: The treated cells are incubated for a period of 7 days.

  • Staining and Imaging: Following incubation, the cells are fixed and stained to visualize both the host cells and the intracellular Wolbachia. High-content imaging (HCI) systems, such as the Operetta, are used to capture images.

  • Image Analysis: Automated image analysis algorithms are employed to quantify the number of Wolbachia per cell.

  • Data Analysis: The reduction in Wolbachia numbers is plotted against the compound concentration, and the EC50 value is calculated from the resulting dose-response curve.

In Vivo Wolbachia Depletion Assessment in Rodent Models

The efficacy of this compound in a living organism was assessed using the Litomosoides sigmodontis filarial parasite model in both mice and jirds (gerbils).

Objective: To quantify the reduction in Wolbachia load in adult female filarial worms following oral administration of this compound.

Methodology:

  • Animal Infection: BALB/c mice or gerbils are infected with L. sigmodontis larvae through the bites of infected mites (Ornithonyssus bacoti).

  • Treatment Administration: At a specified time post-infection (e.g., 14 weeks), animals are treated orally (PO) with this compound dissolved in a vehicle solution (e.g., 0.5% HPMC/0.02% Tween-80). Dosing regimens vary in terms of dose, frequency (once or twice daily), and duration.

  • Worm Recovery: At selected time points after the initiation of treatment, adult female worms are recovered from the thoracic cavity of the animals.

  • DNA Extraction: DNA is extracted from individual or pooled female worms.

  • Quantitative Real-Time PCR (qPCR): qPCR is performed to quantify the number of Wolbachia gene copies (e.g., ftsZ) relative to a filarial host gene (e.g., β-actin). This ratio provides a quantitative measure of the Wolbachia burden.

  • Data Analysis: The reduction in the ftsZ/actin ratio in treated animals is compared to that in vehicle-treated controls to determine the percentage of Wolbachia depletion.

Visualizations

Mechanism of Action: Targeting the Filarial-Wolbachia Symbiosis

G cluster_0 This compound Therapeutic Intervention cluster_1 Biological System: Filarial Worm cluster_2 Therapeutic Outcomes ABBV4083 This compound (Oral Administration) Wolbachia Wolbachia Endosymbiont ABBV4083->Wolbachia Inhibits FilarialWorm Adult Filarial Worm (e.g., O. volvulus) Wolbachia->FilarialWorm Essential for Fertility & Survival Sterilization Worm Sterilization (Blocked Embryogenesis) Wolbachia->Sterilization Depletion leads to Macrofilaricidal Adult Worm Death (Macrofilaricidal Effect) FilarialWorm->Macrofilaricidal Death of symbiont leads to

Caption: Mechanism of action of this compound targeting Wolbachia.

Experimental Workflow: In Vitro Screening

G start Start: Wolbachia-infected C6/36 cells culture Culture in 384-well plates start->culture add_compound Add this compound (Serial Dilutions) culture->add_compound incubate Incubate (7 days) add_compound->incubate stain Fix & Stain (Wolbachia & Nuclei) incubate->stain image High-Content Imaging (HCI) stain->image analyze Image Analysis: Quantify Wolbachia image->analyze end Result: EC50 Determination analyze->end

Caption: Workflow for the in vitro anti-Wolbachia cell-based assay.

References

Flubentylosin: A Technical Guide on its Anti-filarial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flubentylosin (also known as ABBV-4083 or TylAMac) is a novel, orally bioavailable macrolide antibiotic, derived from the veterinary medicine tylosin. It was developed as a potential treatment for lymphatic filariasis and onchocerciasis, devastating neglected tropical diseases caused by filarial nematodes. Flubentylosin's primary mechanism of action is the depletion of Wolbachia, an endosymbiotic bacterium essential for the fertility, development, and survival of these parasites.[1][2][3][4] Preclinical studies demonstrated superior efficacy over the standard anti-Wolbachia therapy, doxycycline, with a shorter treatment course.[4] Despite a favorable safety profile in Phase I human trials, the development of flubentylosin was halted due to insufficient efficacy in a Phase II clinical trial for onchocerciasis. This guide provides a comprehensive technical overview of the data and methodologies from the preclinical and clinical evaluation of flubentylosin's impact on lymphatic filariasis parasites.

Mechanism of Action: Targeting Wolbachia

The filarial worms responsible for lymphatic filariasis (Wuchereria bancrofti, Brugia malayi, and Brugia timori) and onchocerciasis (Onchocerca volvulus) harbor Wolbachia bacteria in a symbiotic relationship. These bacteria are crucial for the worms' biological functions, including growth, development, and particularly embryogenesis. Flubentylosin, as an antibiotic, selectively targets and eliminates these endosymbiotic bacteria. The depletion of Wolbachia disrupts embryogenesis in adult female worms, leading to a block in the release of new microfilariae and eventual sterilization. Over time, the loss of Wolbachia also compromises the viability of the adult worms, resulting in a macrofilaricidal effect.

Flubentylosin Flubentylosin Wolbachia Wolbachia Flubentylosin->Wolbachia targets Flubentylosin->Wolbachia depletes Adult_Worm Adult_Worm Wolbachia->Adult_Worm essential for survival & fertility Wolbachia->Adult_Worm depletion leads to death Embryogenesis Embryogenesis Wolbachia->Embryogenesis required for Wolbachia->Embryogenesis depletion disrupts Adult_Worm->Embryogenesis performs Macrofilaricidal_Effect Macrofilaricidal_Effect Adult_Worm->Macrofilaricidal_Effect Microfilariae Microfilariae Embryogenesis->Microfilariae produces Embryogenesis->Microfilariae block of release

Caption: Mechanism of action of flubentylosin against filarial parasites.

Quantitative Data

In Vitro Efficacy

The initial screening of flubentylosin's anti-Wolbachia activity was performed using a cell-based assay.

CompoundTargetAssay SystemEfficacy (EC50)Reference
Flubentylosin (this compound)WolbachiaAedes albopictus (C6/36 wAlbB) cell line0.019 nM
Tylosin AWolbachiaAedes albopictus (C6/36 wAlbB) cell line~28 nM
Preclinical In Vivo Efficacy

Flubentylosin was evaluated in several rodent models of filariasis, demonstrating potent Wolbachia depletion and subsequent effects on parasite viability.

Table 2.1: Efficacy of Flubentylosin in Litomosoides sigmodontis Infected Mice

Dose (mg/kg/day, PO)Dosing RegimenDurationWolbachia Depletion in Adult Females (%)
43QD5 days64.2
43BID5 days79.2
50QD5 days77.6
75QD5 days94.5
75BID5 days94.8
75QD10 days98.7

Table 2.2: Efficacy of Flubentylosin in Brugia malayi Infected Gerbils

Dose (mg/kg/day, PO)DurationWolbachia Depletion in Adult Females (%)Outcome
5014 days>99Block of embryogenesis, clearance of microfilariae

Table 2.3: Comparative Efficacy of Flubentylosin and Doxycycline in L. sigmodontis Infected Jirds

TreatmentDose (mg/kg/day, PO)DurationMicrofilaremia Status at 14 Weeks Post-Treatment
Flubentylosin (this compound)10014 days5 out of 6 jirds amicrofilaremic
Doxycycline40 (BID)14 daysAll jirds remained microfilaremic
Human Pharmacokinetics (Phase I Study)

A three-part, single-center, first-in-human Phase I study was conducted in healthy adult volunteers to assess the safety and pharmacokinetics of flubentylosin.

Table 2.4: Pharmacokinetic Parameters of Single Ascending Doses of Flubentylosin

Dose (mg)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)
4063.81.5163
1002511.5609
2005671.51580
40013601.54490
100036302.017000

Table 2.5: Pharmacokinetic Parameters of Multiple Ascending Doses of Flubentylosin

Dose (mg/day)DurationCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)
1007 days2621.5741
2007 days6101.51960
20014 days6821.52240
4007 days15701.55720
40014 days16101.56040

Experimental Protocols

In Vitro Anti-Wolbachia Cell-Based Assay

Start Start: C6/36 wAlbB cells in 384-well plates Add_Compound Add Flubentylosin (serial dilutions) Start->Add_Compound Incubate Incubate for 7 days Add_Compound->Incubate Fix_and_Stain Fix cells and stain for DNA (DAPI) and Wolbachia (WSP antibody) Incubate->Fix_and_Stain Image High Content Imaging (Operetta) Fix_and_Stain->Image Analyze Quantify Wolbachia per cell Image->Analyze End End: Determine EC50 Analyze->End

Caption: Workflow for the in vitro anti-Wolbachia cell-based assay.

The in vitro anti-Wolbachia activity was determined using a high-content imaging assay with the Aedes albopictus cell line C6/36, which is stably infected with the wAlbB strain of Wolbachia.

  • Cell Culture: C6/36 wAlbB cells were seeded into 384-well plates.

  • Compound Application: Flubentylosin was serially diluted and added to the cells.

  • Incubation: The plates were incubated for 7 days to allow for the compound to act on the Wolbachia.

  • Staining: After incubation, the cells were fixed and stained. DNA was stained with DAPI, and Wolbachia were stained using a primary antibody against the Wolbachia surface protein (WSP) and a fluorescently labeled secondary antibody.

  • Imaging and Analysis: The plates were imaged using a high-content imaging system. The number of Wolbachia per cell was quantified, and the data was used to calculate the half-maximal effective concentration (EC50).

In Vivo Filarial Infection Models

The efficacy of flubentylosin was tested in various rodent models that mimic human filarial infections.

  • Litomosoides sigmodontis model in mice and jirds: This is a common model for studying filariasis.

    • Infection: Rodents were infected with third-stage larvae (L3) of L. sigmodontis.

    • Treatment: Flubentylosin was administered orally (PO) by gavage at various doses and for different durations, typically starting several weeks post-infection when the worms are mature and producing microfilariae.

    • Efficacy Assessment:

      • Wolbachia Depletion: At the end of the experiment, adult female worms were recovered, and the ratio of Wolbachia DNA (targeting the ftsZ gene) to nematode DNA (targeting the actin gene) was determined by quantitative PCR (qPCR).

      • Microfilaremia: The number of circulating microfilariae in peripheral blood was monitored at regular intervals.

      • Embryogenesis: The uterine contents of female worms were examined microscopically to assess the different stages of embryo development (eggs, morulae, pretzel, and stretched microfilariae).

  • Brugia malayi model in gerbils: This model uses one of the causative agents of human lymphatic filariasis.

    • Infection: Gerbils were infected with B. malayi L3 larvae.

    • Treatment: Oral administration of flubentylosin.

    • Efficacy Assessment: Similar to the L. sigmodontis model, efficacy was determined by quantifying Wolbachia loads, microfilaremia, and effects on embryogenesis.

Human Phase I Clinical Trial Protocol

cluster_study_design Study Design cluster_assessments Assessments cluster_analysis Analysis Part1 Part 1: Single Ascending Dose (40, 100, 200, 400, 1000 mg) in healthy volunteers Part2 Part 2: Food Effect (1000 mg, fed vs. fasted) Part1->Part2 Safety_Monitoring Safety & Tolerability Monitoring (AEs, labs, vitals, ECGs) Part1->Safety_Monitoring PK_Sampling Pharmacokinetic Sampling (blood and urine) Part1->PK_Sampling Part3 Part 3: Multiple Ascending Dose (100-400 mg/day for 7-14 days) Part2->Part3 Part2->Safety_Monitoring Part2->PK_Sampling Part3->Safety_Monitoring Part3->PK_Sampling PK_Analysis LC-MS/MS analysis of flubentylosin concentrations PK_Sampling->PK_Analysis Data_Analysis Determine Cmax, Tmax, AUC, and half-life PK_Analysis->Data_Analysis

Caption: Overview of the Phase I clinical trial design for flubentylosin.

A three-part, randomized, double-blind, placebo-controlled Phase I study was conducted in healthy adult subjects.

  • Part 1: Single Ascending Dose (SAD): Cohorts of subjects received a single oral dose of flubentylosin (ranging from 40 mg to 1000 mg) or a placebo to evaluate safety and pharmacokinetics.

  • Part 2: Food Effect: Subjects received a single 1000 mg dose of flubentylosin under fed and fasted conditions to assess the impact of food on drug absorption.

  • Part 3: Multiple Ascending Dose (MAD): Cohorts of subjects received daily oral doses of flubentylosin (ranging from 100 mg to 400 mg) or placebo for 7 or 14 days to evaluate the safety and pharmacokinetics of multiple dosing.

  • Safety and Tolerability Assessments: Safety was monitored through the recording of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

  • Pharmacokinetic Analysis: Blood and urine samples were collected at predefined time points after dosing. Flubentylosin concentrations were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated from the concentration-time data.

Conclusion

Flubentylosin represented a promising advancement in the pursuit of a macrofilaricidal drug for lymphatic filariasis and onchocerciasis, offering a shorter treatment duration than existing anti-Wolbachia therapies. Its mechanism of action through the depletion of essential endosymbionts was robustly demonstrated in preclinical models. While the compound was found to be safe and well-tolerated in humans, the ultimate decision to halt its development was based on unfavorable efficacy results in a Phase II trial for onchocerciasis. The data and methodologies detailed in this guide provide valuable insights for the research and development community, contributing to the collective knowledge base for future anti-filarial drug discovery efforts.

References

Initial safety and toxicology profile of ABBV-4083

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the initial safety and toxicology profile of ABBV-4083, a novel anti-filarial agent, reveals a generally favorable preclinical and early clinical profile. Developed as a potent analog of Tylosin A, this compound targets the symbiotic bacterium Wolbachia, which is crucial for the survival and reproduction of filarial worms responsible for onchocerciasis and lymphatic filariasis.[1][2] This indirect mechanism of action, which leads to the sterilization of adult worms and a gradual reduction in microfilariae, is considered a key advantage in minimizing adverse reactions associated with rapid parasite death.[1]

Preclinical Safety and Toxicology

Comprehensive preclinical evaluations of this compound were conducted in various animal models to establish its safety profile prior to human trials. These studies included general and reproductive toxicity assessments under Good Laboratory Practice (GLP) conditions.

General Toxicology:

Toxicology studies in rats and dogs demonstrated a good safety margin for this compound.[3] Notably, no adverse effects were observed in these species at a dose of 50 mg/kg, which achieved plasma concentrations more than ten times the efficacious concentration.[3] The dog was identified as the most sensitive species, with a no-observed-adverse-effect level (NOAEL) of 15 mg/kg/day.

Cardiovascular Safety:

Dedicated cardiovascular studies in dogs revealed no adverse effects of this compound, further supporting its preclinical safety.

Reproductive Toxicology:

The safety of this compound was assessed in 28-day reproductive toxicity studies, which were part of the extensive preclinical data package prepared for first-in-human studies.

Clinical Safety: Phase I Studies

The initial clinical evaluation of this compound, also known as flubentylosin, was conducted in a first-in-human Phase I study involving healthy adult volunteers. This study aimed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the compound.

A total of 78 healthy adults were administered flubentylosin across different dosing cohorts. The study design included single ascending doses (40, 100, 200, 400, or 1000 mg), multiple ascending daily doses (100 mg for 7 days, 200 mg for 7 or 14 days, or 400 mg for 7 or 14 days), and a food-effect component.

The maximum tolerated dose was established as 400 mg administered for 14 days. The most commonly reported adverse events were mild and included nausea (10%) and headache (8%). A key finding was the observation of reversible and asymptomatic elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at Grade 2 or Grade 4 in two subjects who received a single 1000 mg dose. Importantly, these liver enzyme elevations were not accompanied by an increase in bilirubin. No serious adverse events related to the treatment were reported during the Phase I trial.

Despite the promising safety profile, the development of flubentylosin was discontinued due to unfavorable efficacy results in a subsequent Phase II clinical study.

Data Summary

Table 1: Preclinical Toxicology Summary of this compound
SpeciesStudy TypeKey FindingsReference
RatGeneral ToxicologyNo adverse effects at 50 mg/kg
DogGeneral ToxicologyNo adverse effects at 50 mg/kg; NOAEL of 15 mg/kg/day
DogCardiovascularNo adverse effects
Rat, DogReproductive Toxicology28-day GLP studies conducted
Table 2: Summary of Adverse Events in Phase I Clinical Trial of this compound
Adverse EventFrequencyDose GroupSeverityReference
Nausea10% (8/78 subjects)VariousMild
Headache8% (6/78 subjects)VariousMild
ALT/AST Elevation2 subjects1000 mg single doseGrade 2 or 4, asymptomatic, reversible

Experimental Protocols

Preclinical Toxicology Studies:

Detailed protocols for the GLP toxicology studies are not publicly available. However, based on standard practices, these studies would have involved daily administration of this compound to rats and dogs for at least 28 days. Key parameters monitored would have included:

  • Clinical Observations: Daily checks for any signs of toxicity.

  • Body Weight and Food Consumption: Measured regularly.

  • Hematology and Clinical Chemistry: Blood samples collected at specified intervals to assess various parameters.

  • Organ Weights: Major organs weighed at necropsy.

  • Histopathology: Microscopic examination of tissues from major organs.

Phase I Clinical Trial Protocol:

The Phase I study was a randomized, placebo-controlled, double-blind trial in healthy adult volunteers. The protocol consisted of three parts:

  • Single Ascending Dose (SAD): Subjects received a single oral dose of this compound or placebo and were monitored for safety and pharmacokinetics. Doses were escalated in subsequent cohorts based on safety data from the previous cohort.

  • Food Effect: The impact of a high-fat meal on the pharmacokinetics of a single dose of this compound was evaluated.

  • Multiple Ascending Dose (MAD): Subjects received daily oral doses of this compound or placebo for 7 or 14 days to assess the safety and pharmacokinetics of repeated administration.

Visualizations

This compound Mechanism of Action

ABBV-4083_Mechanism_of_Action cluster_host Human Host cluster_worm Filarial Worm Filarial Worms Filarial Worms Wolbachia Wolbachia Worm Viability & Fertility Worm Viability & Fertility Wolbachia->Worm Viability & Fertility Essential for Depletion Worm Viability & Fertility->Filarial Worms Maintains ABBV4083 This compound (Flubentylosin) ABBV4083->Wolbachia Targets & Depletes Depletion->Worm Viability & Fertility Leads to loss of

Caption: Mechanism of action of this compound targeting Wolbachia.

Preclinical to Clinical Safety Evaluation Workflow

Safety_Evaluation_Workflow Preclinical_Studies Preclinical Studies In_Vitro_Assays In Vitro Assays Preclinical_Studies->In_Vitro_Assays In_Vivo_Tox In Vivo Toxicology (Rat, Dog) Preclinical_Studies->In_Vivo_Tox Cardiovascular_Safety Cardiovascular Safety (Dog) Preclinical_Studies->Cardiovascular_Safety Reproductive_Tox Reproductive Toxicology Preclinical_Studies->Reproductive_Tox GLP_Compliance GLP Compliance In_Vivo_Tox->GLP_Compliance Cardiovascular_Safety->GLP_Compliance Reproductive_Tox->GLP_Compliance Phase_1_Trial Phase I Clinical Trial (Healthy Volunteers) GLP_Compliance->Phase_1_Trial SAD Single Ascending Dose Phase_1_Trial->SAD MAD Multiple Ascending Dose Phase_1_Trial->MAD Food_Effect Food Effect Phase_1_Trial->Food_Effect Safety_Profile Initial Safety & Toxicology Profile SAD->Safety_Profile MAD->Safety_Profile Food_Effect->Safety_Profile

Caption: Workflow of this compound safety and toxicology evaluation.

References

Methodological & Application

Application Notes and Protocols for ABBV-4083 Dosing in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-4083, also known as flubentylosin, is a novel analog of the macrolide antibiotic Tylosin A. It has demonstrated potent activity against Wolbachia, an endosymbiotic bacterium essential for the fertility and survival of filarial nematodes that cause onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis).[1][2][3] By targeting Wolbachia, this compound acts as an indirect macrofilaricide, leading to the sterilization of adult female worms and a subsequent reduction in microfilariae levels.[2] Preclinical studies in various animal models, including murine models, have shown that this compound is superior to doxycycline, the standard anti-Wolbachia therapy, by achieving significant bacterial depletion with shorter treatment regimens.[1] These application notes provide detailed protocols for the dosing and evaluation of this compound in murine models based on published preclinical data.

Mechanism of Action

This compound is a bacteriostatic inhibitor of protein synthesis in Wolbachia. It is believed to act similarly to other macrolide antibiotics by binding to the 50S ribosomal subunit of the bacterium, thereby preventing protein elongation. This disruption of essential protein synthesis ultimately leads to the depletion of the Wolbachia population within the filarial worms. The loss of these essential endosymbionts impairs worm embryogenesis, leading to sterility in adult female worms and a reduction in microfilariae, and eventually, the death of the adult worms.

Mechanism of Action of this compound cluster_wolbachia Wolbachia Bacterium cluster_worm Filarial Worm ribosome 50S Ribosomal Subunit protein Protein Synthesis ribosome->protein Essential for embryogenesis Embryogenesis protein->embryogenesis Supports microfilariae Microfilariae Production embryogenesis->microfilariae adult_worm Adult Worm Viability & Fertility microfilariae->adult_worm Maintains Population abbv This compound abbv->ribosome Inhibits Experimental Workflow for this compound Efficacy Testing infection Infection of BALB/c mice with L. sigmodontis treatment Initiate this compound Treatment (e.g., 35 days post-infection) infection->treatment dosing Daily Oral Dosing (QD or BID) treatment->dosing monitoring Monitor animal health and microfilariae levels (optional) dosing->monitoring necropsy Necropsy (e.g., 1 day post-treatment) dosing->necropsy monitoring->necropsy analysis Analysis of adult worms: - Wolbachia quantification (qPCR) - Worm length/viability - Embryogram necropsy->analysis

References

Application Notes and Protocols for Cell-Based Screening of ABBV-4083 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-4083, also known as flubentylosin, is a novel semi-synthetic analog of the macrolide antibiotic Tylosin A. It has demonstrated potent and selective activity against Wolbachia, an endosymbiotic bacterium essential for the fertility and survival of filarial nematodes responsible for onchocerciasis (River Blindness) and lymphatic filariasis (Elephantiasis).[1][2][3] The therapeutic strategy for this compound is not to directly target the parasitic worm, but to eliminate its essential bacterial partner, leading to a gradual sterilization and eventual death of the adult worm.[1] This indirect mechanism of action is considered to have a better safety profile, reducing the risk of severe adverse reactions associated with the rapid death of adult worms.[1]

These application notes provide detailed protocols for robust and high-throughput cell-based assays designed to screen and characterize analogs of this compound for their anti-Wolbachia potency and cellular toxicity. The primary assays described are a High-Content Imaging (HCI) assay for quantifying Wolbachia depletion and a quantitative Polymerase Chain Reaction (qPCR) assay for orthogonal validation. A standard cytotoxicity assay is also included to assess the selectivity of the compounds.

Mechanism of Action of this compound

This compound acts by inhibiting the growth and proliferation of Wolbachia bacteria residing within the filarial worm's tissues. The depletion of Wolbachia has a profound impact on the worm's reproductive capabilities and long-term viability. This ultimately leads to a reduction in microfilariae, the larval stage of the worm responsible for disease transmission.

ABBV_4083 This compound Analogs Wolbachia Wolbachia Endosymbiont ABBV_4083->Wolbachia Inhibition Filarial_Worm Filarial Nematode (Adult) Wolbachia->Filarial_Worm Essential for Fertility and Survival Sterilization Worm Sterilization Filarial_Worm->Sterilization Leads to Death Worm Death (Macrofilaricidal Effect) Filarial_Worm->Death Eventual Microfilariae Reduced Microfilariae Sterilization->Microfilariae

Mechanism of action of this compound analogs.

Data Presentation: In Vitro Anti-Wolbachia Activity of this compound and Analogs

The following table summarizes the in vitro anti-Wolbachia activity (EC50) of representative Tylosin A analogs, including this compound, determined using a high-content imaging assay in a Wolbachia-infected insect cell line.

CompoundR Group at 4''-positionWolbachia EC50 (µM)
Tylosin A -OH0.088
Analog 1 -O-benzyl0.021
Analog 2 -O-(4-fluorobenzyl)0.019
This compound -O-(4-fluorobenzyl) 0.019
Analog 3 -O-(4-chlorobenzyl)0.017
Analog 4 -O-(4-methylbenzyl)0.020
Analog 5 -O-(4-methoxybenzyl)0.025
Doxycycline N/A (Control)0.020

Experimental Protocols

High-Content Imaging (HCI) Assay for Anti-Wolbachia Activity

This assay provides a high-throughput method for quantifying the reduction of Wolbachia in a host cell line following compound treatment.

Workflow Diagram:

cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Staining cluster_analysis Image Analysis Seed_Cells Seed Wolbachia-infected C6/36 cells in 384-well plates Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compounds Add this compound analogs (serial dilutions) Incubate_1->Add_Compounds Incubate_2 Incubate for 6-7 days Add_Compounds->Incubate_2 Fix_Cells Fix cells (e.g., 4% PFA) Incubate_2->Fix_Cells Stain_Wolbachia Stain Wolbachia and nuclei (e.g., SYTO 11 or FISH) Fix_Cells->Stain_Wolbachia Acquire_Images Acquire images using a high-content imaging system Stain_Wolbachia->Acquire_Images Quantify Quantify Wolbachia load (texture analysis) Acquire_Images->Quantify Calculate_EC50 Calculate EC50 values Quantify->Calculate_EC50

Workflow for the High-Content Imaging (HCI) assay.

Materials:

  • Wolbachia-infected Aedes albopictus C6/36 cell line (ATCC CRL-1660)

  • Leibovitz's L-15 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% non-essential amino acids

  • 384-well black, clear-bottom imaging plates

  • This compound analogs and control compounds (e.g., Doxycycline, Rifampicin)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • SYTO 11 Green Fluorescent Nucleic Acid Stain

  • High-content imaging system (e.g., PerkinElmer Operetta)

Protocol:

  • Cell Seeding:

    • Culture C6/36 cells infected with Wolbachia in L-15 medium at 26°C without CO2.

    • Trypsinize and resuspend the cells to a concentration of 1 x 10^5 cells/mL.

    • Seed 40 µL of the cell suspension (4,000 cells/well) into 384-well imaging plates.

    • Incubate the plates for 24 hours at 26°C.

  • Compound Addition:

    • Prepare serial dilutions of this compound analogs and control compounds in L-15 medium. The final DMSO concentration should not exceed 0.5%.

    • Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (Doxycycline) wells.

    • Incubate the plates for 6-7 days at 26°C.

  • Staining:

    • Carefully remove the medium from the wells.

    • Fix the cells by adding 50 µL of 4% PFA per well and incubating for 20 minutes at room temperature.

    • Wash the wells twice with 100 µL of PBS.

    • Prepare a staining solution of SYTO 11 (e.g., 1 µM) in PBS.

    • Add 50 µL of the staining solution to each well and incubate for 30 minutes at room temperature, protected from light.

    • Wash the wells twice with 100 µL of PBS. Leave 50 µL of PBS in each well for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system with appropriate filter sets for SYTO 11.

    • Use image analysis software to identify cell nuclei and quantify the intracellular texture or intensity of SYTO 11 staining, which corresponds to the Wolbachia load.

    • Calculate the percentage of Wolbachia reduction relative to the vehicle control.

    • Plot the percentage of reduction against the compound concentration and determine the EC50 value using a non-linear regression model.

Quantitative PCR (qPCR) Assay for Wolbachia Quantification

This assay serves as an orthogonal method to confirm the findings from the HCI screen by quantifying the reduction in Wolbachia DNA.

Materials:

  • Treated cells from a parallel plate to the HCI assay

  • DNA extraction kit (e.g., DNeasy Blood & Tissue Kit, Qiagen)

  • Primers and probes for a single-copy Wolbachia gene (e.g., ftsZ) and a host cell housekeeping gene (e.g., actin or RpS6).

  • qPCR master mix

  • Real-time PCR instrument

Protocol:

  • DNA Extraction:

    • Lyse the cells from each well and extract total DNA according to the manufacturer's protocol of the chosen DNA extraction kit.

    • Elute the DNA in an appropriate volume (e.g., 50 µL).

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing the qPCR mix, forward and reverse primers for the Wolbachia target gene, and the corresponding probe.

    • Prepare a separate master mix for the host cell housekeeping gene.

    • Add a standardized amount of DNA template to each reaction well.

    • Include no-template controls for each primer/probe set.

  • qPCR Cycling and Data Analysis:

    • Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

    • Determine the cycle threshold (Ct) values for both the Wolbachia and host genes.

    • Calculate the relative quantification of Wolbachia DNA using the ΔΔCt method, normalizing the Wolbachia gene Ct values to the host gene Ct values and comparing to the vehicle control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay is crucial to assess the cytotoxicity of the compounds and ensure that the observed reduction in Wolbachia is not due to general host cell death.

Materials:

  • Treated cells from a parallel plate

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled multi-well plates

  • Luminometer

Protocol:

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the CC50 (50% cytotoxic concentration) value for each compound.

Conclusion

The described cell-based assays provide a comprehensive platform for the in vitro screening and characterization of this compound analogs. The high-content imaging assay offers a robust and high-throughput primary screen, while the qPCR assay serves as a reliable orthogonal validation method. Concurrently assessing cytotoxicity is essential for identifying compounds with a selective anti-Wolbachia effect. These protocols will enable researchers to efficiently identify and advance promising new candidates for the treatment of filarial diseases.

References

Application Notes and Protocols for Preclinical Pharmacokinetic Analysis of ABBV-4083

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-4083, also known as flubentylosin, is a novel analog of Tylosin A developed for the treatment of filarial diseases such as onchocerciasis ("river blindness") and lymphatic filariasis ("elephantiasis").[1][2] Its mechanism of action is based on targeting the symbiotic bacterium Wolbachia, which is essential for the fertility and survival of filarial worms.[1][3] Depletion of Wolbachia leads to the sterilization of adult female worms, a reduction in microfilariae, and ultimately the death of the adult worms, making this compound a promising macrofilaricidal agent.[4] Preclinical studies have demonstrated that this compound has an improved pharmacokinetic profile, including better oral bioavailability and increased potency against Wolbachia compared to its parent compound, Tylosin A, and the current anti-Wolbachia treatment, doxycycline. These favorable characteristics allow for substantially shorter dosing regimens.

These application notes provide a summary of the preclinical pharmacokinetic data for this compound and detailed protocols for key experiments based on published studies.

Data Presentation: Preclinical Pharmacokinetic Parameters of this compound

While comprehensive quantitative pharmacokinetic data from preclinical studies are not fully available in the public domain, the following table summarizes the key findings from studies in various animal models.

Animal ModelDose and Route of AdministrationKey Findings and ObservationsReference
Rat Oral (PO)Optimization of Tylosin A analogs, including this compound, focused on metabolic stability and oral absorption.
Mouse (BALB/c) 75 mg/kg once daily (QD), POBlood concentrations of this compound were comparable to those obtained in satellite pharmacokinetic studies at the same dose.
Jird (Meriones unguiculatus) 150 mg/kg QD, PO for 14 daysTreatment resulted in a significant reduction in Wolbachia levels in L. sigmodontis adult worms, clearance of microfilaremia, and blockage of embryogenesis.
Jird 25 mg/kg QD for 7, 10, or 14 days, POShowed a treatment duration-dependent depletion of Wolbachia. Discontinuous treatment did not impair efficacy.
Dog 50 mg/kgCardiovascular and toxicology studies revealed no adverse effects at doses that achieved plasma concentrations more than 10-fold above the efficacious concentration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Protocol 1: In Vivo Efficacy and Pharmacokinetic Assessment in a Murine Model of Filariasis (Litomosoides sigmodontis)

Objective: To evaluate the efficacy of this compound in reducing Wolbachia load in adult filarial worms and to determine the pharmacokinetic profile of the compound in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% HPMC/0.02% Tween-80)

  • Female BALB/c mice or jirds (6-8 weeks old)

  • Litomosoides sigmodontis infective larvae (L3)

  • Ornithonyssus bacoti mites (vector for transmission)

  • Equipment for oral gavage

  • Blood collection supplies (e.g., saphenous vein lancets, micro-hematocrit tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Infection: Infect female BALB/c mice or jirds with L. sigmodontis L3 larvae through the bites of infected O. bacoti mites.

  • Animal Grouping: At a designated time post-infection (e.g., 35 days), randomize animals into treatment and vehicle control groups (n=7 per group).

  • Dosing:

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 25, 50, 75, or 150 mg/kg).

    • Administer the this compound suspension or vehicle alone to the respective groups via oral gavage (PO) once daily (QD) for the specified duration (e.g., 7, 10, or 14 days).

  • Sample Collection (Pharmacokinetics):

    • For pharmacokinetic analysis, collect blood samples at predetermined time points after dosing.

    • Blood can be collected from the saphenous vein.

    • Process the blood to obtain plasma by centrifugation.

    • Store plasma samples at -80°C until bioanalysis.

  • Sample Collection (Efficacy):

    • At the end of the study (e.g., 16 weeks post-treatment), euthanize the animals.

    • Recover adult L. sigmodontis worms.

    • Collect peripheral blood to assess microfilariae numbers.

  • Bioanalysis (LC-MS/MS):

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method. (Note: Specific parameters for the assay are proprietary and not publicly available).

  • Efficacy Analysis:

    • Determine Wolbachia levels in recovered adult female worms using quantitative PCR (qPCR) targeting the ftsZ gene, normalized to a worm gene like actin.

    • Count the number of circulating microfilariae in blood samples.

    • Analyze the embryogenesis in female adult worms by examining the uterine contents for different developmental stages (eggs, morulae, pretzel, and stretched microfilariae).

Visualizations

Signaling Pathway

ABBV_4083_Mechanism_of_Action ABBV_4083 This compound (Oral Administration) Wolbachia Wolbachia Endosymbiont ABBV_4083->Wolbachia Ribosome 50S Ribosomal Subunit ABBV_4083->Ribosome Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Required for Embryogenesis Embryogenesis & Fertility Protein_Synthesis->Embryogenesis Essential for Worm_Viability Adult Worm Viability Protein_Synthesis->Worm_Viability Essential for Sterilization Sterilization Embryogenesis->Sterilization Inhibition leads to Macrofilaricidal_Effect Macrofilaricidal Effect Worm_Viability->Macrofilaricidal_Effect Loss leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

Preclinical_PK_Workflow Infection 1. Animal Model Infection (e.g., L. sigmodontis in jirds) Dosing 2. Oral Dosing (this compound or Vehicle) Infection->Dosing PK_Sampling 3a. PK Blood Sampling (Time-course) Dosing->PK_Sampling Efficacy_Sampling 3b. Efficacy Sampling (End of study) Dosing->Efficacy_Sampling Plasma_Prep 4a. Plasma Preparation PK_Sampling->Plasma_Prep Worm_Isolation 4b. Adult Worm Isolation & Microfilariae Counting Efficacy_Sampling->Worm_Isolation LCMS 5a. LC-MS/MS Analysis Plasma_Prep->LCMS qPCR 5b. Wolbachia qPCR Worm_Isolation->qPCR PK_Analysis 6a. PK Data Analysis LCMS->PK_Analysis Efficacy_Analysis 6b. Efficacy Data Analysis qPCR->Efficacy_Analysis

Caption: Preclinical experimental workflow.

References

Application Notes and Protocols for ABBV-4083 Administration in Litomosoides sigmodontis Infected Jirds

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the administration of ABBV-4083 in a jird model of filariasis caused by Litomosoides sigmodontis. The protocols and data presented are intended for researchers, scientists, and drug development professionals working on novel anti-filarial therapies.

Introduction

This compound, a novel analog of Tylosin A, is a promising macrofilaricidal agent that acts by targeting the endosymbiotic bacteria Wolbachia, which are essential for the fertility and survival of filarial worms like Litomosoides sigmodontis.[1][2] Depletion of Wolbachia leads to a reduction in microfilaremia and ultimately the death of the adult worms.[1][3][4] Preclinical studies in the L. sigmodontis-infected jird model have demonstrated the high potency of this compound in clearing Wolbachia and its superiority over doxycycline, with the potential for shorter treatment regimens.

Data Presentation

The following tables summarize the quantitative data from studies administering this compound to L. sigmodontis infected jirds.

Table 1: Efficacy of this compound on Wolbachia Levels in Adult Female L. sigmodontis

Treatment GroupDoseDurationTime of Assessment (post-treatment initiation)Wolbachia Reduction (%)Reference
This compound150 mg/kg, PO, once daily14 days16 weeks>99.9
This compound100 mg/kg, PO, once daily14 daysNot specified>99.9
This compound50 mg/kg, PO, once daily14 days8 weeks99.8
This compound25 mg/kg, PO, once daily14 days8 weeks98.4
This compound25 mg/kg, PO, once daily10 days8 weeks67.9
This compound25 mg/kg, PO, once daily7 days8 weeks47.3
Vehicle Control-14 days16 weeks0

Table 2: Effect of this compound on Circulating Microfilariae (MF) in L. sigmodontis Infected Jirds

Treatment GroupDoseDurationObservationReference
This compound150 mg/kg, PO, once daily14 daysCleared microfilaremia
This compound100 mg/kg, PO, once daily14 days5 out of 6 jirds cleared peripheral microfilariae by 14 weeks post-treatment
Doxycycline40 mg/kg, PO, twice daily14 daysNot specified
Vehicle Control-14 daysPersistent microfilaremia

Table 3: Impact of this compound on L. sigmodontis Embryogenesis

Treatment GroupDoseDurationTime of Assessment (post-treatment start)Effect on EmbryogramReference
This compound150 mg/kg, PO, once daily14 days16 weeksBlocked embryogenesis, reduction in all embryonic stages
This compound100 mg/kg, PO, once daily14 days14 weeks post-treatmentComplete lack of late embryonic stages (stretched microfilariae)
Vehicle Control-14 days16 weeksNormal embryogenesis with all stages present

Experimental Protocols

Litomosoides sigmodontis Infection of Jirds (Meriones unguiculatus)

The L. sigmodontis life cycle is maintained in the laboratory using rodents as definitive hosts and tropical rat mites (Ornithonyssus bacoti) as intermediate hosts.

  • Infection Procedure:

    • Female jirds (6-8 weeks old) are infected with third-stage larvae (L3) of L. sigmodontis.

    • Infection is typically achieved through the bite of infected O. bacoti mites. A standardized number of mites containing L3 larvae are used for each experimental group to ensure comparable infection rates.

    • Alternatively, L3 larvae can be extracted from the pleural space of recently infected jirds and injected subcutaneously into naive animals.

    • After inoculation, the larvae migrate to the pleural cavity where they develop into adult worms.

  • Confirmation of Infection:

    • Patent infections, characterized by the presence of circulating microfilariae (MF) in the peripheral blood, are typically established by 8 weeks post-infection.

    • At 11-12 weeks post-infection, a small blood sample (e.g., 10 μl) is collected from the tail vein to confirm microfilaremia before allocating animals to treatment groups.

Preparation and Administration of this compound
  • Formulation:

    • This compound is formulated for oral administration. The specific vehicle used for solubilizing or suspending the compound should be reported (e.g., often a mixture of solvents and/or suspending agents suitable for animal dosing).

  • Administration:

    • Treatment is initiated in jirds with confirmed microfilaremia, typically 12-15 weeks post-infection.

    • This compound is administered via oral gavage once or twice daily at the specified doses (e.g., 25, 50, 100, or 150 mg/kg).

    • The treatment duration can range from 7 to 14 days.

    • A vehicle control group receiving the same formulation without the active compound must be included in each experiment.

Assessment of Efficacy
  • Quantification of Wolbachia Levels:

    • At the end of the study (e.g., 8 or 16 weeks post-treatment initiation), jirds are euthanized, and adult female L. sigmodontis worms are recovered from the pleural cavity.

    • DNA is extracted from individual or pooled female worms.

    • Quantitative real-time PCR (qPCR) is performed to determine the ratio of a Wolbachia-specific gene (e.g., ftsZ) to a nematode-specific gene (e.g., actin). This ratio provides a quantitative measure of the Wolbachia load.

    • The percentage reduction in Wolbachia is calculated by comparing the ftsZ/actin ratio in the this compound treated groups to the vehicle control group.

  • Monitoring of Microfilaremia:

    • Peripheral blood samples are collected at regular intervals during and after the treatment period.

    • The number of circulating microfilariae in a defined volume of blood (e.g., 10 μl) is counted under a microscope to determine the microfilarial density.

  • Embryogram Analysis:

    • Adult female worms are isolated at necropsy.

    • The uterine contents are carefully dissected and examined microscopically.

    • The different embryonic stages (eggs, morulae, pretzel, and stretched microfilariae) are counted to assess the impact of the treatment on worm fertility and embryogenesis.

Visualizations

experimental_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Phase Infection Infect Jirds with L. sigmodontis L3 Larvae Development Larval Development to Adult Worms (8 weeks) Infection->Development Patency Confirmation of Microfilaremia (11-12 wpi) Development->Patency Grouping Allocate Jirds to Treatment Groups Patency->Grouping Treatment Oral Administration of This compound or Vehicle (7-14 days) Grouping->Treatment Monitoring Monitor Microfilaremia (during & post-treatment) Treatment->Monitoring Necropsy Necropsy and Worm Recovery (8-16 weeks post-treatment) Treatment->Necropsy Analysis Wolbachia Quantification (qPCR) Embryogram Analysis Necropsy->Analysis

Caption: Experimental workflow for evaluating this compound in L. sigmodontis infected jirds.

mechanism_of_action cluster_filaria Filarial Worm (L. sigmodontis) ABBV4083 This compound Ribosome 50S Ribosomal Subunit ABBV4083->Ribosome targets & inhibits ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis facilitates Fertility Fertility & Embryogenesis ProteinSynthesis->Fertility essential for Survival Adult Worm Survival ProteinSynthesis->Survival essential for

Caption: Proposed mechanism of action of this compound targeting Wolbachia protein synthesis.

References

Application Notes and Protocols for Embryogram Analysis in Female Worms Following ABBV-4083 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of ABBV-4083 on the reproductive capacity of female filarial worms through embryogram analysis.

Introduction

This compound is a potent anti-filarial agent that functions by targeting the endosymbiotic bacterium Wolbachia, which is essential for the fertility and survival of filarial worms.[1][2] The depletion of Wolbachia leads to a disruption of embryogenesis, resulting in the sterilization of adult female worms and ultimately their death.[1][3] Embryogram analysis is a critical technique used to quantify the impact of this compound on the various developmental stages of embryos within the female worm's uterus. This method provides a direct measure of the drug's sterilizing effect.

The primary mechanism of this compound involves the depletion of Wolbachia, which in turn induces apoptosis in the germline and somatic cells of the worm's embryos, leading to a halt in development.[3] This makes embryogram analysis a powerful tool for evaluating the in vivo efficacy of this compound and similar anti-wolbachial drug candidates.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the embryonic stages in female Litomosoides sigmodontis worms recovered from treated jirds.

Table 1: Effect of a 14-Day this compound Treatment on Embryonic Stages 14 Weeks Post-Treatment.

Treatment GroupMean Egg Count (± SEM)Mean Morulae Count (± SEM)Mean Pretzel Count (± SEM)Mean Stretched Microfilariae Count (± SEM)
Vehicle Control15.8 ± 2.512.5 ± 1.910.3 ± 1.58.7 ± 1.3
This compound (100mg/kg)0.2 ± 0.1 0.1 ± 0.1**0.0 ± 0.00.0 ± 0.0
Doxycycline (40mg/kg)0.5 ± 0.20.3 ± 0.1**0.1 ± 0.1 0.2 ± 0.1
*Data adapted from studies on L. sigmodontis in jirds. Statistical significance compared to vehicle control: **p<0.01, **p<0.001.

Table 2: Time-Dependent Effect of this compound on Embryonic Stages.

Time PointTreatment GroupMean Egg CountMean Pretzel CountMean Stretched Microfilariae Count
4 Weeks Post-TreatmentVehicle Control14.99.88.1
This compound (100mg/kg)5.2 3.1*1.9
14 Weeks Post-TreatmentVehicle Control15.810.38.7
This compound (100mg/kg)0.2 0.00.0***
*Data represents mean counts and is adapted from studies on L. sigmodontis in jirds. Statistical significance compared to vehicle control: *p<0.05, **p<0.01, **p<0.001.

Experimental Protocols

Protocol 1: In Vivo Dosing of Filarial Worm-Infected Rodents

This protocol describes the oral administration of this compound to Litomosoides sigmodontis-infected jirds.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% HPMC/0.02% Tween-80)

  • L. sigmodontis-infected jirds (Meriones unguiculatus)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare the this compound dosing solution by dissolving it in the vehicle to the desired concentration (e.g., 100 mg/kg).

  • Acclimate the infected jirds to the handling and gavage procedure for several days prior to the start of the experiment.

  • Administer the this compound solution or vehicle control orally to the jirds once daily for the specified treatment period (e.g., 14 days).

  • Monitor the health of the animals daily.

  • At the designated time points post-treatment (e.g., 4 and 14 weeks), euthanize the animals and recover the adult female worms for embryogram analysis.

Protocol 2: Embryogram Analysis of Female Filarial Worms

This protocol details the procedure for dissecting female worms and quantifying the different embryonic stages.

Materials:

  • Adult female worms

  • M9 buffer or similar saline solution

  • Microscope slides

  • Coverslips

  • Dissecting needles (25-27 gauge)

  • Microscope with appropriate magnification (e.g., 100x, 400x)

Procedure:

  • Isolate individual adult female worms recovered from the treated and control animals.

  • Place a single worm in a drop of M9 buffer on a microscope slide.

  • Using dissecting needles, carefully make an incision in the worm's cuticle to expose the uterus.

  • Gently express the uterine contents into the buffer.

  • Place a coverslip over the buffer containing the embryos.

  • Under the microscope, identify and count the different embryonic stages: eggs, morulae, pretzel-stage, and stretched microfilariae. Also, note any degenerated embryonic forms.

  • Repeat this process for a sufficient number of worms from each treatment group to ensure statistical power.

  • Calculate the average number of each embryonic stage per female worm for each treatment group.

Protocol 3: General Embryo Viability Assay in C. elegans

For researchers working with the model organism Caenorhabditis elegans, this protocol can be adapted to assess the effects of this compound on embryonic viability.

Materials:

  • C. elegans (L4 stage hermaphrodites)

  • Nematode Growth Medium (NGM) plates seeded with E. coli OP50

  • M9 buffer

  • Platinum wire worm pick

  • Microscope

Procedure:

  • Prepare NGM plates containing the desired concentration of this compound.

  • Transfer individual L4 stage hermaphrodites to the this compound-containing and control plates.

  • Allow the worms to lay eggs for a defined period (e.g., 24 hours).

  • Remove the parent worms from the plates.

  • After a set incubation period (e.g., 48 hours), count the number of hatched larvae and unhatched (dead) embryos on each plate.

  • Calculate the percentage of embryonic viability for each condition.

Visualizations

ABBV_4083_Mechanism_of_Action cluster_drug Drug Intervention cluster_worm Filarial Worm cluster_outcome Outcome This compound This compound Wolbachia Wolbachia This compound->Wolbachia Depletes Embryogenesis Embryogenesis This compound->Embryogenesis Inhibits (indirectly) Sterilization Sterilization This compound->Sterilization Results in Wolbachia->Embryogenesis Supports Female_Worm_Fertility Female_Worm_Fertility Embryogenesis->Female_Worm_Fertility Maintains Embryo_Apoptosis Embryo_Apoptosis Embryogenesis->Embryo_Apoptosis Leads to Embryo_Apoptosis->Sterilization Contributes to

Caption: Mechanism of this compound action on female worm fertility.

Experimental_Workflow start Start: Infected Jirds dosing Oral Dosing with this compound or Vehicle (14 days) start->dosing incubation Incubation Period (e.g., 4-14 weeks) dosing->incubation necropsy Necropsy and Recovery of Adult Female Worms incubation->necropsy dissection Dissection of Individual Female Worms necropsy->dissection quantification Quantification of Embryonic Stages (Eggs, Morulae, Pretzel, Stretched MF) dissection->quantification analysis Data Analysis and Comparison between Treatment Groups quantification->analysis end End: Assessment of Sterilizing Effect analysis->end

Caption: Workflow for embryogram analysis after this compound exposure.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FasL FasL/TNF-α Caspase8 Caspase-8 activation FasL->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondria Mitochondrial Stress (e.g., Wolbachia depletion) CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Embryonic Cell Death) Caspase3->Apoptosis

References

Application Notes and Protocols for High-Content Imaging in Anti-Wolbachia Drug Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing high-content imaging (HCI) in the discovery of novel anti-Wolbachia therapeutics. Targeting the essential endosymbiotic bacterium Wolbachia is a clinically validated strategy for developing macrofilaricidal drugs to treat onchocerciasis and lymphatic filariasis, debilitating neglected tropical diseases affecting millions globally.[1] High-content imaging offers a robust, scalable, and quantitative platform for phenotypic screening of large compound libraries to identify potent and selective anti-Wolbachia agents.

Introduction to the High-Content Screening Approach

The primary goal of this high-content screening assay is to identify compounds that effectively reduce or eliminate Wolbachia from a host cell line. This is achieved by quantifying the bacterial load within host cells after a period of compound incubation. The assay is designed to be highly specific, minimizing effects on the host cell's viability.

The Anti-Wolbachia Consortium (A·WOL) has been instrumental in developing and validating high-throughput screening platforms for this purpose.[2][3][4] These platforms typically utilize insect cell lines stably infected with Wolbachia, such as the Aedes albopictus C6/36 cell line infected with Wolbachia pipientis (wAlbB) or the Drosophila melanogaster LDW1 cell line with the wMel strain.[5]

The general workflow involves seeding these infected cells into microplates, treating them with test compounds, and then staining for both host cell nuclei and Wolbachia. High-content imaging systems are then used to capture and analyze images, providing quantitative data on the percentage of infected cells and bacterial load per cell. This approach has successfully led to the identification of novel anti-Wolbachia chemotypes.

Experimental Workflow and Logical Framework

The following diagrams illustrate the experimental workflow for a typical high-content screen and the underlying logic of targeting Wolbachia for anti-filarial drug discovery.

G cluster_prep Plate Preparation cluster_cell Cell Culture & Treatment cluster_stain Staining cluster_acq Image Acquisition & Analysis a Coat 384-well plates with Concanavalin-A b Pre-spot compound libraries (e.g., 2.5 µM) a->b d Seed cells into prepared plates b->d c Culture Wolbachia-infected cell line (e.g., C6/36) c->d e Incubate for 6-9 days d->e f Fix cells e->f g Permeabilize cells f->g h Stain for Wolbachia (SYTO 11 or FISH) g->h i Stain nuclei (DAPI or Hoechst) h->i j Acquire images using high-content imager i->j k Analyze images: - Identify nuclei - Quantify Wolbachia signal j->k l Calculate % infected cells and bacterial load k->l m Hit Identification l->m n Dose-Response Studies l->n

Caption: Experimental workflow for high-content anti-Wolbachia drug screening.

G cluster_disease Disease Context cluster_symbiosis Biological Rationale cluster_strategy Therapeutic Strategy a Filarial Nematodes (e.g., Onchocerca volvulus) b Cause Onchocerciasis & Lymphatic Filariasis a->b c Nematodes host Wolbachia endosymbionts a->c h Treatment of Filariasis b->h d Wolbachia are essential for nematode fertility and survival c->d e Target Wolbachia with selective antibiotics d->e f Depletion of Wolbachia e->f g Nematode sterilization and death (Macrofilaricidal effect) f->g g->h

Caption: Logical framework for targeting Wolbachia in filariasis treatment.

Quantitative Data Summary

The following tables summarize key quantitative data from published anti-Wolbachia high-content screening campaigns.

Table 1: High-Content Screening Assay Parameters

ParameterValueCell LineReference
Plate Format384-well or 1536-wellC6/36 (wAlbB) or LDW1 (wMel)
Primary Screen Concentration2.5 µM - 10 µMLDW1, C6/36
Incubation Time6 - 9 daysLDW1, C6/36
Wolbachia StainSYTO 11 or 16S rRNA FISH probeC6/36, LDW1
Nuclei StainDAPI or HoechstLDW1, C6/36
Imaging SystemOperetta, AcumenC6/36

Table 2: Screening Campaign Outcomes and Control Compound Potency

Compound/LibraryMetricValueReference
BioFocus Soft-Focus LibraryNumber Screened10,000
Hit Rate0.5%
Confirmed Hits50
AstraZeneca LibraryNumber Screened1.3 million
DoxycyclineEC5020 nM
RifampicinEC50Varies by study
MinocyclinePotency vs. Doxycycline~50% more potent in vivo
AWZ1066SEC502.6 nM

Detailed Experimental Protocols

Protocol 1: Cell Culture and Plating

Objective: To culture Wolbachia-infected cells and seed them into microplates for compound screening.

Materials:

  • Wolbachia-infected C6/36 Aedes albopictus cells

  • L-15 (Leibovitz) medium supplemented with 10% Fetal Bovine Serum (FBS), 2% Tryptose Phosphate Broth, and 1% Penicillin-Streptomycin

  • Concanavalin-A coated, clear-bottom 384-well plates

  • Automated liquid handler or multichannel pipette

Procedure:

  • Maintain C6/36 cells stably infected with Wolbachia pipientis (wAlbB) in a non-vented flask at 26°C without CO2.

  • Passage cells every 3-4 days to maintain logarithmic growth.

  • On the day of the assay, harvest cells and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in culture medium to the desired seeding density (typically optimized to achieve 70-80% confluency at the end of the assay).

  • Dispense the cell suspension into 384-well plates pre-spotted with test compounds and controls. Use an automated dispenser for consistency.

  • Include positive controls (e.g., doxycycline, rifampicin) and negative controls (DMSO vehicle) on each plate.

Protocol 2: Compound Treatment and Incubation

Objective: To expose the cells to test compounds for a sufficient duration to observe an anti-Wolbachia effect.

Procedure:

  • Prior to cell seeding, use an acoustic dispenser or pin tool to transfer compounds from a source library to the assay plates to achieve the desired final concentration (e.g., 2.5 µM for a primary screen).

  • After seeding the cells, seal the plates to prevent evaporation.

  • Incubate the plates at 26°C for 6 to 9 days. The optimal incubation time should be determined based on the Wolbachia replication rate in the host cells.

Protocol 3: Staining for High-Content Imaging

Objective: To fluorescently label host cell nuclei and Wolbachia for visualization and quantification.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Wolbachia stain: SYTO 11 or a specific FISH probe targeting the 16S rRNA.

  • Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342.

  • Automated plate washer or multichannel pipette.

Procedure:

  • After incubation, carefully aspirate the culture medium from the plates.

  • Gently wash the cells with PBS.

  • Fixation: Add 4% PFA to each well and incubate for 20 minutes at room temperature.

  • Wash the plates twice with PBS.

  • Permeabilization: Add 0.1% Triton X-100 to each well and incubate for 10 minutes.

  • Wash the plates twice with PBS.

  • Wolbachia Staining (SYTO 11 method):

    • Dilute SYTO 11 in PBS to the final working concentration.

    • Add the staining solution to each well and incubate in the dark for 30 minutes.

  • Wolbachia Staining (FISH method):

    • Follow a standard FISH protocol using a fluorescently-labeled probe specific for the Wolbachia 16S rRNA sequence. This method offers higher specificity.

  • Nuclear Staining:

    • Add the DAPI or Hoechst staining solution to each well (can be done concurrently with the Wolbachia stain).

    • Incubate in the dark for 15-20 minutes.

  • Wash the plates three times with PBS.

  • Leave a final volume of PBS in the wells for imaging.

Protocol 4: Image Acquisition and Analysis

Objective: To capture high-quality images and perform automated analysis to quantify Wolbachia infection.

Materials:

  • High-content imaging system (e.g., PerkinElmer Operetta or Harmony software).

  • Image analysis software.

Procedure:

  • Image Acquisition:

    • Place the stained 384-well plate into the high-content imager.

    • Set up the instrument to acquire images from two channels: one for the nuclear stain (e.g., DAPI channel) and one for the Wolbachia stain (e.g., FITC channel for SYTO 11).

    • Acquire images from multiple fields per well (e.g., six fields) to ensure robust data collection.

  • Image Analysis:

    • Use the analysis software to create a custom analysis pipeline.

    • Step 1: Identify Nuclei. Use the DAPI/Hoechst channel to identify the host cell nuclei. This provides the total cell count.

    • Step 2: Identify Cytoplasm (Optional but recommended). Define a cytoplasmic region around each identified nucleus.

    • Step 3: Quantify Wolbachia Signal. Within each cell or cytoplasmic region, quantify the signal from the Wolbachia stain. This can be done through:

      • Texture Analysis: For diffuse stains like SYTO 11, algorithms can identify the speckled pattern of the bacteria.

      • Intensity Measurement: For specific probes like FISH, measure the total or average fluorescence intensity.

    • Step 4: Classify Cells. Based on a predefined threshold of Wolbachia signal, classify each cell as "infected" or "uninfected".

  • Data Output:

    • The primary readout is the "percentage of infected cells".

    • Secondary readouts can include Wolbachia signal intensity per cell or per well.

    • Calculate the Z'-factor for each plate using the positive and negative controls to assess assay quality.

    • For hit compounds, generate dose-response curves and calculate EC50 values.

References

ABBV-4083: Application Notes and Protocols for Oral Formulation in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-4083, also known as flubentylosin, is a semi-synthetic analog of the macrolide antibiotic tylosin A. It was developed as a potential treatment for filarial diseases such as onchocerciasis ("river blindness") and lymphatic filariasis ("elephantiasis"). These diseases are caused by parasitic worms that harbor an endosymbiotic bacterium, Wolbachia. This bacterium is crucial for the worms' fertility and survival. This compound was designed as an orally administered drug that selectively targets and eliminates Wolbachia, thereby sterilizing and eventually killing the adult worms (macrofilaricidal effect).[1][2][3] This "slow-kill" mechanism is considered advantageous as it may reduce the risk of adverse reactions associated with the rapid death of worms.[1]

While showing a favorable safety profile in preclinical and Phase I human trials, the development of this compound was halted due to unfavorable efficacy results in a Phase II clinical study.[4] Nevertheless, the data and protocols from its development provide valuable insights for researchers in parasitology and drug development.

Mechanism of Action

This compound is a bacteriostatic inhibitor of protein synthesis in Wolbachia. It is believed to interact with the 50S ribosomal subunit of the bacterium, thereby disrupting its ability to produce essential proteins. This leads to the depletion of the Wolbachia population within the filarial worm. The loss of these essential symbionts renders the female worms sterile, blocking the production of new microfilariae, and ultimately shortens the lifespan of the adult worms.

ABBV4083 This compound (Oral Administration) Wolbachia Wolbachia endosymbiont in Filarial Worm ABBV4083->Wolbachia Targets ProteinSynthesis Bacterial Protein Synthesis (50S Ribosomal Subunit) ABBV4083->ProteinSynthesis Inhibits Wolbachia->ProteinSynthesis Essential for Depletion Wolbachia Depletion ProteinSynthesis->Depletion Leads to Sterilization Adult Worm Sterilization (Blocked Embryogenesis) Depletion->Sterilization Macrofilaricidal Adult Worm Death (Macrofilaricidal Effect) Depletion->Macrofilaricidal Contributes to Microfilariae Reduced Microfilariae Release Sterilization->Microfilariae

Mechanism of action for this compound.

Data Presentation

Preclinical Efficacy in Animal Models

This compound demonstrated superior activity against Wolbachia compared to the previous standard, doxycycline, in various animal models. Efficacy was measured by the depletion of Wolbachia and the resulting blockage of worm embryogenesis and reduction in microfilariae.

Animal ModelSpeciesDoseDosing RegimenKey OutcomesReference
JirdLitomosoides sigmodontis150 mg/kg POOnce daily for 14 days>90% Wolbachia depletion, blocked embryogenesis, and clearance of microfilaremia.
JirdL. sigmodontis50 mg/kg POOnce daily for 14 days99.8% Wolbachia reduction.
JirdL. sigmodontis25 mg/kg POOnce daily for 14 days98.4% Wolbachia reduction.
MouseBrugia malayi, L. sigmodontisNot specified1-2 week course>90% Wolbachia depletion, blocked embryogenesis, and depletion of microfilarial loads.
CattleOnchocerca ochengiNot specified1-2 week course>90% Wolbachia depletion.
Phase I Clinical Trial Pharmacokinetics (Healthy Volunteers)

A first-in-human, three-part study was conducted to assess the safety, tolerability, and pharmacokinetics of orally administered this compound.

Study PartPopulationDoseKey Pharmacokinetic ParametersReference
Part 1: Single Ascending Dose 36 healthy adults40, 100, 200, 400, or 1000 mgTmax: 1-2 hours. Half-life: < 4 hours at doses ≤ 400 mg. Cmax and AUC increased more than dose-proportionally.
Part 2: Food Effect 12 healthy adults1000 mgMinimal effect of food on exposure parameters.
Part 3: Multiple Ascending Dose 30 healthy adults100 mg for 7 days, 200 mg for 7 or 14 days, or 400 mg for 7 or 14 daysSimilar exposure after multiple dose administration compared to single dose.
Phase I Clinical Trial Safety (Healthy Volunteers)
Dose GroupMost Frequent Adverse EventsNotable Safety FindingsReference
Single and Multiple DosesNausea (10%), Headache (8%)Two subjects at a single 1000 mg dose experienced reversible, asymptomatic Grade 2 or 4 elevations in ALT and AST (liver enzymes) with no increase in bilirubin. The maximum tolerated dose was determined to be 400 mg for 14 days.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in the Jird Model (L. sigmodontis)

This protocol is based on the methodology described in preclinical studies to evaluate the anti-Wolbachia efficacy of orally administered compounds.

cluster_pre cluster_treatment cluster_monitoring cluster_endpoint Infection 1. Infection: Infect jirds (Meriones unguiculatus) with L. sigmodontis L3 larvae. Maturation 2. Worm Maturation: Allow 14 weeks for worms to mature and for microfilaremia to develop. Infection->Maturation Dosing 3. Oral Dosing: Administer this compound (e.g., 150 mg/kg) or vehicle control (0.5% HPMC/0.02% Tween-80) PO, once daily for 14 days. Maturation->Dosing Monitoring 4. Blood Sampling: Collect peripheral blood (10 μl) from saphenous vein at weekly intervals. Dosing->Monitoring Necropsy 6. Necropsy: At 16 weeks post-treatment start, sacrifice animals and recover adult female worms. Dosing->Necropsy Counting 5. Microfilariae Count: Dilute blood in Hinkelmann solution and count microfilariae visually. Monitoring->Counting Counting->Necropsy qPCR 7. Wolbachia Quantification: Perform qPCR on adult worms to quantify Wolbachia levels (e.g., targeting the ftsZ gene). Necropsy->qPCR Screening 1. Screening & Enrollment: Recruit healthy adult volunteers. Conduct medical history, physical exam, and lab tests. Randomization 2. Randomization: Randomly assign subjects to This compound or Placebo cohorts (Double-blind). Screening->Randomization Dosing 3. Ascending Dose Dosing: Administer oral capsules of this compound or placebo for a fixed duration (e.g., 7 or 14 days). Start with the lowest dose cohort. Randomization->Dosing PK_Sampling 4. Pharmacokinetic (PK) Sampling: Collect serial blood samples at pre-defined time points before, during, and after the dosing period. Dosing->PK_Sampling Safety_Monitoring 5. Safety Monitoring: Continuously monitor for adverse events (AEs). Collect vital signs, ECGs, and clinical laboratory samples. Dosing->Safety_Monitoring SRC 6. Safety Review Committee (SRC) Meeting: After each cohort, SRC reviews all safety and PK data. PK_Sampling->SRC Safety_Monitoring->SRC Dose_Escalation 7. Dose Escalation Decision: If the dose is deemed safe, the next cohort is enrolled at a higher dose. SRC->Dose_Escalation Dose_Escalation->Dosing Enroll next cohort EoS 8. End of Study: Final safety and PK analysis after the last subject completes the study. Dose_Escalation->EoS If max dose reached or safety concern

References

Application Notes and Protocols: Investigating ABBV-4083 in Combination with Antifilarial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The development of ABBV-4083 (flubentylosin) was discontinued after Phase II clinical trials due to unfavorable efficacy results.[1][2] These application notes are intended for research and informational purposes only, providing a framework for investigating similar anti-Wolbachia agents or for preclinical exploration of combination therapies for filariasis.

Introduction

This compound, a novel analog of Tylosin A, is a macrolide antibiotic designed to treat filarial infections, such as onchocerciasis and lymphatic filariasis.[3][4] Its primary mechanism of action is not directly on the filarial worm but on its symbiotic bacterium, Wolbachia.[3] These bacteria are crucial for the fertility and survival of the worms. By depleting Wolbachia, this compound was developed to sterilize the adult female worms and ultimately lead to their death, a different approach from existing microfilaricidal drugs.

The rationale for combining this compound with other antifilarial drugs, such as albendazole, ivermectin, or diethylcarbamazine (DEC), is to target different stages of the parasite's life cycle and potentially achieve a more rapid and sustained reduction in microfilariae, while also targeting the adult worms. Preclinical studies suggested that combination therapy could allow for lower doses and shorter treatment durations of this compound.

Mechanism of Action of this compound

This compound is a bacteriostatic inhibitor that is believed to target the 50S ribosomal subunit of Wolbachia, thereby inhibiting protein synthesis. This leads to a depletion of the Wolbachia population within the filarial worms. The consequences for the worm are significant:

  • Inhibition of Embryogenesis: Depletion of Wolbachia disrupts the development of new microfilariae.

  • Sterilization of Adult Worms: The female worms become sterile, halting the production of new microfilariae.

  • Slow Macularicidal Effect: The adult worms eventually die over a prolonged period.

This "slow-kill" mechanism is considered advantageous as it may reduce the severe adverse reactions often associated with the rapid death of worms caused by other treatments.

cluster_0 This compound Action cluster_1 Effect on Filarial Worm This compound This compound Wolbachia 50S Ribosome Wolbachia 50S Ribosome This compound->Wolbachia 50S Ribosome Binds to Protein Synthesis Inhibition Protein Synthesis Inhibition Wolbachia 50S Ribosome->Protein Synthesis Inhibition Leads to Wolbachia Depletion Wolbachia Depletion Protein Synthesis Inhibition->Wolbachia Depletion Results in Inhibition of Embryogenesis Inhibition of Embryogenesis Wolbachia Depletion->Inhibition of Embryogenesis Adult Worm Sterilization Adult Worm Sterilization Wolbachia Depletion->Adult Worm Sterilization Macrofilaricidal Effect (Slow) Macrofilaricidal Effect (Slow) Wolbachia Depletion->Macrofilaricidal Effect (Slow)

Mechanism of Action of this compound.

Data Presentation

Preclinical Efficacy of this compound Monotherapy in a Jird Model (L. sigmodontis)
Treatment GroupDoseDurationOutcomeReference
This compound150 mg/kg PO14 daysReduction in Wolbachia levels and circulating microfilariae
Vehicle Control-14 daysNo significant change
Preclinical Efficacy of this compound in Combination with Albendazole (ALB) in a Jird Model
Treatment GroupDoseDurationOutcomeReference
Flubentylosin (this compound) + ALBLower doses of flubentylosin7 daysAs effective as 14-day monotherapy with flubentylosin
Flubentylosin (this compound) MonotherapyStandard dose14 daysEffective
Phase I Clinical Trial Data for this compound (Flubentylosin) in Healthy Adults
Dose GroupDurationKey FindingsReference
Single Ascending Doses (40, 100, 200, 400, 1000 mg)Single DoseCmax reached in 1-2 hours; half-life < 4 hours at doses ≤ 400 mg.
Multiple Ascending Doses (100 mg, 200 mg, 400 mg)7 or 14 daysGenerally well-tolerated. Most frequent adverse events were nausea and headache.
Food-Effect (1000 mg)Single DoseMinimal effect of food on exposure. Reversible asymptomatic ALT and AST elevations in 2 subjects.
Maximum Tolerated Dose 14 days 400 mg

Experimental Protocols

Preclinical Evaluation of this compound in Combination with Albendazole in a Jird Model

Objective: To assess the synergistic or additive effects of this compound in combination with albendazole on Wolbachia load, microfilaremia, and adult worm viability in a jird model of filariasis (Litomosoides sigmodontis).

Materials:

  • This compound

  • Albendazole

  • Vehicle (e.g., 0.5% HPMC/0.02% Tween-80)

  • Jirds (Meriones unguiculatus) infected with L. sigmodontis

  • Equipment for oral gavage

  • Microscope and slides for microfilariae counting

  • qPCR reagents and equipment for Wolbachia quantification

Methodology:

  • Animal Model:

    • Use microfilariae-positive jirds, with infection established for at least 12-14 weeks to ensure the presence of adult worms.

    • House animals in appropriate conditions with access to food and water ad libitum.

    • Randomly assign animals to treatment groups (n=7 per group).

  • Drug Formulation and Dosing:

    • Prepare a suspension of this compound in the vehicle.

    • Prepare a suspension of albendazole in the appropriate vehicle.

    • Administer drugs via oral gavage.

    • Treatment Groups:

      • Group 1: Vehicle control

      • Group 2: this compound monotherapy (e.g., 150 mg/kg, once daily for 14 days)

      • Group 3: Albendazole monotherapy

      • Group 4: this compound (reduced dose) + Albendazole combination therapy for 7 days

      • Group 5: this compound (standard dose) + Albendazole combination therapy for 7 days

  • Endpoint Analysis:

    • Microfilariae Counts:

      • Collect blood samples from the saphenous vein at baseline and at weekly intervals post-treatment.

      • Quantify microfilariae per unit volume of blood using a microscope.

    • Wolbachia Quantification:

      • At the end of the study (e.g., 16 weeks post-treatment), euthanize the animals and recover adult female worms.

      • Extract DNA from the worms and perform qPCR to quantify the ratio of a Wolbachia gene (e.g., ftsZ) to a worm gene (e.g., actin) to determine Wolbachia load.

    • Embryogenesis Analysis:

      • Examine the uterine contents of female worms to assess the different stages of embryo development (e.g., egg, morula, pretzel, stretched microfilaria).

cluster_workflow Preclinical Combination Study Workflow Infection Infect Jirds with L. sigmodontis Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Treatment (7 or 14 days) Grouping->Treatment Monitoring Weekly Blood Smears for Microfilariae Counts Treatment->Monitoring Necropsy Necropsy at 16 Weeks Post-Treatment Monitoring->Necropsy Endpoint Analysis qPCR for Wolbachia Load & Embryogram Analysis Necropsy->Analysis

Workflow for preclinical evaluation.

Logical Relationships

The combination of an anti-Wolbachia agent like this compound with a traditional antifilarial drug such as albendazole creates a multi-pronged attack on the filarial worm.

cluster_abbv This compound cluster_antifilarial Standard Antifilarial Combination_Therapy Combination Therapy ABBV Anti-Wolbachia Agent (this compound) Combination_Therapy->ABBV Antifilarial Antifilarial Drug (e.g., Albendazole) Combination_Therapy->Antifilarial Wolbachia Targets Wolbachia ABBV->Wolbachia Sterilization Results in Sterilization & Slow Worm Death Wolbachia->Sterilization Synergistic_Effect Potential Synergistic Antifilarial Effect Sterilization->Synergistic_Effect Worm Directly Targets Worm (e.g., microtubule synthesis) Antifilarial->Worm Paralysis Results in Paralysis, Death, or Reduced Microfilariae Production Worm->Paralysis Paralysis->Synergistic_Effect

Logic of combination therapy.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Oral Bioavailability of Tylosin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the oral bioavailability of Tylosin A and its derivatives. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of Tylosin A and its derivatives?

A1: The oral bioavailability of Tylosin A and its derivatives is often hampered by several key factors:

  • Low Aqueous Solubility: Tylosin A is a large, lipophilic molecule with poor water solubility, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.

  • Gastric Instability: Macrolides like Tylosin A can be unstable in the acidic environment of the stomach, leading to degradation before reaching the site of absorption in the small intestine.[1]

  • First-Pass Metabolism: Tylosin A is a substrate for cytochrome P450 enzymes, particularly CYP3A4, in the liver and small intestine.[2][3] This extensive metabolism significantly reduces the amount of active drug reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: Tylosin A is recognized and actively transported back into the intestinal lumen by the P-gp efflux pump, further limiting its net absorption.[3][4]

Q2: Which salt form of Tylosin A, tartrate or phosphate, offers better oral bioavailability?

A2: Studies in broiler chickens have shown that Tylosin tartrate generally exhibits better oral absorption compared to Tylosin phosphate. In one study, the oral bioavailability of Tylosin tartrate was 25.78%, while that of Tylosin phosphate was 13.73%. This difference is attributed to the better solubility of the tartrate salt.

Q3: What is a typical experimental workflow for screening the oral bioavailability of new Tylosin A derivatives?

A3: A standard preclinical workflow involves a tiered approach to efficiently evaluate and select promising candidates. This process helps in making informed decisions for further development.

G cluster_1 In Vivo Evaluation A In Vitro Screening B Solubility & Permeability Assays (e.g., Caco-2) A->B C In Vivo Pharmacokinetic (PK) Studies (e.g., in chickens or rodents) B->C D Single Dose Oral & IV Administration C->D E LC-MS/MS Bioanalysis of Plasma Samples D->E F PK Data Analysis (Cmax, Tmax, AUC, F%) E->F G Lead Candidate Selection F->G

Preclinical Oral Bioavailability Screening Workflow.

Q4: How can chemical modification of Tylosin A improve its oral bioavailability?

A4: Chemical modifications, such as the creation of prodrugs (e.g., esters), can enhance oral bioavailability by:

  • Increasing Lipophilicity: This can improve membrane permeability.

  • Masking Sites of Metabolism: Protecting the molecule from enzymatic degradation.

  • Improving Solubility: By introducing ionizable groups.

  • Targeting Transporters: Designing molecules to be recognized by uptake transporters in the gut.

For example, the 3-O-acetyl-4''-O-isovaleryl-tylosin derivative was developed to improve oral efficacy and bioavailability. However, it is important to note that not all modifications are beneficial; some can lead to decreased antibacterial activity.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting/Optimization Strategy
Poor aqueous solubility 1. Formulation: Develop an enabling formulation such as a solution with co-solvents (e.g., PEG 400), a suspension with wetting and suspending agents, or a self-emulsifying drug delivery system (SEDDS).2. Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.3. Salt/Co-crystal Formation: Investigate different salt forms or co-crystals to improve solubility and dissolution rate.
Degradation in gastric acid 1. Enteric Coating: Formulate the drug in an enteric-coated dosage form that protects it from the stomach's acidic pH and releases it in the more neutral environment of the small intestine.2. Prodrug Approach: Design a more acid-stable prodrug that converts to the active Tylosin A derivative after absorption.
High first-pass metabolism 1. Co-administration with Inhibitors: In a research setting, co-administer with known inhibitors of CYP3A4 (e.g., ketoconazole) or P-gp (e.g., verapamil) to confirm their role and quantify the potential for improvement.2. Chemical Modification: Modify the structure at the sites of metabolism to block enzymatic action.3. Lymphatic Targeting: Formulate with lipids to promote lymphatic absorption, which bypasses the portal circulation and first-pass metabolism in the liver.
P-gp efflux 1. P-gp Inhibitors: Co-administer with a P-gp inhibitor to increase intestinal absorption.2. Formulation with Excipients: Some formulation excipients can inhibit P-gp function.3. Structural Modification: Design derivatives that are not recognized by P-gp.
High inter-animal variability 1. Standardize Experimental Conditions: Ensure consistent fasting times, dosing procedures, and animal handling.2. Homogenous Formulation: Verify that the formulation is uniform and that each animal receives the intended dose.3. Animal Health: Use healthy animals and monitor for any signs of illness that could affect gastrointestinal function.
Issue 2: Unexpected Pharmacokinetic Profile (e.g., multiple peaks, very short half-life)

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting/Investigation
Multiple peaks in the plasma concentration-time profile 1. Enterohepatic Recirculation: Investigate biliary excretion of the compound and its potential reabsorption in the intestine.2. Variable Gastric Emptying: The presence of food can cause irregular release from the stomach. Ensure consistent feeding/fasting protocols.3. Formulation Issues: The formulation may release the drug in multiple phases.
Very short apparent half-life after oral dosing 1. Absorption-Rate Limited Kinetics: The elimination rate may be limited by a slow absorption rate. Compare with the half-life after intravenous administration to determine the true elimination half-life.2. Rapid Metabolism: The compound may be rapidly cleared by first-pass metabolism.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for Tylosin A and its derivatives from various studies. These values can serve as a baseline for comparison with your experimental results.

Table 1: Oral Bioavailability of Tylosin A Salts in Broiler Chickens

Compound Dose (mg/kg) Cmax (µg/mL) Tmax (h) Oral Bioavailability (F%) Reference
Tylosin Tartrate100.44 ± 0.09-25.78
Tylosin Phosphate100.18 ± 0.01-13.73
Tylosin Base (in Tylan Soluble®)503.401.0890.29
Tylosin Tartrate253.05 ± 0.632.36 ± 0.4240.56
Tylosin (in Tylan®)252.63 ± 0.742.30 ± 0.3835.41

Table 2: Oral Pharmacokinetic Parameters of Tylvalosin (a Tylosin Derivative) in Broiler Chickens

Dose (mg/kg) Cmax (ng/mL) Tmax (h) Oral Bioavailability (F%) Reference
523.45 ± 23.31~35.92
1031.36 ± 18.72~33.56
25287.12 ± 253.07~33.04

Experimental Protocols & Visualizations

First-Pass Metabolism and Efflux of Macrolides

The following diagram illustrates the interplay between P-glycoprotein (P-gp) and CYP3A4 enzymes in the small intestine and liver, which contributes to the significant first-pass metabolism of many macrolide antibiotics, including Tylosin A.

G cluster_0 Intestinal Lumen cluster_1 Enterocyte (Intestinal Wall) cluster_2 Portal Vein cluster_3 Hepatocyte (Liver) cluster_4 Systemic Circulation Drug_Lumen Tylosin A Derivative (Oral Dose) Drug_Enterocyte Drug Drug_Lumen->Drug_Enterocyte Absorption Pgp P-gp Drug_Enterocyte->Pgp Efflux CYP3A4_Enterocyte CYP3A4 Drug_Enterocyte->CYP3A4_Enterocyte Metabolism Drug_Portal Absorbed Drug Drug_Enterocyte->Drug_Portal Metabolite_Enterocyte Metabolite Metabolite_Enterocyte->Drug_Lumen Pgp->Drug_Lumen CYP3A4_Enterocyte->Metabolite_Enterocyte Drug_Liver Drug Drug_Portal->Drug_Liver CYP3A4_Liver CYP3A4 Drug_Liver->CYP3A4_Liver Metabolism Drug_Systemic Bioavailable Drug Drug_Liver->Drug_Systemic Metabolite_Liver Metabolite Metabolite_Liver->Drug_Systemic To elimination CYP3A4_Liver->Metabolite_Liver

First-Pass Metabolism and P-gp Efflux of Macrolides.
Detailed Methodology: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This protocol is adapted from general SPIP methods and can be tailored for assessing the intestinal permeability of Tylosin A derivatives.

G A 1. Animal Preparation - Fast rat overnight (12-18h) - Anesthetize (e.g., pentobarbital IP) - Maintain body temperature (37°C) B 2. Surgical Procedure - Midline abdominal incision - Isolate desired intestinal segment (e.g., 10 cm of jejunum) - Cannulate both ends of the segment A->B C 3. Perfusion Setup - Attach inlet cannula to a syringe pump - Place outlet cannula for sample collection - Perfuse with blank buffer (30 min) to reach steady state B->C D 4. Drug Perfusion - Perfuse with drug solution in Krebs-Ringer buffer (e.g., at 0.2 mL/min) - Collect perfusate samples at timed intervals (e.g., every 20 min for 80 min) C->D E 5. Sample Analysis - Measure volume of collected samples - Analyze drug concentration by LC-MS/MS D->E F 6. Calculation - Correct for net water flux - Calculate the effective permeability coefficient (Peff) E->F

Workflow for In Situ Single-Pass Intestinal Perfusion.

Protocol Details:

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (250-350 g) are typically used. They should be fasted overnight with free access to water to clear the gastrointestinal tract. Anesthesia is induced, and the animal is placed on a heating pad to maintain body temperature.

  • Surgical Procedure: A midline incision is made to expose the abdominal cavity. The desired intestinal segment (e.g., jejunum, ileum) is carefully isolated, taking care not to disrupt the blood supply. The segment is cannulated at both ends with flexible tubing.

  • Perfusion: The inlet cannula is connected to a syringe pump. The intestinal segment is first washed with warm saline and then equilibrated by perfusing with blank buffer (e.g., Krebs-Ringer buffer) at a constant flow rate (e.g., 0.2 mL/min) for about 30 minutes to achieve steady-state conditions.

  • Drug Administration: The perfusion is then switched to the drug-containing buffer. Perfusate samples are collected from the outlet cannula at regular intervals.

  • Sample Analysis and Calculation: The volume of each sample is measured, and the concentration of the Tylosin A derivative is determined using a validated analytical method like LC-MS/MS. The effective permeability (Peff) is then calculated, taking into account the net water flux.

Detailed Methodology: Caco-2 Cell Permeability Assay

This in vitro assay is a standard method for predicting intestinal drug permeability and identifying potential for P-gp mediated efflux.

Protocol Overview:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in Transwell® plates and cultured for 21-25 days to form a differentiated monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Transport Experiment: The experiment is conducted in two directions:

    • Apical to Basolateral (A-B): The drug solution is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time. This mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A): The drug solution is added to the basolateral chamber, and samples are taken from the apical chamber. This direction is used to assess active efflux.

  • P-gp Inhibition: To confirm if the drug is a P-gp substrate, the transport experiment can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil).

  • Sample Analysis: Drug concentrations in the collected samples are quantified by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 is generally considered indicative of active efflux.

G A 1. Seed Caco-2 cells on Transwell® inserts B 2. Culture for 21-25 days to form a monolayer A->B C 3. Verify monolayer integrity (TEER, Lucifer Yellow) B->C D 4. Perform transport study (A-B and B-A directions) - Add drug to donor chamber - Sample from receiver chamber over time C->D E 5. Optional: Repeat with P-gp inhibitor D->E F 6. Analyze samples by LC-MS/MS D->F E->F G 7. Calculate Papp and Efflux Ratio F->G

Caco-2 Cell Permeability Assay Workflow.

This technical support center provides a foundational resource for researchers working to enhance the oral bioavailability of Tylosin A derivatives. By understanding the underlying challenges and employing systematic troubleshooting and experimental approaches, significant progress can be made in the development of orally effective macrolide antibiotics.

References

Investigating Clinical Efficacy Challenges of Flubentylosin (ABBV-4083): A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The development of ABBV-4083 (Flubentylosin) for the treatment of onchocerciasis was discontinued due to unfavorable efficacy results in a Phase II clinical study.[1] This resource center provides information based on preclinical and early clinical data to aid researchers in understanding the challenges of anti-Wolbachia drug development and to support ongoing research in filarial diseases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as flubentylosin, is a novel analog of the macrolide antibiotic Tylosin A.[2][3] It is not an antibody-drug conjugate for cancer, but rather an orally administered small molecule developed to treat filarial diseases such as onchocerciasis ("river blindness") and lymphatic filariasis ("elephantiasis").[2][4] Its mechanism of action is to target and deplete Wolbachia, a species of endosymbiotic bacteria that filarial worms depend on for their growth, fertility, and survival. By eliminating Wolbachia, this compound was designed to induce sterility in adult female worms and eventually lead to the death of these adult worms (a macrofilaricidal effect), thereby clearing the primary infection.

Q2: Why was the clinical development of this compound stopped?

A2: The development of flubentylosin was halted following the completion of a Phase II proof-of-concept study in patients with onchocerciasis. While the drug was reported to be well-tolerated, a decision was made to stop its development due to "unfavourable efficacy results" from this clinical study. The specific details of why it was efficacious in preclinical models but not in human patients have not been publicly detailed.

Q3: How effective was this compound in preclinical studies?

A3: this compound demonstrated potent anti-Wolbachia activity and superiority to the previous standard of care, doxycycline, in multiple animal models. For instance, in a jird model of filariasis, a 14-day course of this compound resulted in over 99.9% elimination of Wolbachia, a complete block of worm embryogenesis, and the clearance of circulating microfilariae (the worm's offspring). These promising preclinical results, combined with a good safety profile, supported its advancement into human clinical trials.

Q4: What were the intended advantages of this compound over existing therapies like doxycycline?

A4: The primary advantages sought with this compound were a significantly shorter treatment duration and a better safety profile. Doxycycline, while effective, requires a long treatment course of 4 to 6 weeks, which can lead to poor patient adherence. Additionally, doxycycline is contraindicated in children and pregnant or breastfeeding women. Preclinical modeling for this compound suggested that an effective treatment course could be as short as 7 to 14 days, which would have been a major improvement for mass drug administration programs.

Preclinical Efficacy Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies of this compound in rodent models.

Table 1: Wolbachia Depletion in Adult Female Worms

Animal ModelDosing RegimenWolbachia Reduction vs. ControlTimepoint of Measurement
Jird150 mg/kg PO, once daily for 14 days>99.9%16 weeks post-treatment start
Jird100 mg/kg PO, once daily for 14 days>99.9%Not specified
Jird25 mg/kg PO, once daily for 14 days98.4%8 weeks post-treatment start
Jird25 mg/kg PO, once daily for 7 days (discontinuous)70.8%8 weeks post-treatment start

Data sourced from multiple studies.

Table 2: Effect on Microfilariae and Embryogenesis

Animal ModelDosing RegimenEffect on Circulating MicrofilariaeEffect on Embryogenesis
Jird150 mg/kg PO, once daily for 14 daysComplete clearance by 12 weeks post-treatmentComplete block of all embryonic stages at 16 weeks
Jird100 mg/kg PO, once daily for 14 daysClearance in 5 of 6 jirds by 14 weeksComplete lack of late-stage embryos by 14 weeks

Data sourced from multiple studies.

Troubleshooting & Experimental Guides

This section provides guidance for researchers investigating the disconnect between preclinical and clinical outcomes for anti-Wolbachia agents.

Q: Our novel anti-Wolbachia compound shows high potency in vitro, but efficacy is poor in our rodent model. What are the potential causes and how can we troubleshoot this?

A: This is a common challenge in drug development. The discrepancy can often be attributed to pharmacokinetic and pharmacodynamic (PK/PD) issues.

Troubleshooting Steps:

  • Verify Compound Exposure:

    • Protocol: Conduct a pharmacokinetic study in your animal model. Administer the compound at the intended therapeutic dose and collect plasma samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Analyze the plasma concentrations to determine key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).

    • Rationale: The compound may have poor oral bioavailability, rapid metabolism, or rapid clearance in the animal model, preventing it from reaching the necessary concentration at the site of action (the filarial worm) for a sufficient duration. The preclinical PK profile of this compound, for instance, was optimized to be superior to earlier compounds.

  • Assess Drug Penetration into the Worm:

    • Protocol: This is a more complex experiment. After dosing an infected animal, adult worms must be isolated at peak plasma concentration. The worms can then be homogenized and analyzed using liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the compound.

    • Rationale: The drug must not only be present in the host's circulation but must also effectively penetrate the filarial worm's cuticle and tissues to reach the Wolbachia endosymbionts.

  • Re-evaluate the Dosing Regimen:

    • Protocol: Based on the PK data, model a new dosing regimen. If the compound has a short half-life, a twice-daily (BID) dosing regimen might be required to maintain exposure above the minimum inhibitory concentration (MIC). Test this new regimen for efficacy. Studies with this compound explored once-daily versus twice-daily dosing.

    • Rationale: Efficacy is dependent on maintaining drug concentrations above a therapeutic threshold. A single daily dose may not be sufficient if the drug is cleared too quickly.

Key Experimental Protocols

Protocol: Quantification of Wolbachia Load via qPCR

This method is used to determine the efficacy of an anti-Wolbachia agent by measuring the reduction in bacterial load relative to a worm-specific gene.

1. Sample Collection and DNA Extraction:

  • Isolate adult female filarial worms from treated and vehicle control animals at a predetermined time point post-treatment.

  • Individually snap-freeze worms in liquid nitrogen and store them at -80°C.

  • Perform genomic DNA extraction from individual worms using a commercial DNA isolation kit (e.g., DNeasy Blood & Tissue Kit, Qiagen), following the manufacturer's protocol for tissue samples.

  • Elute DNA in a suitable buffer and quantify its concentration and purity using a spectrophotometer (e.g., NanoDrop).

2. Quantitative PCR (qPCR):

  • Prepare a qPCR master mix containing a SYBR Green-based reagent.

  • Use primers specific to a single-copy Wolbachia gene (e.g., ftsZ) and a single-copy filarial worm housekeeping gene for normalization (e.g., actin).

  • Set up triplicate reactions for each DNA sample for both the target (ftsZ) and reference (actin) genes.

  • Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for both the ftsZ and actin genes for each sample.

  • Calculate the ΔCt for each sample: ΔCt = Ct(ftsZ) - Ct(actin).

  • Calculate the ΔΔCt to compare treated samples to the vehicle control group: ΔΔCt = ΔCt(treated) - ΔCt(control average).

  • The relative quantification (fold change in Wolbachia load) is calculated as 2-ΔΔCt. The percent reduction is (1 - 2-ΔΔCt) * 100.

Visualizations

MOA cluster_worm Adult Filarial Worm ABBV4083 This compound (Oral Administration) Wolbachia Wolbachia Bacteria ABBV4083->Wolbachia Inhibits/ Depletes Embryogenesis Embryogenesis & Fertility Wolbachia->Embryogenesis Required for Survival Worm Survival Wolbachia->Survival Essential for

Workflow start Discrepancy Observed: Preclinical Efficacy vs. Clinical Inefficacy pk_pd Hypothesis 1: Suboptimal PK/PD in Humans start->pk_pd resistance Hypothesis 2: Species-Specific Drug Resistance/ Metabolism start->resistance target_diff Hypothesis 3: Differences in Host-Parasite-Symbiont Interaction start->target_diff pk_pd_action Action: Re-evaluate human PK data. Compare with animal PK and in vitro MIC. Develop allometric scaling models. pk_pd->pk_pd_action resistance_action Action: Test compound against Wolbachia from different filarial species. Analyze human vs. animal metabolism profiles. resistance->resistance_action target_diff_action Action: Use advanced models (e.g., humanized mice, in vitro co-cultures) to study drug effects. target_diff->target_diff_action

Logic

References

Technical Support Center: ABBV-4083 Preclinical to Human Data Translation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABBV-4083. The information is designed to address specific issues that may be encountered when translating preclinical findings to human studies.

Frequently Asked Questions (FAQs)

Q1: We are observing different pharmacokinetic (PK) profiles for this compound in our animal models compared to the reported human Phase I data. What could be the reason for this discrepancy?

A1: Discrepancies in pharmacokinetic profiles between preclinical species and humans are common. For this compound, several factors could contribute to these differences:

  • Metabolic Differences: The rate and pathways of drug metabolism can vary significantly between species. While preclinical studies in rats and dogs indicated a favorable safety profile, the specific metabolic enzymes and their efficiency may differ from those in humans.[1]

  • Dose Proportionality: The Phase I study in humans revealed that the maximum concentration (Cmax) and area under the curve (AUC) of flubentylosin (this compound) increased in a more than dose-proportional manner.[2][3] This suggests that saturation of metabolic or clearance pathways may occur at higher doses in humans, a phenomenon that might not have been as apparent or occurred at different dose levels in preclinical animal models.

  • Half-life: In humans, this compound has a reported half-life of less than 4 hours at doses up to 400 mg.[2][3] It is crucial to compare this with the half-life observed in your specific animal model to understand differences in drug exposure over time.

Troubleshooting Steps:

  • Review Dosing Regimen: Ensure that the dosing regimen in your animal model is appropriately scaled to achieve plasma concentrations comparable to those in the human studies.

  • Allometric Scaling: Utilize allometric scaling principles as a starting point for dose selection, but be aware of its limitations, especially for drugs with non-linear pharmacokinetics.

  • Metabolite Profiling: If feasible, conduct metabolite profiling in your animal model and compare it to any available human data to identify species-specific metabolic pathways.

Q2: Our preclinical toxicology studies in rodents did not predict the liver enzyme elevations seen in the human Phase I trial. How can we better anticipate such adverse events?

A2: The observation of reversible, asymptomatic elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at a high dose (1000 mg) in the human Phase I study, which were not highlighted in preclinical reports, is a key translational challenge.

  • Species-Specific Toxicity: The dog was identified as the most sensitive species in preclinical toxicology studies, with a no-observed-adverse-effect level (NOAEL) of 15 mg/kg/day. However, the specific toxicities observed in dogs may differ from those in humans. Liver enzyme elevations are a common finding in human clinical trials that may not always be predicted by standard preclinical models.

  • Dose Level: The liver effects in humans were seen at a high dose of 1000 mg. It is possible that the dose levels used in the preclinical toxicology studies, while multiples of the efficacious dose, did not reach the threshold for inducing this specific adverse event in the tested species.

Troubleshooting and Mitigation Strategies:

  • Extended Monitoring in Preclinical Studies: In future preclinical studies with similar compounds, consider including more sensitive or exploratory biomarkers of liver injury beyond standard measurements.

  • In Vitro Hepatotoxicity Models: Utilize human-derived in vitro models, such as primary human hepatocytes or liver spheroids, to assess the potential for hepatotoxicity.

  • Careful Dose Escalation in Humans: The findings from the this compound Phase I study underscore the importance of careful dose escalation in first-in-human trials, with close monitoring of liver function tests, even when preclinical data are reassuring.

Quantitative Data Summary

Table 1: Comparison of this compound Preclinical Efficacy and Safety

ParameterAnimal Model(s)ObservationCitation
Efficacy B. malayi, L. sigmodontis, O. ochengi>90% Wolbachia depletion with a 1-2 week course of treatment.
L. sigmodontis (jirds)At 150 mg/kg daily for 14 days, Wolbachia levels were reduced by >90%.
Safety Rats and DogsNo adverse effects at doses (50 mg/kg) achieving plasma concentrations >10-fold above the efficacious concentration.
DogsIdentified as the most sensitive species with a NOAEL of 15 mg/kg/day.

Table 2: this compound (Flubentylosin) Phase I Human Clinical Trial Data

ParameterHuman VolunteersCitation
Maximum Tolerated Dose 400 mg for 14 days.
Pharmacokinetics (at ≤ 400 mg) Cmax reached in 1-2 hours; half-life < 4 hours.
Dose Proportionality Cmax and AUC increased in a more than dose-proportional manner.
Most Frequent Adverse Events Nausea (10%), Headache (8%).
Dose-Limiting Toxicity Reversible, asymptomatic ALT and AST elevations at a single 1000 mg dose.

Experimental Protocols

Preclinical In Vivo Efficacy Study in Jirds (Litomosoides sigmodontis model)

  • Animal Model: Female jirds (Meriones unguiculatus) infected with L. sigmodontis larvae through the bites of Ornithonyssus bacoti mites.

  • Treatment Groups:

    • Vehicle control group (n=7).

    • This compound group (n=7) receiving 150 mg/kg orally, once daily for 14 days. The drug was dissolved in 0.5% HPMC/0.02% Tween-80.

  • Efficacy Assessment:

    • Wolbachia levels in recovered female adult worms were measured 16 weeks post-treatment initiation.

    • Circulating microfilariae (MF) levels in 10 μl of peripheral blood were assessed at weekly intervals.

Phase I First-in-Human Study Design

  • Study Population: Healthy adult subjects.

  • Study Design: A three-part, single-center study.

    • Part 1: Single Ascending Dose (SAD): Subjects received single doses of 40, 100, 200, 400, or 1000 mg of flubentylosin or placebo.

    • Part 2: Food Effect: Subjects received a 1000 mg dose under fed and fasting conditions.

    • Part 3: Multiple Ascending Dose (MAD): Subjects received daily doses of 100 mg for 7 days, 200 mg for 7 or 14 days, or 400 mg for 7 or 14 days.

  • Assessments:

    • Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and ECGs.

    • Pharmacokinetics: Serial blood sampling to determine plasma concentrations of flubentylosin and calculate PK parameters (Cmax, AUC, half-life).

Visualizations

ABBV_4083_Mechanism_of_Action cluster_host Human Host cluster_parasite Filarial Worm ABBV_4083 This compound (Oral Administration) Wolbachia Wolbachia endosymbiont ABBV_4083->Wolbachia Depletes Adult_Worm Adult Filarial Worm Wolbachia->Adult_Worm Essential for fertility & survival Embryogenesis Embryogenesis Wolbachia->Embryogenesis Inhibits Adult_Worm->Embryogenesis Produces Microfilariae Microfilariae (mf) Embryogenesis->Microfilariae Leads to

Caption: Mechanism of action of this compound.

Preclinical_to_Clinical_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_translation Translational Challenges In_Vitro In Vitro Potency (Anti-Wolbachia) Animal_Models In Vivo Efficacy (Rodent Models) In_Vitro->Animal_Models Tox Toxicology Studies (Rat, Dog) Animal_Models->Tox PK_PD_Model PK/PD Modeling Animal_Models->PK_PD_Model Tox->PK_PD_Model Tox_Mismatch Safety/Tox Mismatch (e.g., liver enzymes) Tox->Tox_Mismatch Phase_I Phase I (Healthy Volunteers) - Safety - PK - MTD Determination PK_PD_Model->Phase_I Dose Prediction PK_Mismatch PK Differences (e.g., non-linearity) PK_PD_Model->PK_Mismatch Phase_II Phase II (Onchocerciasis Patients) - Efficacy - Safety Phase_I->Phase_II Dose Selection Phase_I->PK_Mismatch Phase_I->Tox_Mismatch

Caption: this compound development workflow and translational challenges.

References

Technical Support Center: Understanding the Metabolic Stability of ABBV-4083

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and evaluating the metabolic stability of ABBV-4083 (also known as flubentylosin). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic stability a key focus?

A1: this compound is a novel analog of the macrolide antibiotic Tylosin A, developed for the treatment of onchocerciasis and lymphatic filariasis.[1][2] It acts by targeting the symbiotic Wolbachia bacteria, which are essential for the survival and reproduction of the filarial worms that cause these diseases.[1][3] The development of this compound specifically focused on improving metabolic stability and oral pharmacokinetic properties compared to its parent compound, Tylosin A.[1] Enhanced metabolic stability is crucial for achieving sufficient drug exposure to be effective in shorter treatment regimens.

Q2: What is the primary metabolic pathway for this compound?

A2: The primary metabolic pathway for this compound is the de-acylation to its parent compound, Tylosin A (TylA). This suggests that esterases are likely the key enzymes involved in its metabolism. The optimization of the 4”-position of Tylosin A was a critical step in the design of this compound to increase its stability against these enzymes.

Q3: What are the known pharmacokinetic parameters of this compound in humans?

A3: A Phase I study in healthy adults provided the following pharmacokinetic data for single ascending doses of flubentylosin (this compound):

ParameterValueDose
Time to Maximum Concentration (Tmax)1-2 hours≤ 400 mg
Half-life (t½)< 4 hours≤ 400 mg

Cmax and AUC were observed to increase in a more than dose-proportional manner.

Q4: Where can I find detailed protocols for in vitro metabolic stability assays?

A4: Detailed protocols for standard in vitro metabolic stability assays, such as the liver microsomal stability assay and the hepatocyte stability assay, are provided in the "Experimental Protocols" section of this guide. These protocols are general and can be adapted for the evaluation of this compound.

Troubleshooting Guides

Issue 1: High variability in results from liver microsomal stability assays.

  • Potential Cause: Inconsistent experimental conditions.

    • Solution: Ensure that factors such as temperature, pH, and enzyme concentration are standardized across all experiments. Use a consistent source and batch of liver microsomes if possible.

  • Potential Cause: Instability of the compound in the assay buffer.

    • Solution: Run a control incubation without the NADPH cofactor to assess the chemical stability of this compound under the assay conditions.

  • Potential Cause: Issues with the analytical method.

    • Solution: Verify the linearity and sensitivity of the LC-MS/MS method for both this compound and its primary metabolite, Tylosin A. Ensure the internal standard is appropriate and stable.

Issue 2: Faster than expected metabolism in hepatocyte stability assays.

  • Potential Cause: High esterase activity in the hepatocyte lot.

    • Solution: Since this compound is an ester, it is susceptible to hydrolysis by esterases. Different lots of hepatocytes can have varying levels of esterase activity. If possible, screen different lots of hepatocytes to find one with representative metabolic activity.

  • Potential Cause: Contribution of both Phase I and Phase II metabolism.

    • Solution: Hepatocytes contain a full complement of metabolic enzymes. While esterases are likely dominant, other pathways could contribute to clearance. Analyze for potential conjugated metabolites in addition to Tylosin A.

Issue 3: Difficulty in predicting in vivo clearance from in vitro data.

  • Potential Cause: Discrepancies between in vitro systems and the in vivo environment.

    • Solution: In vitro assays cannot fully replicate the complexity of a living organism. It is important to integrate data from multiple in vitro assays (e.g., microsomes and hepatocytes) and consider factors like plasma protein binding and extrahepatic metabolism when extrapolating to the in vivo situation.

Experimental Protocols

Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s and esterases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Internal standard solution

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare the reaction mixture containing liver microsomes and phosphate buffer. Pre-warm to 37°C.

  • Initiation: Add the NADPH regenerating system to the reaction mixture. Add this compound to a final concentration of typically 1 µM.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Termination: Immediately add the aliquot to a well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the protein.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of this compound by LC-MS/MS.

Data Analysis:

  • Plot the natural log of the percentage of this compound remaining versus time.

  • The slope of the linear regression gives the elimination rate constant (k).

  • Half-life (t½) = 0.693 / k

  • Intrinsic clearance (Clint) can then be calculated based on the half-life and the protein concentration in the incubation.

Hepatocyte Stability Assay

This assay uses intact liver cells, providing a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as well as cellular uptake.

Materials:

  • Cryopreserved hepatocytes (human, rat, or other species)

  • Hepatocyte incubation medium

  • This compound stock solution

  • Collagen-coated plates

  • Ice-cold acetonitrile or methanol

  • Internal standard solution

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation: Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions. Determine cell viability and density.

  • Incubation Setup: Add the hepatocyte suspension to the wells of a collagen-coated plate.

  • Compound Addition: Add this compound to the wells at the desired final concentration (e.g., 1 µM).

  • Incubation: Place the plate in a CO2 incubator at 37°C.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.

  • Termination: Stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant for the concentration of this compound using LC-MS/MS.

Data Analysis:

  • Similar to the microsomal stability assay, calculate the half-life and intrinsic clearance from the rate of disappearance of this compound over time.

Visualizations

experimental_workflow_microsomal_stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis microsomes Liver Microsomes mix Mix & Incubate at 37°C microsomes->mix buffer Phosphate Buffer buffer->mix nadph NADPH System nadph->mix abbv4083 This compound abbv4083->mix sampling Sample at Time Points mix->sampling terminate Terminate with Acetonitrile sampling->terminate centrifuge Centrifuge terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (t½, Clint) lcms->data

Caption: Workflow for Liver Microsomal Stability Assay.

metabolic_pathway_abbv4083 ABBV4083 This compound (Flubentylosin) TylA Tylosin A (Primary Metabolite) ABBV4083->TylA Esterase-mediated De-acylation FurtherMetabolism Further Metabolites TylA->FurtherMetabolism

Caption: Primary Metabolic Pathway of this compound.

References

Reasons for the discontinuation of flubentylosin development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The development of flubentylosin (also known as ABBV-4083 or TylAMac) was discontinued. This information is for research and informational purposes only.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the development and subsequent discontinuation of flubentylosin, a former drug candidate for the treatment of onchocerciasis.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of flubentylosin development?

The development of flubentylosin was terminated due to unfavorable efficacy results in a Phase II proof-of-concept clinical trial.[1] While the drug was reported to be well-tolerated by patients, it did not meet the predefined endpoints for effectiveness against Onchocerca volvulus infection.[1]

Q2: What was the proposed mechanism of action for flubentylosin?

Flubentylosin is a derivative of the macrolide antibiotic tylosin.[1] Its intended mechanism of action was to target and eliminate Wolbachia, an endosymbiotic bacterium essential for the growth, development, reproduction, and survival of filarial worms like Onchocerca volvulus.[1] The depletion of Wolbachia was expected to lead to the death of the adult worms, offering a macrofilaricidal treatment.[1]

Q3: What were the key findings from the Phase I clinical trials?

Phase I studies in healthy volunteers demonstrated that flubentylosin was safe and well-tolerated. These studies included single and multiple ascending dose evaluations, as well as a food-effect study. The maximum tolerated dose was established, and a dose and dosing regimen were identified for progression to Phase II studies.

Q4: Where can I find information on the clinical trial protocols?

Detailed protocols for the Phase I and the discontinued Phase II trials are summarized in the "Experimental Protocols" section of this document. The Phase II trial was registered as DNDi-TYL-01 and AbbVie Protocol B18-894.

Troubleshooting Guide for Researchers

This guide addresses potential questions from researchers working on similar anti-Wolbachia therapies.

Issue/Question Potential Explanation/Guidance
My anti-Wolbachia compound shows good in-vitro activity but fails in vivo. This could be due to a variety of factors including poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism), insufficient tissue penetration to reach the filarial worms, or the in-vitro model not accurately reflecting the in-vivo environment. It is crucial to conduct thorough pharmacokinetic and pharmacodynamic (PK/PD) modeling, as was done for flubentylosin, to predict efficacious exposures.
Difficulty in establishing a clear dose-response relationship for Wolbachia depletion. The kinetics of Wolbachia depletion can be complex and may be both dose- and treatment duration-dependent. Consider adaptive trial designs, similar to the planned Phase II for flubentylosin, to explore different dosing regimens. Surrogate endpoints, such as the percentage of live female adult worms without Wolbachia, can be valuable in early-phase trials.
Observed liver enzyme elevations with a macrolide-based compound. Macrolide antibiotics have been associated with liver injury. In the Phase I study of flubentylosin, reversible asymptomatic elevations in liver enzymes (ALT and AST) were observed at higher doses. This was hypothesized to be related to the maximum plasma concentration (Cmax). Strategies to mitigate this could include formulating the drug to reduce Cmax while maintaining overall exposure (AUC) or exploring different dosing schedules.
Lack of translation from preclinical efficacy to clinical efficacy. While flubentylosin showed a robust anti-Wolbachia effect in in-vivo models, this did not translate to the desired efficacy in the Phase II trial. This highlights the challenge of preclinical models for filarial diseases. Researchers should critically evaluate the predictive validity of their animal models and consider using more than one model to build a stronger case for clinical translation.

Data Presentation

Phase I Clinical Trial: Safety and Pharmacokinetics

The Phase I studies for flubentylosin provided key safety and pharmacokinetic data. Below is a summary of the reported adverse events and pharmacokinetic parameters.

Table 1: Summary of Most Frequent Treatment-Emergent Adverse Events (TEAEs) in Phase I Studies

Adverse EventFrequency in Flubentylosin-Treated Subjects
Nausea10% (8/78)
Headache8% (6/78)

Note: Data is aggregated from a study involving 78 healthy adult subjects exposed to flubentylosin.

Table 2: Key Pharmacokinetic Parameters of Flubentylosin (Single Dose)

DoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
40 mgData not specified~1-2Data not specified< 4
100 mgData not specified~1-2Data not specified< 4
200 mgData not specified~1-2Data not specified< 4
400 mgData not specified~1-2Data not specified< 4
1000 mgData not specified~1-2Data not specifiedData not specified

Cmax and AUC increased in a more than dose-proportional manner.

Experimental Protocols

Phase II Proof-of-Concept Study (DNDi-TYL-01) - Discontinued

Objective: To investigate the safety, tolerability, efficacy, and pharmacokinetics of flubentylosin (this compound) in individuals with Onchocerca volvulus infection.

Study Design: A Phase II, randomized, double-blind, parallel-group, proof-of-concept trial. The study was designed in two parts:

  • Part 1: To establish proof-of-concept for flubentylosin in onchocerciasis by assessing the depletion of Wolbachia in adult female worms. This part was also intended to evaluate the activity of flubentylosin in combination with albendazole.

  • Part 2: This part was planned to use a clinically relevant endpoint of depletion of skin microfilaria at Month 24 to identify the preferred regimen for Phase III trials.

Primary Efficacy Endpoint (Part 1): The proportion of live female adult worms without Wolbachia at 6 months post-treatment, as determined by immunohistology.

Secondary Efficacy Endpoints (Included):

  • Proportion of dead female adult worms.

  • Embryogram data (assessment of embryogenesis in adult female worms).

  • Change in skin microfilarial density from baseline.

Treatment Arms (Planned for Part 1): The study intended to evaluate flubentylosin administered for 7 or 14 days, both alone and in combination with albendazole, against a control arm.

Inclusion Criteria (Abbreviated):

  • Adults aged 18 to 65 years with a diagnosis of Onchocerca volvulus infection.

  • Presence of at least one palpable subcutaneous nodule.

  • Demonstrated microfilariae in skin snips.

Exclusion Criteria (Abbreviated):

  • Pregnancy or breastfeeding.

  • Co-infection with Loa loa at high densities.

  • Severe systemic diseases.

  • Known hypersensitivity to macrolides or albendazole.

Visualizations

Signaling Pathway and Drug Target

Caption: Mechanism of action of flubentylosin targeting Wolbachia.

Flubentylosin Development and Discontinuation Workflow

Development_Workflow Preclinical Preclinical Studies (In-vivo models show efficacy) Phase1 Phase I Trials (Safe and well-tolerated in healthy volunteers) Preclinical->Phase1 Phase2 Phase II Proof-of-Concept Trial (DNDi-TYL-01) Phase1->Phase2 Efficacy_Results Efficacy Assessment (Primary Endpoint: Wolbachia depletion) Phase2->Efficacy_Results Discontinuation Discontinuation of Development (Unfavorable Efficacy Results) Efficacy_Results->Discontinuation

Caption: Workflow of flubentylosin's clinical development.

Logical Relationship for Discontinuation

Discontinuation_Logic Title Reasoning for Flubentylosin's Discontinuation Good_Safety Good Safety Profile (Well-tolerated in Phase I & II) Discontinued Development Terminated Good_Safety->Discontinued Not sufficient for continuation Failed_Efficacy Failed to Meet Efficacy Endpoints (Phase II Trial) Failed_Efficacy->Discontinued Primary reason

Caption: Key factors leading to the discontinuation decision.

References

Technical Support Center: Investigating Potential Resistance to ABBV-4083 in Wolbachia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to ABBV-4083 in Wolbachia.

Troubleshooting Guide: Unexpected Experimental Outcomes

Researchers investigating the efficacy of this compound against Wolbachia may encounter unexpected results that could suggest the emergence of resistance. This guide provides possible causes and recommended actions for common issues.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Reduced efficacy of this compound in vitro (higher IC50/EC50 values). 1. Development of spontaneous resistance in the Wolbachia strain. 2. Incorrect drug concentration or degradation of this compound stock. 3. Variability in the host cell line affecting drug uptake or Wolbachia growth.1. Sequence the 23S rRNA gene of the Wolbachia strain to check for mutations known to confer macrolide resistance. 2. Perform efflux pump inhibitor assays to determine if increased drug efflux is contributing to reduced susceptibility. 3. Verify the concentration and integrity of the this compound stock solution. 4. Culture the Wolbachia strain in a different, validated host cell line to rule out host cell-specific effects.
Inconsistent or reduced Wolbachia clearance in animal models following this compound treatment. 1. Emergence of a resistant Wolbachia population in vivo. 2. Suboptimal drug exposure due to issues with formulation, dosing, or animal metabolism. 3. Incomplete drug regimen adherence in the experimental protocol.1. Isolate Wolbachia from treated and untreated animals and compare their susceptibility to this compound in vitro. 2. Analyze the pharmacokinetics of this compound in the animal model to ensure adequate drug exposure. 3. Review and standardize the drug administration protocol to ensure consistent dosing.
Wolbachia population rebound after cessation of this compound treatment. 1. Selection of a sub-population of less susceptible or resistant Wolbachia. 2. Insufficient treatment duration or dose to completely clear the infection, allowing for regrowth of surviving bacteria.1. Conduct a dose-response and treatment duration study to determine the optimal regimen for complete Wolbachia clearance. 2. Characterize the genotype and phenotype of the rebounding Wolbachia population to assess for any changes compared to the pre-treatment population.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might Wolbachia develop resistance?

This compound is a derivative of the macrolide antibiotic Tylosin A.[1][2][3] It is believed to act similarly to other macrolides by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[4] While specific resistance mechanisms to this compound in Wolbachia have not yet been reported, potential mechanisms, based on known macrolide resistance in other bacteria, include:

  • Target Site Modification: Mutations or enzymatic modification (e.g., methylation) of the 23S rRNA component of the 50S ribosomal subunit can prevent this compound from binding to its target.

  • Active Drug Efflux: The acquisition or upregulation of efflux pump systems can actively transport this compound out of the bacterial cell, reducing its intracellular concentration and efficacy.

  • Enzymatic Inactivation: The expression of enzymes that can modify and inactivate the this compound molecule.

dot

Caption: Hypothesized resistance mechanisms to this compound in Wolbachia.

Q2: How can I experimentally induce and select for this compound resistant Wolbachia in vitro?

Inducing resistance in vitro can be achieved through continuous exposure to sublethal concentrations of the drug. A general workflow is as follows:

  • Establish Baseline Susceptibility: Determine the minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) of this compound for your wild-type Wolbachia strain.

  • Continuous Culture with Escalating Drug Concentrations: Culture the Wolbachia-infected host cells in the presence of a sublethal concentration of this compound (e.g., 0.5x MIC).

  • Monitor Wolbachia Levels: Regularly quantify the Wolbachia load (e.g., via qPCR) to monitor for population recovery.

  • Gradual Dose Escalation: Once the Wolbachia population has adapted and is growing at the current drug concentration, incrementally increase the concentration of this compound in the culture medium.

  • Isolate and Characterize Resistant Strains: After several rounds of dose escalation, isolate clonal populations of Wolbachia that can proliferate at significantly higher concentrations of this compound compared to the wild-type strain. These isolates can then be further characterized.

dot

In Vitro Resistance Selection Workflow start Start with Wild-Type Wolbachia determine_mic Determine Baseline MIC/EC50 start->determine_mic culture Culture with Sublethal this compound determine_mic->culture monitor Monitor Wolbachia Growth (qPCR) culture->monitor monitor->culture Population Declining increase_dose Increase this compound Concentration monitor->increase_dose Population Recovered increase_dose->culture isolate Isolate Potentially Resistant Strain increase_dose->isolate Growth at Higher Dose characterize Characterize Genotype & Phenotype isolate->characterize

Caption: Experimental workflow for in vitro selection of this compound resistant Wolbachia.

Q3: What molecular techniques can be used to identify the genetic basis of this compound resistance?

Once a resistant phenotype is confirmed, the following molecular approaches can be employed to investigate the underlying genetic changes:

  • Target Gene Sequencing: Sequence the genes encoding the 23S rRNA to identify point mutations that may interfere with drug binding.

  • Whole-Genome Sequencing (WGS): Compare the genome of the resistant strain to that of the susceptible parent strain. This can reveal mutations in genes encoding ribosomal proteins, efflux pumps, or other potential resistance-conferring factors.

  • Transcriptomics (RNA-Seq): Analyze the gene expression profiles of resistant and susceptible strains in the presence and absence of this compound. This can identify the upregulation of genes encoding efflux pumps or drug-modifying enzymes.

Data Presentation: Susceptibility Testing

Consistent and clear data presentation is crucial for comparing the susceptibility of different Wolbachia strains to this compound. The following table provides a template for recording and comparing your results.

Wolbachia Strain Host Cell Line This compound EC50 (nM) ± SD Fold Change in Resistance Putative Resistance Mechanism
Wild-TypeAedes albopictus Aa23[Insert Data]1-
Resistant Isolate 1Aedes albopictus Aa23[Insert Data][Calculate][e.g., 23S rRNA mutation A2058G]
Resistant Isolate 2Aedes albopictus Aa23[Insert Data][Calculate][e.g., Upregulation of efflux pump ABC-1]

Experimental Protocols

Protocol 1: Determination of this compound EC50 in a Wolbachia-Infected Cell Line

  • Cell Seeding: Seed a 96-well plate with a Wolbachia-infected insect cell line (e.g., Aa23) at a density that will result in 70-80% confluency after the desired incubation period.

  • Drug Dilution Series: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control.

  • Treatment: Remove the seeding medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period that allows for several rounds of Wolbachia replication (e.g., 5-7 days).

  • DNA Extraction: At the end of the incubation period, lyse the cells and extract total DNA from each well.

  • Quantitative PCR (qPCR): Quantify the Wolbachia load by targeting a single-copy Wolbachia gene (e.g., wsp) and a host cell gene for normalization.

  • Data Analysis: Calculate the relative abundance of Wolbachia for each drug concentration compared to the vehicle control. Plot the data and determine the EC50 value using a non-linear regression model.

Protocol 2: Sequencing of the Wolbachia 23S rRNA Gene

  • DNA Extraction: Extract high-quality genomic DNA from both the susceptible wild-type and the potentially resistant Wolbachia strains.

  • PCR Amplification: Design primers that specifically amplify the V domain of the 23S rRNA gene from Wolbachia. Perform PCR to amplify this region.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the sequences from the wild-type and resistant strains to identify any single nucleotide polymorphisms (SNPs) that may be associated with resistance. Compare any identified mutations to those known to confer macrolide resistance in other bacteria.

dot

Troubleshooting Logic start Reduced this compound Efficacy Observed check_protocol Verify Drug Concentration & Experimental Protocol start->check_protocol protocol_ok Protocol Correct? check_protocol->protocol_ok in_vitro In Vitro or In Vivo? protocol_ok->in_vitro Yes revise_protocol Revise Protocol & Re-test protocol_ok->revise_protocol No in_vitro_path In Vitro Susceptibility Testing (Determine EC50) in_vitro->in_vitro_path In Vitro in_vivo_path Assess In Vivo Pharmacokinetics in_vitro->in_vivo_path In Vivo resistance_confirmed Resistance Confirmed? in_vitro_path->resistance_confirmed in_vivo_path->resistance_confirmed molecular_analysis Molecular Analysis: - 23S rRNA Sequencing - WGS - RNA-Seq resistance_confirmed->molecular_analysis Yes resistance_confirmed->revise_protocol No identify_mechanism Identify Potential Resistance Mechanism molecular_analysis->identify_mechanism

Caption: Logical workflow for troubleshooting reduced this compound efficacy.

References

Side effects of ABBV-4083 observed in Phase I trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the side effects observed in Phase I clinical trials of ABBV-4083 (also known as flubentylosin).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a macrolide antibiotic designed to treat filarial worm infections, such as onchocerciasis (river blindness) and lymphatic filariasis.[1][2] Its primary mechanism of action is not on human cells but on Wolbachia, a symbiotic bacterium that lives within the filarial worms and is essential for their growth, fertility, and survival.[1][2] By targeting and depleting Wolbachia, this compound indirectly causes the sterilization and eventual death of the adult worms.[2] This "slow-kill" approach is thought to reduce the risk of severe adverse reactions that can occur with rapid worm death.

Q2: What were the most common side effects observed in the Phase I trials of this compound?

A2: In the first-in-human Phase I study involving 78 healthy adults, the most frequently reported treatment-emergent adverse events (TEAEs) were nausea and headache.

Q3: Were there any serious adverse events reported in the Phase I trials?

A3: No treatment-related serious adverse events were reported in the Phase I study. There was one death of a participant who received a single 1000 mg dose, but it was deemed unrelated to the study drug.

Q4: Were any laboratory abnormalities observed?

A4: Yes, reversible, asymptomatic elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were observed in two subjects who received a single 1000 mg dose of this compound. These elevations were Grade 2 or Grade 4 and occurred without any corresponding increase in bilirubin. Grade 1 elevations in ALT and/or AST were also noted in three subjects in the multiple ascending dose part of the study at the 100 mg dose for 7 days.

Q5: Did food intake affect the side effect profile of this compound?

A5: The Phase I study included a food-effect component where the drug was administered with or without food. While the effect of food on the drug's exposure was minimal, the incidence of certain adverse events appeared to differ between fasting and fed states. For instance, in the food-effect part of the study, nausea, diarrhea, headache, increased hepatic enzymes, and vomiting were among the most common TEAEs.

Troubleshooting Guides

Issue: Participant reports gastrointestinal distress (nausea, vomiting, diarrhea) after this compound administration.

Possible Cause:

  • This is a known and common side effect of this compound, as observed in the Phase I trials.

Suggested Action:

  • Assess Severity: Determine the grade of the adverse event according to established criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

  • Symptomatic Treatment: Consider the use of antiemetics for nausea and vomiting, and appropriate management for diarrhea, as per the clinical trial protocol.

  • Monitor Hydration: Ensure the participant maintains adequate fluid intake, especially if vomiting or diarrhea is present.

  • Evaluate Food Intake: While the formal food-effect study showed minimal impact on overall drug exposure, administering the drug with a light meal may help mitigate gastrointestinal upset in some individuals. This should be done consistently if implemented.

  • Dose Adjustment/Discontinuation: If the symptoms are severe or persistent, follow the protocol's guidelines for dose reduction or discontinuation of the study drug.

Issue: Elevated liver function tests (ALT, AST) are observed in a participant's lab results.

Possible Cause:

  • Asymptomatic, reversible elevations in ALT and AST have been documented as a side effect of this compound, particularly at higher doses.

Suggested Action:

  • Confirm the Finding: Repeat the liver function tests to verify the initial result.

  • Assess for Symptoms: Conduct a thorough clinical evaluation to check for any signs or symptoms of liver injury, such as jaundice, abdominal pain, or fatigue.

  • Review Concomitant Medications: Investigate if the participant is taking any other medications that could contribute to liver enzyme elevations.

  • Check Bilirubin Levels: It is crucial to monitor bilirubin levels. In the Phase I trial, the observed ALT/AST elevations were not accompanied by a rise in bilirubin. An increase in both liver enzymes and bilirubin is a more concerning sign of liver injury.

  • Follow Protocol Guidelines: Adhere to the study protocol's specific criteria for managing liver enzyme elevations, which may include more frequent monitoring, dose interruption, or discontinuation of the drug.

Data Presentation

Table 1: Summary of Most Frequent Treatment-Emergent Adverse Events (TEAEs) in the Phase I Study

Adverse EventNumber of Participants (N=78)Percentage
Nausea810%
Headache68%

Data from the overall safety population in the first-in-human Phase I study.

Table 2: Treatment-Emergent Adverse Events in the Single Ascending Dose (Part 1) Component

System Organ ClassAdverse EventFlubentylosin (N=36)Placebo (N=12)
Gastrointestinal disordersNausea3 (8.3%)0 (0%)
Nervous system disordersHeadache2 (5.6%)1 (8.3%)
InvestigationsAlanine aminotransferase increased1 (2.8%)0 (0%)

Table adapted from the Phase I study publication. Includes TEAEs occurring in ≥5% of flubentylosin-treated subjects.

Table 3: Treatment-Emergent Adverse Events in the Food Effect (Part 2) Component (1000 mg dose)

System Organ ClassAdverse EventFlubentylosin (N=12)
Gastrointestinal disordersNausea3 (25.0%)
Diarrhea2 (16.7%)
Vomiting2 (16.7%)
Nervous system disordersHeadache2 (16.7%)
InvestigationsHepatic enzyme increased2 (16.7%)

Table adapted from the Phase I study publication. Includes TEAEs occurring in ≥10% of flubentylosin-treated subjects.

Table 4: Treatment-Emergent Adverse Events in the Multiple Ascending Dose (Part 3) Component

System Organ ClassAdverse EventFlubentylosin (N=30)Placebo (N=10)
Nervous system disordersHeadache2 (6.7%)1 (10.0%)
Gastrointestinal disordersNausea2 (6.7%)0 (0%)
Cardiac disordersPalpitations2 (6.7%)0 (0%)
General disorders and administration site conditionsMedical device site reaction2 (6.7%)0 (0%)

Table adapted from the Phase I study publication. Includes TEAEs occurring in ≥5% of flubentylosin-treated subjects.

Experimental Protocols

Detailed, step-by-step experimental protocols for the Phase I clinical trial of this compound are not fully available in the public domain. However, the published literature describes the overall methodology.

Phase I First-in-Human Study Design (Summary)

This was a three-part, single-center study conducted in healthy adult subjects.

  • Part 1: Single Ascending Dose (SAD)

    • Objective: To evaluate the safety, tolerability, and pharmacokinetics of single oral doses of this compound.

    • Methodology: Subjects were enrolled in sequential dose-escalation cohorts and received a single dose of this compound (40, 100, 200, 400, or 1000 mg) or a placebo. Safety and pharmacokinetic parameters were assessed over a defined period.

  • Part 2: Food Effect

    • Objective: To evaluate the effect of a high-fat meal on the pharmacokinetics of this compound.

    • Methodology: A cohort of subjects received a single 1000 mg dose of this compound on two separate occasions: once under fasting conditions and once after a standardized high-fat meal.

  • Part 3: Multiple Ascending Dose (MAD)

    • Objective: To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of this compound.

    • Methodology: Subjects were enrolled in cohorts to receive daily doses of this compound (100 mg for 7 days, 200 mg for 7 or 14 days, or 400 mg for 7 or 14 days) or a placebo. Safety and pharmacokinetic parameters were monitored throughout the dosing period and for a follow-up duration.

Key Assessments:

  • Safety and Tolerability: Monitored through the recording of adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).

  • Pharmacokinetics: Serial blood samples were collected at predefined time points after drug administration to determine the plasma concentrations of this compound.

Visualizations

ABBV_4083_Mechanism_of_Action cluster_human_host Human Host cluster_filarial_worm Inside Filarial Worm ABBV_4083 This compound (Oral Administration) Filarial_Worm Adult Filarial Worm ABBV_4083->Filarial_Worm Targets Wolbachia Wolbachia Bacterium ABBV_4083->Wolbachia Inhibits Worm_Survival Worm Fertility & Survival Wolbachia->Worm_Survival Essential for Wolbachia->Worm_Survival Depletion leads to sterilization & death

Caption: Mechanism of action of this compound targeting Wolbachia.

Phase_I_Trial_Workflow cluster_part1 Part 1: Single Ascending Dose cluster_part2 Part 2: Food Effect cluster_part3 Part 3: Multiple Ascending Dose P1_Dose1 Cohort 1 (e.g., 40 mg) P1_Dose2 Cohort 2 (e.g., 100 mg) P1_Dose_n ... up to 1000 mg Safety_PK_Assessment Safety & Pharmacokinetic Assessments P1_Dose_n->Safety_PK_Assessment P2_Fasting 1000 mg Dose (Fasting) P2_Fed 1000 mg Dose (Fed) P2_Fed->Safety_PK_Assessment P3_Dose1 Cohort A (e.g., 100 mg x 7d) P3_Dose2 Cohort B (e.g., 200 mg x 7d/14d) P3_Dose_n ... up to 400 mg P3_Dose_n->Safety_PK_Assessment Start Healthy Volunteer Screening & Enrollment Start->P1_Dose1 Start->P2_Fasting Start->P3_Dose1 End End of Study (Analysis) Safety_PK_Assessment->End

Caption: High-level workflow of the this compound Phase I trial.

References

Technical Support Center: Enhancing the Macrofilaricidal Activity of ABBV-4083

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals working on modifying the structure of ABBV-4083 to enhance its macrofilaricidal activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its current mechanism of macrofilaricidal action?

A1: this compound is a semi-synthetic analog of the macrolide antibiotic Tylosin A.[1] Its macrofilaricidal activity is indirect and relies on its potent and selective activity against Wolbachia, an endosymbiotic bacterium essential for the fertility and survival of filarial worms.[2] By depleting Wolbachia, this compound disrupts embryogenesis and leads to a "slow-kill" of adult worms.[3] This mode of action is advantageous as it may reduce the risk of severe adverse reactions associated with the rapid death of adult worms.

Q2: What was the key structural modification of Tylosin A that led to this compound, and what was the rationale?

A2: The critical modification was the derivatization of the 4”-OH group on the mycarose sugar of Tylosin A.[4] This was done to improve the compound's oral bioavailability, which was a significant limitation of the parent molecule, and to enhance its anti-Wolbachia potency.

Q3: What are the potential strategies for enhancing the macrofilaricidal activity of this compound?

A3: There are two primary strategies to consider:

  • Enhancing Anti-Wolbachia Potency: Further structural modifications could increase the potency of this compound against Wolbachia, potentially leading to a faster or more complete depletion of the endosymbiont and, consequently, a more rapid macrofilaricidal effect.

  • Introducing a Direct-Acting Macrofilaricidal Component: This involves modifying the this compound scaffold to incorporate a pharmacophore that directly targets a vital pathway in the filarial worm itself. This would create a dual-action compound with both anti-Wolbachia and direct macrofilaricidal effects.

Q4: What are some potential direct-acting macrofilaricidal targets in filarial worms?

A4: Several promising targets have been identified within filarial worms that could be exploited for direct macrofilaricidal activity. These include:

  • The GABAergic System: This neurotransmitter system is crucial for worm motility.[5]

  • Apoptosis Pathways: Inducing programmed cell death in the worms is a potential therapeutic strategy.

  • Chitin Metabolism: As chitin is essential for the worm's cuticle and is absent in vertebrates, its synthesis pathway is an attractive target.

  • Glutathione-S-Transferases (GSTs): These enzymes are vital for detoxification in the worm and represent a potential vulnerability.

  • Nematode-Specific Ion Channels: Targeting ion channels unique to the parasite can lead to paralysis and death.

Troubleshooting Guides

Problem 1: Loss of anti-Wolbachia activity after structural modification.

Possible Cause Troubleshooting Step
Modification at a critical binding site for the Wolbachia ribosome.Review structure-activity relationship (SAR) data for tylosin and other macrolides. Hydrogenation of the diene in tylosin does not significantly alter antimicrobial activity, while reduction of the carbonyl groups can lead to a loss of activity. The mycinose moiety appears to be important for bacterial cell entry.
Steric hindrance preventing the molecule from reaching its target.Consider the size and conformation of the added functional groups. Molecular modeling can help predict potential steric clashes.
Altered physicochemical properties (e.g., solubility, permeability).Measure the LogP, solubility, and permeability of the new analog. Poor properties may prevent the compound from reaching the intracellular Wolbachia.

Problem 2: Modified compound shows in vitro activity but is inactive in vivo.

Possible Cause Troubleshooting Step
Poor pharmacokinetic properties (absorption, distribution, metabolism, excretion).Conduct in vivo pharmacokinetic studies in a relevant animal model (e.g., mouse, gerbil) to determine the compound's half-life, bioavailability, and tissue distribution.
Rapid metabolism of the active compound.Analyze metabolites in plasma and urine to identify metabolic hotspots on the molecule. Modify these positions to improve metabolic stability.
Inability to penetrate the filarial worm's cuticle.Assess the compound's ability to be taken up by adult worms in vitro. Strategies to improve cuticle penetration may be necessary.

Experimental Protocols

In Vitro Macrofilaricidal Activity Assessment

1. Worm Motility Assay

This assay provides a simple, rapid assessment of a compound's direct effect on adult worm viability.

  • Materials: Adult Brugia malayi or Setaria digitata worms, RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics, 24-well plates, test compound, positive control (e.g., ivermectin), negative control (vehicle).

  • Procedure:

    • Place one adult worm in each well of a 24-well plate containing 1 mL of culture medium.

    • Add the test compound at various concentrations. Include positive and negative controls.

    • Incubate at 37°C in a 5% CO2 incubator.

    • Observe worm motility at regular intervals (e.g., 24, 48, 72 hours) under an inverted microscope.

    • Score motility on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = slow, writhing movement, 3 = active movement).

    • Calculate the concentration at which 50% of the worms are immotile (IC50).

2. MTT Reduction Assay

This colorimetric assay measures the metabolic activity of the worms as an indicator of viability.

  • Materials: Adult Brugia malayi or Setaria digitata worms, culture medium, 24-well plates, test compound, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Follow steps 1 and 2 of the Worm Motility Assay.

    • After the desired incubation period, add 100 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 1 mL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of viability relative to the negative control and determine the IC50.

In Vivo Macrofilaricidal Activity Assessment

Litomosoides sigmodontis model in Gerbils

This model is useful for evaluating both the anti-Wolbachia and macrofilaricidal effects of a compound.

  • Animals: Male Mongolian gerbils (Meriones unguiculatus), 6-8 weeks old.

  • Infection: Infect gerbils with L3 larvae of L. sigmodontis via the bite of infected mites (Ornithonyssus bacoti).

  • Treatment:

    • Begin treatment approximately 12 weeks post-infection, once microfilaremia is established.

    • Administer the test compound orally or via the desired route for a specified duration (e.g., 14 days).

    • Include a vehicle control group and a positive control group (e.g., doxycycline).

  • Monitoring:

    • Monitor microfilariae levels in peripheral blood weekly.

    • At the end of the study (e.g., 16 weeks post-treatment), euthanize the animals and recover adult worms from the thoracic cavity.

  • Analysis:

    • Count the number of viable adult male and female worms.

    • Assess the embryogram of female worms to determine the effect on embryogenesis.

    • Quantify Wolbachia levels in adult worms and microfilariae using qPCR targeting the ftsZ gene.

Data Presentation

Table 1: In Vitro Anti-Wolbachia Activity of Tylosin A Derivatives

CompoundModificationAnti-Wolbachia EC50 (nM)
Tylosin AParent Compound30-66
This compound 4"-(4F-benzyl) ether ~0.02
Derivative X[Specify Modification][Insert Data]
Derivative Y[Specify Modification][Insert Data]

Table 2: In Vivo Efficacy of this compound in the L. sigmodontis Gerbil Model

Treatment GroupDose and Duration% Reduction in Adult Worms% Reduction in Microfilariae% Wolbachia Depletion
Vehicle ControlN/A000
This compound 150 mg/kg, 14 days >90% >99% >99.9%
Doxycycline40 mg/kg, 28 days~80%>99%>99%
Test Compound Z[Specify Dose/Duration][Insert Data][Insert Data][Insert Data]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis Structural Modification of this compound anti_wolbachia Anti-Wolbachia Assay (e.g., qPCR in cell line) synthesis->anti_wolbachia Test for anti- Wolbachia activity macrofilaricidal Macrofilaricidal Assays (Motility, MTT) synthesis->macrofilaricidal Test for direct macrofilaricidal activity pk_studies Pharmacokinetic Studies (Rodent Model) anti_wolbachia->pk_studies Promising compounds macrofilaricidal->pk_studies Promising compounds efficacy Efficacy Studies (L. sigmodontis Gerbil Model) pk_studies->efficacy Good PK profile sar Structure-Activity Relationship (SAR) Analysis efficacy->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Experimental workflow for modifying this compound and evaluating new analogs.

signaling_pathway cluster_wolbachia Wolbachia-Dependent Pathway cluster_direct Potential Direct-Acting Pathway abbv This compound ribosome Ribosome abbv->ribosome Inhibits wolbachia Wolbachia embryogenesis Embryogenesis wolbachia->embryogenesis Essential for worm_survival Adult Worm Survival wolbachia->worm_survival Essential for protein_synthesis Protein Synthesis ribosome->protein_synthesis Required for protein_synthesis->wolbachia Maintains modified_abbv Modified this compound (Dual-Action) gaba_receptor GABA Receptor modified_abbv->gaba_receptor Antagonizes apoptosis Apoptosis Pathway modified_abbv->apoptosis Induces chitin_synthase Chitin Synthase modified_abbv->chitin_synthase Inhibits worm_motility Worm Motility gaba_receptor->worm_motility Regulates worm_death Worm Death apoptosis->worm_death Leads to cuticle_formation Cuticle Formation chitin_synthase->cuticle_formation Required for

Caption: Signaling pathways targeted by this compound and potential direct-acting modifications.

References

Validation & Comparative

A Comparative Analysis of ABBV-4083 and Doxycycline for the Treatment of Onchocerciasis

Author: BenchChem Technical Support Team. Date: November 2025

A tale of a promising novel candidate and an established therapy in the fight against river blindness. This guide provides a detailed comparison of the investigational drug ABBV-4083 (flubentylosin) and the established antibiotic doxycycline for the treatment of onchocerciasis, caused by the filarial nematode Onchocerca volvulus. While both compounds target the essential endosymbiotic bacterium Wolbachia, their developmental trajectories and clinical outcomes present a stark contrast. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used in their evaluation.

Mechanism of Action: A Shared Target

Both this compound and doxycycline exert their anti-filarial effects indirectly by targeting the Wolbachia bacteria, which are crucial for the fertility and survival of O. volvulus.[1][2] The depletion of these endosymbionts leads to the sterilization of adult female worms and their eventual death, a process known as macrofilaricidal activity.[2][3] This shared mechanism offers a significant advantage over traditional microfilaricides like ivermectin, as it halts the production of new microfilariae, the larval stage responsible for the severe skin and eye pathology associated with onchocerciasis.

Doxycycline , a tetracycline antibiotic, inhibits protein synthesis in Wolbachia by binding to the 30S ribosomal subunit. This bacteriostatic action effectively clears the endosymbiont from the filarial worms.

This compound , a derivative of the macrolide antibiotic Tylosin A, was also designed to be a potent anti-Wolbachia agent.[4] Its presumed mechanism of action is the inhibition of bacterial protein synthesis through interaction with the 50S ribosomal subunit. Preclinical studies lauded this compound for its improved potency and pharmacokinetic profile compared to doxycycline, suggesting the potential for shorter and more effective treatment regimens.

cluster_Doxycycline Doxycycline cluster_ABBV4083 This compound cluster_Outcome Shared Anti-filarial Outcome Doxy Doxycycline D_target Wolbachia 30S Ribosomal Subunit Doxy->D_target Binds to D_effect Inhibition of Protein Synthesis D_target->D_effect Leads to Wolbachia_depletion Wolbachia Depletion D_effect->Wolbachia_depletion ABBV This compound A_target Wolbachia 50S Ribosomal Subunit ABBV->A_target Binds to A_effect Inhibition of Protein Synthesis A_target->A_effect Leads to A_effect->Wolbachia_depletion Sterilization Sterilization of Adult Female Worms Wolbachia_depletion->Sterilization Macrofilaricidal Macrofilaricidal Effect (Adult Worm Death) Wolbachia_depletion->Macrofilaricidal Microfilariae_reduction Reduced Microfilariae Production Sterilization->Microfilariae_reduction

Figure 1: Mechanism of Action of Doxycycline and this compound.

Preclinical Efficacy: The Promise of a New Contender

Preclinical studies in various animal models of filariasis painted a very promising picture for this compound, often demonstrating superiority over doxycycline.

Parameter This compound Doxycycline Animal Model Reference
Treatment Duration for >90% Wolbachia Depletion 1-2 weeks3-4 weeksO. ochengi, B. malayi, L. sigmodontis
Wolbachia Reduction in Female Adult Worms >99.9% reduction 16 weeks post-treatment (150 mg/kg for 14 days)-Gerbils (L. sigmodontis)
Effect on Microfilariae Complete clearance from 12 weeks post-treatmentSlower, sustained reductionGerbils (L. sigmodontis)
Potency against Wolbachia Superior to doxycycline-In vitro and in vivo models

These encouraging preclinical results, coupled with a favorable safety profile in toxicology studies, positioned this compound as a next-generation anti-filarial agent with the potential for significantly shorter treatment courses than the standard 4-6 week regimen for doxycycline.

Clinical Efficacy: A Divergence in Outcomes

Doxycycline: Clinically Validated Efficacy

Multiple clinical trials have established the efficacy of doxycycline in treating onchocerciasis. Although the treatment course is lengthy, the outcomes are significant and long-lasting.

Parameter Doxycycline Regimen Efficacy Outcome Timepoint Reference
Adult Female Worm Sterilization 100 mg/day for 6 weeks80-90% of females sterilized20 months post-treatment
Macrofilaricidal Effect 100 mg/day for 6 weeks>60% of adult female worms killed20 months post-treatment
Microfilaridermia 200 mg/day for 6 weeks + Ivermectin89% of patients amicrofilaridermic21 months post-treatment
Microfilaridermia 100 mg/day for 6 weeks97% of patients without microfilaridermia20 months post-treatment
Wolbachia Depletion 100 mg/day for 6 weeks>90% reduction in Wolbachia levels12-18 months post-treatment
This compound: From High Hopes to Discontinuation

Following successful Phase I trials in healthy volunteers which demonstrated its safety and tolerability, this compound advanced to a Phase II proof-of-concept study in onchocerciasis patients in the Democratic Republic of Congo. The trial was designed to evaluate the safety and efficacy of 7- and 14-day regimens of this compound, alone or in combination with albendazole.

However, despite the strong preclinical data, the Phase II trial was completed in 2023, and a decision was made to halt the development of flubentylosin (this compound) due to unfavorable efficacy results.

Experimental Protocols: A Glimpse into the Methodologies

The evaluation of both drugs involved rigorous clinical trial designs. Below is a generalized workflow based on the protocols of doxycycline and the planned this compound trials.

cluster_Screening Patient Screening and Enrollment cluster_Treatment Treatment Phase cluster_FollowUp Follow-up and Efficacy Assessment Screening Screening of potential participants (Inclusion/Exclusion criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Skin snips for microfilariae, nodule palpation) Informed_Consent->Baseline Randomization Randomization to treatment arms (e.g., this compound, Doxycycline, Placebo) Baseline->Randomization Drug_Admin Drug Administration (e.g., 7-14 days for this compound, 4-6 weeks for Doxycycline) Randomization->Drug_Admin Safety_Monitoring Safety and Tolerability Monitoring (Adverse event reporting) Drug_Admin->Safety_Monitoring Follow_Up_Visits Scheduled Follow-up Visits (e.g., 6, 12, 18, 24 months) Safety_Monitoring->Follow_Up_Visits Efficacy_Endpoints Primary and Secondary Efficacy Assessments Follow_Up_Visits->Efficacy_Endpoints Skin_Snips Skin Snips for Microfilarial Load Efficacy_Endpoints->Skin_Snips Nodulectomy Nodulectomy for Adult Worm Viability, Fertility, and Wolbachia Depletion Efficacy_Endpoints->Nodulectomy

Figure 2: Generalized Clinical Trial Workflow for Onchocerciasis Drug Evaluation.
Key Methodologies from Doxycycline Clinical Trials:

  • Patient Population: Adult patients with confirmed O. volvulus infection, typically identified by the presence of microfilariae in skin snips and palpable nodules.

  • Intervention: Oral administration of doxycycline (e.g., 100 mg or 200 mg daily) or a matching placebo for a duration of 4 to 6 weeks.

  • Primary Efficacy Endpoints:

    • Microfilarial Load: Assessed by microscopic examination of skin biopsies (skin snips) taken from the iliac crest and/or scapula at baseline and various follow-up points (e.g., 12, 20, and 21 months).

    • Adult Worm Viability and Fertility: Determined through histological examination of nodules excised from patients (nodulectomy) at the end of the study. This involves assessing worm motility, morphology, and the presence of different stages of embryogenesis.

    • Wolbachia Depletion: Quantified using immunohistochemistry or qPCR on sections of adult worms obtained from the excised nodules.

Conclusion

The comparison between this compound and doxycycline for the treatment of onchocerciasis underscores the challenges of drug development, even when a biological target is well-validated. Doxycycline remains a proven, albeit slow-acting, macrofilaricidal treatment for onchocerciasis. Its lengthy treatment course, however, presents logistical challenges for mass drug administration programs.

This compound emerged as a highly promising candidate from extensive preclinical research, suggesting a path towards a shorter, more field-friendly anti-Wolbachia therapy. However, its failure to demonstrate efficacy in Phase II clinical trials serves as a critical reminder of the translational gap between animal models and human outcomes. While the journey of this compound in onchocerciasis treatment has concluded, the knowledge gained from its development will undoubtedly inform future research and the quest for novel, effective, and short-course macrofilaricidal drugs to accelerate the elimination of river blindness.

References

ABBV-4083: A Comparative Efficacy Analysis in the Context of Anti-Wolbachia Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the macrolide analogue ABBV-4083 (Flubentylosin) reveals a unique therapeutic strategy for filarial diseases. This guide presents the preclinical comparative efficacy data, experimental methodologies, and the ultimate clinical findings that defined its developmental trajectory.

Developed as a potent anti-filarial agent, this compound is a semi-synthetic derivative of the macrolide antibiotic Tylosin A. Its primary mechanism of action is not direct toxicity to filarial worms, but the targeting of Wolbachia, an endosymbiotic bacterium essential for the worms' fertility and survival. This innovative approach positioned this compound as a potential successor to doxycycline, the established anti-Wolbachia therapy, with the promise of a shorter treatment duration.

Inapplicability of Direct Comparison with Conventional Macrolides

A direct comparative efficacy study between this compound and other common macrolides, such as azithromycin or clarithromycin, for the treatment of onchocerciasis or lymphatic filariasis is not scientifically pertinent. The rationale is based on their differing mechanisms of action against the target pathogen. While conventional macrolides are broad-spectrum antibiotics, they have been found to be inactive against Wolbachia. Specifically, other 16-membered macrolides like spiramycin, josamycin, midecamycin, and leucomycin have shown no activity against this endosymbiont[1]. Therefore, the primary and most relevant comparator for this compound's anti-filarial efficacy is the tetracycline antibiotic, doxycycline.

Preclinical Efficacy: this compound versus Doxycycline

Preclinical studies in rodent models of filariasis demonstrated that this compound had superior or comparable efficacy to doxycycline, often with a significantly shorter treatment course[1][2]. The primary endpoints in these studies were the depletion of Wolbachia, the blockage of worm embryogenesis, and the reduction of microfilariae in the bloodstream.

Table 1: Comparative Wolbachia Depletion in L. sigmodontis Infected Rodents
CompoundAnimal ModelDosing RegimenDurationWolbachia DepletionSource
This compound Jirds150 mg/kg PO, QD14 days>99.9%[3]
This compound Mice75 mg/kg PO, QD5 days>90% (continued to >99% post-treatment)[4]
This compound Mice75 mg/kg PO, QD10 days>98%
Doxycycline Mice200 mg/kg PO, BID14 daysNot specified, used as control
Doxycycline Jirds40 mg/kg PO, BID14 daysSuboptimal, microfilariae rebound observed

PO: Per os (by mouth); QD: Quaque die (once a day); BID: Bis in die (twice a day)

Table 2: Comparative Effects on Filarial Worm Viability and Reproduction
CompoundAnimal ModelKey OutcomesSource
This compound JirdsComplete clearance of circulating microfilariae by 14 weeks post-treatment.
Complete block in embryogenesis (absence of late embryonic stages).
Doxycycline JirdsSuboptimal treatment led to rebound of microfilariae.
A minimum of 4 weeks of treatment is required for a macrofilaricidal effect in humans.

Signaling Pathway and Experimental Workflow

The therapeutic strategy for this compound is based on an indirect mechanism of action, which is visualized below. The preclinical evaluation of its efficacy followed a standardized workflow to assess anti-Wolbachia activity.

cluster_0 Mechanism of Action This compound This compound Wolbachia Wolbachia This compound->Wolbachia Inhibits Filarial Worm Filarial Worm Wolbachia->Filarial Worm Essential for fertility & survival Sterilization Sterilization Wolbachia->Sterilization Filarial Worm->Sterilization Depletion of Wolbachia causes Worm Death Worm Death Sterilization->Worm Death Leads to

Caption: Mechanism of this compound targeting Wolbachia within filarial worms.

cluster_1 Preclinical Efficacy Workflow cluster_2 Analyses A Infection of Rodent Model (e.g., L. sigmodontis in mice/jirds) B Drug Administration (this compound vs. Doxycycline vs. Vehicle) A->B C Monitoring (e.g., Blood sampling for microfilariae count) B->C D Necropsy and Worm Recovery C->D E Endpoint Analysis D->E F qPCR for Wolbachia ftsZ/act ratio (Quantifies Wolbachia depletion) E->F G Embryogram Analysis (Assesses worm fertility) E->G H Worm Length/Viability E->H

Caption: Experimental workflow for evaluating anti-Wolbachia drug candidates.

Experimental Protocols

The preclinical efficacy of this compound was primarily evaluated using the Litomosoides sigmodontis model of filariasis in mice and jirds (gerbils).

1. Animal Models and Infection:

  • Mice (BALB/c): Naturally infected with L. sigmodontis through exposure to infected mites. Treatment was typically initiated 35 days post-infection.

  • Jirds (Meriones unguiculatus): Used for chronic infection models. Animals with established microfilaremia (circulating larval worms) were selected for treatment studies.

2. Drug Administration:

  • This compound: Administered orally (PO), once daily (QD), typically dissolved in a vehicle solution like 0.5% HPMC/0.02% Tween-80. Doses ranged from 25 mg/kg to 150 mg/kg.

  • Doxycycline: Administered orally (PO), often twice daily (BID), at doses such as 40 mg/kg or 200 mg/kg to serve as a positive control.

  • Vehicle Control: A control group received the solvent solution without the active drug.

3. Efficacy Assessment:

  • Wolbachia Quantification: Adult female worms were recovered from animals at the end of the study. The ratio of a Wolbachia-specific gene (ftsZ) to a nematode-specific gene (actin, act) was quantified using real-time PCR to measure the extent of bacterial depletion.

  • Microfilariae Counts: Blood samples were collected periodically from the saphenous vein to count the number of circulating microfilariae, providing a measure of the drug's effect on worm reproduction and transmission potential.

  • Embryogram Analysis: The uterine contents of recovered female worms were examined microscopically to quantify the different stages of embryonic development (eggs, morulae, stretched microfilariae). A block in late-stage embryos indicates sterilization of the adult worm.

Clinical Development and Discontinuation

Following promising preclinical results, this compound (renamed flubentylosin) advanced to human clinical trials. Phase I studies in healthy volunteers showed the drug to be safe and well-tolerated, identifying a maximum tolerated dose of 400 mg for 14 days.

However, a Phase II proof-of-concept study was initiated in 2021 to test the safety and efficacy of flubentylosin in patients with onchocerciasis. In 2023, it was announced that the development of flubentylosin was stopped due to unfavorable efficacy results in this clinical study. While the drug remained well-tolerated, it did not meet the necessary efficacy endpoints in human patients to warrant further development.

Conclusion

This compound represented a targeted approach to treating filarial diseases by eliminating the essential Wolbachia endosymbiont. Preclinical data showed it to be a highly potent macrolide analogue that outperformed the gold-standard doxycycline in animal models, suggesting the potential for a shorter and more effective treatment regimen. However, despite this preclinical promise and a favorable safety profile in Phase I trials, this compound ultimately failed to demonstrate sufficient efficacy in a Phase II clinical trial, leading to the cessation of its development. This outcome underscores the significant challenges in translating preclinical efficacy in animal models to successful therapeutic outcomes in human patients.

References

ABBV-4083 Demonstrates Superior In Vivo Efficacy Over Tylosin A in Preclinical Filarial Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data highlights ABBV-4083, a novel Tylosin A analog, as a more potent anti-Wolbachia agent with a significantly improved pharmacokinetic profile, positioning it as a promising next-generation treatment for filarial diseases.

Researchers and drug development professionals in the field of infectious diseases are continually seeking more effective and safer therapeutics. In the context of filariasis, a debilitating neglected tropical disease, the focus has increasingly turned to targeting the endosymbiotic bacterium Wolbachia, which is essential for the fertility and survival of filarial worms.[1] While the veterinary macrolide antibiotic Tylosin A has shown anti-Wolbachia activity, its clinical utility in humans is hampered by poor oral bioavailability.[1][2] this compound, a rationally designed analog of Tylosin A, has emerged from a targeted drug discovery program to overcome this limitation, demonstrating superior efficacy in animal models.[1][3]

Comparative Efficacy: A Quantitative Overview

Preclinical studies in rodent models of filariasis have consistently shown that this compound surpasses Tylosin A in its ability to clear Wolbachia and impact worm viability, particularly when administered orally. The key to this compound's enhanced performance lies in its improved pharmacokinetic properties, which lead to greater systemic exposure compared to its parent compound, Tylosin A.

Below is a summary of the key comparative in vivo efficacy data:

ParameterThis compoundTylosin A (Oral)Tylosin A (IP)Doxycycline (Standard of Care)Animal ModelSource
Wolbachia Depletion >99.9%Not effectiveSignificant reduction~99%L. sigmodontis infected jirds
Microfilariae Clearance Significant and sustained reductionNot effectiveNot reportedSignificant reductionL. sigmodontis infected jirds
Inhibition of Embryogenesis Complete blockNot effectiveNot reportedComplete blockL. sigmodontis infected jirds
Worm Development (Larval Model) Not directly comparedNo significant effectSignificant inhibitionSignificant inhibitionL. sigmodontis larval mouse model

Mechanism of Action: Targeting Bacterial Protein Synthesis

Both this compound and Tylosin A exert their anti-Wolbachia effects by inhibiting bacterial protein synthesis. Like other macrolide antibiotics, they bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for newly synthesized peptides and ultimately leading to a bacteriostatic effect. The enhanced potency of this compound is attributed to chemical modifications that likely improve its binding affinity and intracellular accumulation within the Wolbachia bacteria.

cluster_wolbachia Wolbachia Bacterium cluster_drug 50S_Ribosome 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_Ribosome->Protein_Synthesis Essential for Worm_Viability Worm Fertility & Survival Protein_Synthesis->Worm_Viability ABBV_4083 This compound ABBV_4083->50S_Ribosome Inhibits Tylosin_A Tylosin A Tylosin_A->50S_Ribosome Inhibits

Fig. 1: Mechanism of action of this compound and Tylosin A.

Experimental Protocols

The superior in vivo performance of this compound has been established through rigorous preclinical studies. Below are the detailed methodologies for the key experiments cited.

Litomosoides sigmodontis Jird Model of Chronic Infection

This model is used to assess the efficacy of compounds against adult filarial worms and their reproductive capacity.

  • Animal Model: Mongolian gerbils (jirds, Meriones unguiculatus) are infected with L. sigmodontis L3 larvae.

  • Treatment Initiation: Treatment is initiated at least 12 weeks post-infection, once microfilaremia (the presence of microfilariae in the blood) is established.

  • Dosing Regimen:

    • This compound: 150 mg/kg, administered orally (PO) once daily for 14 days.

    • Vehicle Control: 0.5% HPMC/0.02% Tween-80 in water, administered orally.

  • Efficacy Endpoints:

    • Wolbachia Load: Assessed by quantitative PCR (qPCR) targeting the Wolbachia ftsZ gene in adult female worms recovered at necropsy (e.g., 16 weeks post-treatment).

    • Microfilaremia: Monitored weekly by counting microfilariae in peripheral blood samples.

    • Embryogenesis: The uterine contents of female worms are examined to quantify the different stages of developing embryos (eggs, morulae, pretzel, and stretched microfilariae).

Litomosoides sigmodontis Mouse Model of Larval Development

This model is employed to evaluate the impact of a compound on the development of the larval stages of the filarial worm.

  • Animal Model: BALB/c mice are infected with L. sigmodontis L3 larvae.

  • Dosing Regimen:

    • Tylosin A: 200 mg/kg, administered orally (PO) or intraperitoneally (IP) twice daily for 7 days.

    • Doxycycline: 200 mg/kg, administered orally twice daily for 14 days.

    • Vehicle Control.

  • Efficacy Endpoint:

    • Worm Length: Worms are recovered at a specific time point post-infection, and their lengths are measured as an indicator of development.

cluster_jird Jird Model (Chronic Infection) cluster_mouse Mouse Model (Larval Development) J_Infect Infect Jirds with L. sigmodontis L3 Larvae J_Wait Wait for 12 weeks (Patent Infection) J_Infect->J_Wait J_Treat Treat for 14 days (this compound PO) J_Wait->J_Treat J_Monitor Monitor Blood for Microfilariae (Weekly) J_Treat->J_Monitor J_Necropsy Necropsy at 16 weeks post-treatment J_Monitor->J_Necropsy J_Analysis Analyze Adult Worms: - Wolbachia Load (qPCR) - Embryogram J_Necropsy->J_Analysis M_Infect Infect Mice with L. sigmodontis L3 Larvae M_Treat Treat for 7-14 days (Tylosin A / Doxycycline) M_Infect->M_Treat M_Necropsy Necropsy at end of experiment M_Treat->M_Necropsy M_Analysis Measure Worm Length M_Necropsy->M_Analysis

Fig. 2: In vivo experimental workflows.

Conclusion

The available in vivo data provides compelling evidence for the superiority of this compound over Tylosin A as an anti-filarial agent. By addressing the pharmacokinetic shortcomings of Tylosin A, this compound achieves robust Wolbachia depletion and subsequent anti-filarial effects with oral administration. These findings, coupled with a promising safety profile from early clinical trials, underscore the potential of this compound as a valuable new tool in the global effort to eliminate filarial diseases. Further clinical evaluation is ongoing to translate these preclinical successes into tangible benefits for patients.

References

ABBV-4083: A Paradigm Shift in Anti-Filarial Therapy? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global effort to eliminate filarial diseases, such as onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis), has been hampered by the limitations of current treatments. Standard therapies, including ivermectin, diethylcarbamazine (DEC), and albendazole, primarily target the microfilariae (mf), the larval stage of the filarial worms, and have limited activity against the adult worms (macrofilariae). This necessitates repeated mass drug administrations to suppress mf transmission. ABBV-4083, a novel tylosin A analog, represents a promising new approach by targeting Wolbachia, an endosymbiotic bacterium essential for the fertility and survival of most pathogenic filarial species. This guide provides a comprehensive comparison of the cross-species efficacy of this compound with existing anti-filarial drugs, supported by experimental data.

At a Glance: this compound vs. Standard Anti-filarial Agents

FeatureThis compoundDoxycyclineIvermectinDiethylcarbamazine (DEC)Albendazole
Primary Mechanism Anti-Wolbachia (inhibits bacterial protein synthesis)[1][2]Anti-Wolbachia (inhibits bacterial protein synthesis)Microfilaricidal (binds to glutamate-gated chloride ion channels)Microfilaricidal (alters parasite surface membrane, making it susceptible to host immune attack)[3]Inhibits microtubule polymerization
Effect on Adult Worms Macrofilaricidal (indirectly, through Wolbachia depletion)[4]Macrofilaricidal (indirectly, through Wolbachia depletion)Limited macrofilaricidal activitySome macrofilaricidal activity, especially with longer treatment courses[3]Limited macrofilaricidal activity
Effect on Microfilariae Blocks production by sterilizing adult femalesBlocks production by sterilizing adult femalesPotent microfilaricidalPotent microfilaricidalInhibits embryogenesis
Treatment Duration Short-course (preclinical studies show efficacy with 1-2 weeks of treatment)Long-course (4-6 weeks)Single dose12-day course (typical)Single or multiple doses
Key Advantage Potential for a shorter, macrofilaricidal cureValidated anti-Wolbachia approachRapid reduction of microfilaremiaRapid reduction of microfilaremiaBroad-spectrum anti-helminthic
Key Disadvantage Still under clinical investigationLong treatment duration, contraindicated in pregnancy and young childrenLimited effect on adult wormsAdverse reactions due to rapid mf death, contraindicated in onchocerciasis and loiasisLimited macrofilaricidal activity

Quantitative Efficacy Data

The following tables summarize the preclinical and clinical efficacy of this compound and comparator drugs. It is important to note that direct head-to-head comparative studies of this compound with ivermectin, DEC, and albendazole in the same animal models are limited. Therefore, the data presented below are compiled from various studies and should be interpreted with caution.

Table 1: Preclinical Efficacy of this compound in Filarial Models
Filarial SpeciesAnimal ModelThis compound Dose & DurationKey Efficacy Endpoints & ResultsReference
Litomosoides sigmodontisJird150 mg/kg/day, 14 days>99.9% Wolbachia depletion; complete clearance of microfilariae.
Litomosoides sigmodontisJird100 mg/kg/day, 14 days>99.9% Wolbachia depletion; 5 out of 6 animals became amicrofilaremic.
Brugia malayi, Onchocerca ochengiVariousNot specifiedSuperior anti-Wolbachia activity compared to doxycycline.
Wolbachia (in insect cells)In vitroEC50: 0.019 nM~1500-fold more potent than Tylosin A.
Loa loa (microfilariae)In vitroIC50: 23.3 µMRelatively low direct activity against microfilariae.
Table 2: Efficacy of Standard Anti-filarial Drugs (Data from Various Studies)
Drug(s)Filarial SpeciesHostKey Efficacy Endpoints & ResultsReference
Ivermectin (single dose)Wuchereria bancroftiHumanAt 6 months, microfilariae levels were 18.3-19.5% of pre-treatment values.
Diethylcarbamazine (12-day course)Wuchereria bancroftiHumanAt 6 months, microfilariae levels were 6.0% of pre-treatment values.
Diethylcarbamazine (single dose)Wuchereria bancroftiHuman50% clearance of microfilariae at 24 months.
Diethylcarbamazine + Albendazole (single dose)Wuchereria bancroftiHuman65.7% clearance of microfilariae at 24 months.
Diethylcarbamazine + Albendazole (multi-dose)Wuchereria bancroftiHuman99.6% reduction in microfilariae and 75% complete clearance at 12 months.

Mechanism of Action and Experimental Workflows

This compound Signaling Pathway

This compound's primary mechanism of action is the depletion of Wolbachia endosymbionts from filarial worms. It is a macrolide antibiotic, and its presumed mechanism is the inhibition of bacterial protein synthesis through interaction with the 50S ribosomal subunit. This leads to a cascade of effects within the worm, ultimately resulting in sterility and death.

ABBV4083_Mechanism cluster_wolbachia Within Wolbachia cluster_filaria Within Filarial Worm cluster_outcome Therapeutic Outcome ABBV4083 This compound Wolbachia Wolbachia (endosymbiont) ABBV4083->Wolbachia Enters Ribosome 50S Ribosomal Subunit ABBV4083->Ribosome Binds to Protein_Synthesis Protein Synthesis ABBV4083->Protein_Synthesis Inhibits Wolbachia->Ribosome Ribosome->Protein_Synthesis Embryogenesis Filarial Embryogenesis Protein_Synthesis->Embryogenesis Essential for Adult_Worm_Survival Adult Worm Survival Protein_Synthesis->Adult_Worm_Survival Essential for Sterility Sterility Microfilariae Microfilariae Production Embryogenesis->Microfilariae Embryogenesis->Sterility Macrofilaricidal_Effect Macrofilaricidal Effect Adult_Worm_Survival->Macrofilaricidal_Effect

Caption: Mechanism of action of this compound.

Experimental Workflow for Evaluating Cross-Species Efficacy

The preclinical evaluation of this compound's efficacy across different filarial species typically follows a standardized workflow, from in vitro screening to in vivo animal model studies.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Efficacy Studies cluster_Endpoints Efficacy Endpoints Screening Initial Screening (e.g., Wolbachia-infected insect cell lines) EC50 Determine EC50 Screening->EC50 Model Select Filarial Model (e.g., L. sigmodontis in jirds, B. malayi in gerbils) EC50->Model Candidate Selection Infection Infect Animals (e.g., subcutaneous injection of L3 larvae) Model->Infection Treatment Drug Administration (this compound vs. Vehicle/Comparator) Infection->Treatment Efficacy_Assessment Efficacy Assessment Treatment->Efficacy_Assessment Wolbachia_Depletion Wolbachia Depletion (qPCR) Efficacy_Assessment->Wolbachia_Depletion Embryogenesis_Inhibition Embryogenesis Inhibition (Embryogram analysis) Efficacy_Assessment->Embryogenesis_Inhibition Microfilariae_Reduction Microfilariae Reduction (Blood smear analysis) Efficacy_Assessment->Microfilariae_Reduction Adult_Worm_Burden Adult Worm Burden (Necropsy) Efficacy_Assessment->Adult_Worm_Burden

Caption: Preclinical workflow for this compound efficacy.

Detailed Experimental Protocols

In Vivo Efficacy in the Litomosoides sigmodontis Jird Model

This model is a cornerstone for evaluating the anti-filarial activity of compounds targeting Wolbachia.

  • Animal Model: Male Mongolian jirds (Meriones unguiculatus), typically 6-8 weeks old.

  • Infection: Jirds are infected by the natural vector, the tropical rat mite (Ornithonyssus bacoti), carrying infective third-stage larvae (L3) of L. sigmodontis. Alternatively, a defined number of L3 larvae can be injected subcutaneously.

  • Treatment: Treatment is typically initiated after the infection becomes patent (i.e., microfilariae are detectable in the peripheral blood), often around 12-14 weeks post-infection. This compound is administered orally, once or twice daily, for a specified duration (e.g., 14 days). A vehicle control group and a positive control group (e.g., doxycycline) are included.

  • Efficacy Assessment:

    • Microfilaremia: Blood samples are collected from the saphenous vein at regular intervals, and microfilariae are counted using a light microscope.

    • Adult Worm Recovery: At the end of the study (e.g., 16 weeks post-treatment initiation), animals are euthanized, and adult worms are recovered from the pleural cavity.

    • Wolbachia Quantification: DNA is extracted from individual female worms, and the ratio of a Wolbachia-specific gene (ftsZ) to a worm-specific gene (actin) is determined by quantitative PCR (qPCR) to quantify Wolbachia depletion.

    • Embryogenesis Assessment: The uterine contents of female worms are examined microscopically to assess the different developmental stages of embryos (eggs, morulae, pretzels, and stretched microfilariae). A significant reduction in later-stage embryos indicates an anti-fecundity effect.

Quantification of Wolbachia by Real-Time PCR

This method provides a quantitative measure of the drug's effect on the endosymbiont.

  • DNA Extraction: Genomic DNA is extracted from individual adult female filarial worms using standard commercial kits.

  • Primers and Probes: Specific primers and probes are designed to amplify a single-copy gene in Wolbachia (e.g., ftsZ) and a single-copy gene in the filarial worm (e.g., actin or GST) for normalization.

  • Real-Time PCR: The qPCR is performed using a standard thermal cycler. The cycle threshold (Ct) values for the Wolbachia and worm genes are determined.

  • Data Analysis: The relative quantification of Wolbachia is calculated using the ΔΔCt method, where the ratio of the Wolbachia gene to the worm gene in the treated group is compared to that in the vehicle-treated control group.

Assessment of Filarial Embryogenesis

This assay evaluates the impact of the treatment on the reproductive capacity of the female worm.

  • Worm Preparation: Adult female worms are recovered from the host at necropsy.

  • Uterine Content Extrusion: The uterus of each female worm is carefully dissected, and the contents (embryos at various stages) are extruded into a culture medium.

  • Microscopic Analysis: The different embryonic stages (eggs, morulae, coiled microfilariae, and stretched microfilariae) are identified and counted under a microscope. A shift towards early-stage embryos and a reduction or absence of late-stage, motile microfilariae indicates a block in embryogenesis.

  • Flow Cytometry-Based Method: A more advanced method involves the use of flow cytometry to differentiate and quantify the various intrauterine stages based on their forward and side scatter properties. This provides a more objective and high-throughput analysis of embryogenesis.

Conclusion

This compound demonstrates significant promise as a next-generation anti-filarial drug with its potent anti-Wolbachia activity and the potential for a shorter treatment course compared to doxycycline. Its mechanism of action, which leads to the sterilization and eventual death of adult worms, addresses a key limitation of current microfilaricidal drugs. While direct comparative data with ivermectin, DEC, and albendazole in the same preclinical models are not yet widely available, the existing evidence suggests that this compound's efficacy profile is distinct and offers a potential paradigm shift in the strategy for filariasis elimination. Further clinical trials are crucial to fully elucidate its efficacy and safety in humans and its role in mass drug administration programs.

References

Unveiling the Potential of ABBV-4083: A Comparative Analysis of Anti-Wolbachia Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the correlation between ABBV-4083 plasma concentration and Wolbachia reduction, benchmarked against current and emerging anti-filarial treatments. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound and other anti-Wolbachia agents, supported by experimental data and detailed methodologies.

Filarial diseases, such as onchocerciasis (river blindness) and lymphatic filariasis, present a significant global health burden. A pivotal strategy in combating these neglected tropical diseases is the targeting of Wolbachia, an endosymbiotic bacterium essential for the fertility and survival of filarial nematodes.[1][2][3] The depletion of Wolbachia leads to the sterilization and eventual death of the adult worms, offering a macrofilaricidal approach to treatment.[1][3] This guide focuses on this compound, a promising anti-Wolbachia candidate, and compares its efficacy with established and alternative therapies.

Performance Snapshot: this compound vs. Alternatives

This compound, a derivative of the macrolide antibiotic tylosin A, has demonstrated potent anti-Wolbachia activity in preclinical studies and has entered clinical development. Its primary comparator is doxycycline, the current standard of care for anti-Wolbachia therapy. Other emerging candidates like rifampicin and AWZ1066S are also included for a comprehensive overview.

Quantitative Comparison of Anti-Wolbachia Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and comparator drugs in reducing Wolbachia load.

DrugModel OrganismDose RegimenDurationWolbachia Reduction (%)Source
This compound Litomosoides sigmodontis (mice)75 mg/kg, once daily5 days>90%
This compound Litomosoides sigmodontis (mice)75 mg/kg, once daily10 days>98%
This compound Brugia malayi & Onchocerca ochengi (animal models)Not specified1-2 weeks>90%
Doxycycline Onchocerca volvulus (humans)100 mg/day6 weeks>80% (at 4 months post-treatment)
Doxycycline Onchocerca volvulus (humans)200 mg/day4-6 weeks>60% of female worms dead
Doxycycline Wuchereria bancrofti (humans)200 mg/day6-8 weeks>80% macrofilaricidal activity
Rifampicin Brugia malayi (preclinical)Elevated dose7 days>90%
Rifampicin Onchocerca ochengi (preclinical)Elevated dose14 days>90%
AWZ1066S Brugia malayi (in vitro)Not applicable1 dayMaximum reduction
Pharmacokinetic Profile of this compound (Phase I, Healthy Adults)
ParameterSingle Ascending Dose (40-1000 mg)Multiple Ascending Dose (100-400 mg daily)
Time to Cmax 1-2 hoursSimilar to single dose
Half-life (at ≤ 400 mg) < 4 hoursSimilar to single dose
Cmax and AUC Increased more than dose-proportionallySimilar exposure after multiple doses
Food Effect MinimalNot applicable
Maximum Tolerated Dose Not established in single dose400 mg for 14 days

Source:

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Preclinical Efficacy Assessment of this compound in Litomosoides sigmodontis Mouse Model
  • Animal Model: Female BALB/c mice were naturally infected with L. sigmodontis through the bite of infected mites (Ornithonyssus bacoti).

  • Treatment: At 35 days post-infection, mice were treated orally with this compound at various doses (e.g., 75 mg/kg) and durations (3, 5, 7, or 10 days). A control group received the vehicle.

  • Outcome Measurement: Adult female worms were recovered at different time points post-treatment. Wolbachia load was quantified using real-time PCR, targeting the ftsZ gene and normalized to the nematode actin gene (act).

Clinical Trial Protocol for Doxycycline in Human Onchocerciasis
  • Study Design: A randomized, placebo-controlled trial was conducted in onchocerciasis patients.

  • Intervention: Patients received 200 mg/day of doxycycline or a placebo for 4 to 6 weeks. After 6 months, all patients received ivermectin.

  • Efficacy Evaluation: Onchocercomas (nodules containing adult worms) were excised at 6, 20, and 27 months after the start of treatment. The efficacy was evaluated by:

    • Histology: To assess worm viability and embryogenesis.

    • PCR: To detect and quantify Wolbachia DNA.

    • Microfilariae determination: To measure the number of microfilariae in skin snips.

Visualizing the Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

Anti_Wolbachia_Mechanism Drug This compound / Doxycycline Wolbachia Wolbachia Drug->Wolbachia Inhibition Replication Bacterial Replication Wolbachia->Replication Metabolism Essential Metabolism Wolbachia->Metabolism Embryogenesis Embryogenesis Replication->Embryogenesis Survival Adult Worm Survival Metabolism->Survival Supports Microfilariae Microfilariae Production Embryogenesis->Microfilariae Survival->Microfilariae Experimental_Workflow cluster_preclinical Preclinical Model cluster_analysis Efficacy Analysis cluster_clinical Clinical Trial cluster_clinical_analysis Clinical Endpoint Analysis Infection Infection of Animal Model (e.g., mice with L. sigmodontis) Treatment Drug Administration (this compound or Comparator) Infection->Treatment Necropsy Necropsy and Worm Recovery Treatment->Necropsy qPCR Quantitative PCR for Wolbachia DNA (ftsZ gene) Necropsy->qPCR Normalization Normalization to Nematode DNA (actin gene) qPCR->Normalization Reduction Calculation of Wolbachia Reduction Normalization->Reduction Patient Patient Recruitment (Onchocerciasis/LF) Dosing Drug Administration (e.g., Doxycycline) Patient->Dosing Biopsy Nodule/Skin Biopsy Dosing->Biopsy Histology Histological Analysis (Worm Viability, Embryogenesis) Biopsy->Histology PCR Wolbachia PCR Biopsy->PCR Microfilariae_Count Microfilariae Count Biopsy->Microfilariae_Count

References

Flubentylosin for Onchocerciasis: A Comparative Analysis Following Phase II Trial Discontinuation

Author: BenchChem Technical Support Team. Date: November 2025

The development of flubentylosin (formerly TylAMac or ABBV-4083) for the treatment of onchocerciasis has been discontinued following the completion of a Phase II clinical trial which yielded unfavorable efficacy results.[1] Despite being well-tolerated by patients, the novel antibiotic did not meet the necessary endpoints to warrant further investigation for this indication.[1] This guide provides a comparative overview of flubentylosin, placing its clinical trial outcomes in context with the current standard of care and other emerging therapies for onchocerciasis.

Flubentylosin was a promising drug candidate due to its unique mechanism of action, targeting the endosymbiotic Wolbachia bacteria.[1][2][3] These bacteria are essential for the growth, development, reproduction, and survival of the adult Onchocerca volvulus worms that cause onchocerciasis. By eliminating Wolbachia, flubentylosin was expected to induce a macrofilaricidal effect, killing the adult worms and offering a potential cure with a shorter treatment course than existing options.

Comparative Efficacy and Safety of Onchocerciasis Treatments

The following tables summarize the available quantitative data for flubentylosin's comparators: ivermectin (the current standard of care), moxidectin (a recently approved, more potent microfilaricide), and doxycycline (another anti-Wolbachia therapy).

Table 1: Efficacy of Onchocerciasis Therapies
DrugMechanism of ActionPrimary EffectEfficacy EndpointResultCitation(s)
Flubentylosin Targets Wolbachia endosymbiontExpected Macrofilaricidal (adult worm killing)Not met in Phase IIDevelopment for onchocerciasis discontinued due to unfavorable efficacy.
Ivermectin Targets glutamate-gated chloride channels in nematodesMicrofilaricidal (larval worm killing)Reduction in skin microfilariae density~95% reduction at 3 months; ~80% reduction at 12 months with a single 150 µg/kg dose.
Moxidectin Targets glutamate-gated and GABA-gated chloride channels in nematodesPotent and sustained microfilaricidal effectReduction in skin microfilariae densityAt 12 months, skin microfilarial density was significantly lower (0.6 microfilariae/mg) compared to ivermectin (4.5 microfilariae/mg). 38% of moxidectin recipients had undetectable microfilariae vs. 2% for ivermectin.
Doxycycline Targets Wolbachia endosymbiontMacrofilaricidal (adult worm killing) and embryostaticElimination of Wolbachia and sterilization of adult female wormsA 6-week course can kill over 60% of adult female worms and sterilize 80-90% of the remaining females 20 months after treatment.
Table 2: Safety and Dosing of Onchocerciasis Therapies
DrugDosing RegimenCommon Adverse EventsKey Safety ConsiderationsCitation(s)
Flubentylosin Phase I: 400 mg daily for 7 or 14 daysNausea, headache (in healthy volunteers)Well-tolerated in Phase II patients; no major safety concerns noted before discontinuation.
Ivermectin Single oral dose of 150 µg/kg, repeated annually or semi-annuallyMazzotti reaction (itching, rash, fever), headache, muscle painRisk of severe encephalopathy in patients with high Loa loa co-infection.
Moxidectin Single oral dose of 8 mgMazzotti reaction (pruritus, rash), postural hypotensionSimilar safety profile to ivermectin, but with a higher incidence of some Mazzotti reactions.
Doxycycline 100-200 mg daily for 4-6 weeksGastrointestinal upset, photosensitivityContraindicated in pregnancy and children under 8 years old. Long treatment duration can be a challenge for adherence.

Experimental Protocols and Methodologies

While the detailed protocol for the flubentylosin Phase II trial is not publicly available, the design of onchocerciasis clinical trials generally follows a standard methodology to assess efficacy and safety.

Typical Onchocerciasis Clinical Trial Protocol:

  • Patient Recruitment: Individuals from endemic areas with confirmed O. volvulus infection (typically through skin snip biopsy to detect microfilariae) are enrolled. Key exclusion criteria often include pregnancy, breastfeeding, and co-infection with Loa loa above a certain threshold due to safety concerns with some treatments.

  • Randomization and Blinding: Participants are randomly assigned to receive the investigational drug or a comparator (like ivermectin) in a double-blind fashion, where neither the participant nor the investigator knows which treatment is being administered.

  • Dosing: The drug is administered according to the study protocol. For microfilaricidal drugs, this is often a single dose, while for macrofilaricidal drugs like those targeting Wolbachia, it involves a course of treatment over several weeks.

  • Efficacy Assessment: The primary efficacy endpoint is typically the change in skin microfilarial density from baseline. This is measured by taking small skin snips at various time points (e.g., 1, 6, 12, and 18 months post-treatment) and counting the number of microfilariae per milligram of skin. For macrofilaricidal drugs, another endpoint can be the assessment of adult worm viability and fertility through the surgical removal and histological examination of subcutaneous nodules (onchocercomas).

  • Safety Monitoring: Throughout the trial, participants are monitored for adverse events, including the Mazzotti reaction, which is an inflammatory response to the death of microfilariae. Blood and urine samples are also collected to monitor for any drug-related toxicity.

Visualizing Mechanisms and Workflows

Flubentylosin's Proposed Mechanism of Action

Flubentylosin, as a derivative of the antibiotic tylosin, was designed to inhibit protein synthesis in Wolbachia bacteria. The death of these endosymbionts leads to the eventual death of the host adult worm.

G Wolbachia Wolbachia Bacteria Proteins Essential Proteins Wolbachia->Proteins Synthesizes Viability Worm Viability & Reproduction Proteins->Viability Maintains WormDeath Macrofilaricidal Effect (Adult Worm Death) Viability->WormDeath Flubentylosin Flubentylosin Flubentylosin->Inhibition Inhibition->Proteins Inhibits Synthesis

Caption: Flubentylosin targets Wolbachia to kill adult worms.

Generalized Onchocerciasis Clinical Trial Workflow

The following diagram illustrates the typical workflow for a clinical trial evaluating a new drug for onchocerciasis.

G cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Screening Patient Screening (Skin Snips, Loa loa test) Consent Informed Consent Screening->Consent Randomization Randomization Consent->Randomization Drug Investigational Drug (e.g., Flubentylosin) Randomization->Drug Group A Comparator Comparator Drug (e.g., Ivermectin) Randomization->Comparator Group B FollowUp Follow-Up Assessments (1, 6, 12, 18 months) Drug->FollowUp Comparator->FollowUp Efficacy Efficacy Measurement (Skin Mf Density) FollowUp->Efficacy Safety Safety Monitoring (Adverse Events) FollowUp->Safety DataAnalysis Data Analysis & Reporting Efficacy->DataAnalysis Safety->DataAnalysis

References

A Comparative Safety Analysis of ABBV-4083 and Doxycycline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of the investigational drug ABBV-4083 (also known as flubentylosin) and the established antibiotic doxycycline. The information is compiled from publicly available clinical and preclinical data to support research and drug development efforts.

Overview

This compound is a novel macrolide antibiotic developed as a potential treatment for filarial diseases such as onchocerciasis ("river blindness") and lymphatic filariasis ("elephantiasis").[1][2] Its therapeutic action is derived from its potent activity against Wolbachia, an endosymbiotic bacterium essential for the fertility and survival of filarial worms.[1][3] The development of this compound was discontinued due to unfavorable efficacy results in a Phase II clinical trial; however, safety and tolerability data from its clinical studies are available.[4]

Doxycycline is a broad-spectrum tetracycline antibiotic that has been in clinical use for decades. It is effective against a wide range of bacterial infections and also targets Wolbachia, making it a treatment option for filarial diseases. Its long history of use means its safety profile is well-documented.

Quantitative Safety Data: A Comparative Table

The following table summarizes the reported adverse events for this compound and doxycycline from clinical trial data. It is important to note that the data for this compound is from a small Phase I study in healthy volunteers, while the data for doxycycline is aggregated from extensive clinical use and various studies.

Adverse Event CategoryThis compound (Flubentylosin)Doxycycline
Gastrointestinal Nausea (10%), Abdominal Pain, Diarrhea, VomitingNausea, Vomiting, Diarrhea, Abdominal Pain, Esophagitis/Esophageal Ulceration
Neurological Headache (8%)Headache, Dizziness, Intracranial Hypertension (rare)
Dermatological Not reported as a common adverse eventPhotosensitivity, Skin Rash, Erythema Multiforme, Stevens-Johnson Syndrome (rare), Toxic Epidermal Necrolysis (rare)
Hepatic Reversible asymptomatic ALT and AST elevations (Grade 2 or 4) in 2 subjects at a high dose (1000 mg)Liver problems (rare)
Hematological Not reported as a common adverse eventHemolytic Anemia, Thrombocytopenia, Neutropenia, Eosinophilia (rare)
Hypersensitivity Not reported as a common adverse eventAllergic reactions including Anaphylaxis, DRESS syndrome (rare)
Other -Tooth discoloration in children, Overgrowth of non-susceptible organisms (e.g., fungi)

Mechanism of Action Signaling Pathways

Both this compound and doxycycline exert their therapeutic effects by inhibiting protein synthesis in bacteria.

cluster_ABBV4083 This compound (Flubentylosin) Mechanism of Action ABBV4083 This compound Ribosome50S Wolbachia 50S Ribosomal Subunit ABBV4083->Ribosome50S Binds to ProteinSynthesis_A Protein Synthesis Ribosome50S->ProteinSynthesis_A Inhibits Wolbachia_A Wolbachia Viability ProteinSynthesis_A->Wolbachia_A Essential for FilarialWorm Filarial Worm Fertility & Survival Wolbachia_A->FilarialWorm Essential for

Caption: Mechanism of action for this compound.

cluster_Doxycycline Doxycycline Mechanism of Action Doxycycline Doxycycline Ribosome30S Bacterial 30S Ribosomal Subunit Doxycycline->Ribosome30S Binds to tRNA_binding Aminoacyl-tRNA Binding Ribosome30S->tRNA_binding Prevents ProteinSynthesis_D Protein Synthesis tRNA_binding->ProteinSynthesis_D Required for Bacteria Bacterial Growth (Bacteriostatic) ProteinSynthesis_D->Bacteria Inhibits

Caption: Mechanism of action for Doxycycline.

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical studies of this compound and doxycycline are proprietary. However, the methodologies employed are standard in pharmaceutical development and are outlined below.

Preclinical Toxicology Studies

Preclinical safety and toxicology profiling for this compound was conducted in rats and dogs. These studies are designed to identify potential target organs of toxicity, establish a safe starting dose for human trials, and understand the dose-response relationship for any observed adverse effects. A typical preclinical toxicology workflow is as follows:

cluster_Preclinical General Preclinical Toxicology Workflow DoseRange Dose-Range Finding Studies RepeatDose Repeat-Dose Toxicity Studies DoseRange->RepeatDose Inform dose selection SafetyPharm Safety Pharmacology Studies RepeatDose->SafetyPharm Genotoxicity Genotoxicity Assays RepeatDose->Genotoxicity Report Toxicology Report for IND SafetyPharm->Report Genotoxicity->Report

References

A Comparative Guide to Anti-Wolbachia Therapies for Filariasis: A Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The symbiotic relationship between filarial nematodes and Wolbachia bacteria presents a critical therapeutic target for lymphatic filariasis and onchocerciasis. Depletion of these endosymbionts disrupts worm development, embryogenesis, and survival, offering a macrofilaricidal effect not achieved by standard antifilarial drugs. This guide provides a meta-analytical comparison of established and emerging anti-Wolbachia therapies, supported by experimental data, to inform future research and drug development.

Comparative Efficacy of Anti-Wolbachia Therapies

The following tables summarize the quantitative outcomes of key clinical and preclinical studies on various anti-Wolbachia agents.

Table 1: Clinical Efficacy of Doxycycline and Rifampicin in Human Filariasis

DrugDiseaseDosageDurationKey Efficacy OutcomesStudy Reference
Doxycycline Onchocerciasis100 mg/day6 weeks>80% Wolbachia depletion at 4 months; sustained microfilaricidal and macrofilaricidal effects for up to 2 years.[1]Hoerauf et al.
Lymphatic Filariasis (W. bancrofti)200 mg/day6 weeks96% reduction in Wolbachia from microfilariae; 99% reduction in microfilaremia at 12 months.[2]Taylor et al.
Lymphatic Filariasis (W. bancrofti)200 mg/day for 3 weeks (+ albendazole & ivermectin)3 weeksSignificant reduction in microfilariae levels at 4, 12, and 24 months compared to placebo.Clinical Trial Data
Rifampicin Onchocerciasis10 mg/kg/day4 weeksSignificant reduction of Wolbachia at 18 months post-treatment.Specht et al.

Table 2: Preclinical Efficacy of Novel Anti-Wolbachia Candidates

Drug CandidateAnimal ModelDosageDurationKey Efficacy OutcomesStudy Reference
AWZ1066S L. sigmodontis gerbil model50-100 mg/kg, twice daily7 days>99% reduction in Wolbachia load 18 weeks post-treatment.[3]Hong et al.
B. malayi SCID mouse model100 mg/kg, twice daily7 days>90% depletion in adult female Wolbachia loads and prevention of microfilaria production.[4]Turner et al.
ABBV-4083 L. sigmodontis rodent model100 mg/kg/day1-2 weeks>90% Wolbachia depletion with blocked embryogenesis and microfilarial release.[5]Hübner et al.
L. sigmodontis jirds150 mg/kg/day14 daysCleared microfilaremia and inhibited filarial embryogenesis.AbbVie Preclinical Data

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of protocols from key studies.

Clinical Trial Protocol: Doxycycline for Lymphatic Filariasis
  • Study Design: A randomized, double-blind, placebo-controlled trial was conducted in Ghana with 93 individuals positive for Wuchereria bancrofti microfilaremia (minimum 40 microfilariae/mL).

  • Treatment Arms:

    • Doxycycline (200 mg/day) for 6 weeks.

    • Doxycycline (as above) followed by a single dose of ivermectin after 4 months.

    • Ivermectin only.

    • Placebo (no treatment during the 1-year observation period, followed by ivermectin).

  • Outcome Measures:

    • Wolbachia Load: Quantified from microfilariae using real-time PCR targeting the ftsZ gene.

    • Microfilaremia: Assessed at baseline and follow-up points.

  • Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the different treatment arms.

Preclinical Study Protocol: AWZ1066S in a Gerbil Model of Filariasis
  • Animal Model: Mongolian gerbils (Meriones unguiculatus) infected with Litomosoides sigmodontis.

  • Treatment Regimen: After 7 days of twice-daily oral administration of AWZ1066S at 50 mg/kg or 100 mg/kg.

  • Efficacy Assessment:

    • Wolbachia Load: Measured by quantitative PCR (qPCR) 18 weeks post-treatment and compared to untreated controls.

    • Microfilaremia: Monitored longitudinally in peripheral blood.

  • Statistical Analysis: The Kruskal-Wallis test was used to determine statistical significance.

Methodology for Wolbachia Quantification: Real-Time PCR (qPCR)
  • Target Gene: The single-copy ftsZ gene of Wolbachia is a common target for quantification.

  • Procedure:

    • DNA is extracted from filarial nematodes or microfilariae.

    • qPCR is performed using primers and a probe specific to the Wolbachia ftsZ gene.

    • The results are normalized to a host nematode gene (e.g., actin) to determine the relative Wolbachia load.

  • Significance: This method allows for the sensitive and reproducible quantification of Wolbachia depletion following treatment.

Methodology for Wolbachia Visualization: Immunohistochemistry
  • Primary Antibody: An antibody targeting a Wolbachia surface protein (WSP) is commonly used.

  • Procedure:

    • Filarial nematode tissues are fixed and sectioned.

    • Sections are incubated with the anti-WSP primary antibody.

    • A secondary antibody conjugated to a reporter enzyme (e.g., peroxidase) is applied.

    • A substrate is added, resulting in a colored precipitate at the location of Wolbachia.

  • Significance: This technique allows for the visualization of Wolbachia within the different tissues of the nematode, providing a qualitative assessment of depletion.

Signaling Pathways and Mechanisms of Action

The symbiotic relationship between Wolbachia and filarial nematodes is multifaceted, involving metabolic dependency and modulation of host biological processes.

Metabolic Interdependence

Wolbachia are metabolically active endosymbionts that provide essential molecules to their nematode hosts. In turn, the nematodes supply amino acids necessary for bacterial growth. This metabolic co-dependency is a key area for therapeutic intervention.

Metabolic_Interdependence cluster_wolbachia Provides to Nematode cluster_nematode Provides to Wolbachia Wolbachia Wolbachia Heme Heme Wolbachia->Heme Nucleotides Nucleotides Wolbachia->Nucleotides Riboflavin Riboflavin (Vitamin B2) Wolbachia->Riboflavin FAD FAD Wolbachia->FAD Nematode Filarial Nematode AminoAcids Amino Acids Nematode->AminoAcids Heme->Nematode Essential for Nematode Metabolism Nucleotides->Nematode Essential for DNA/RNA Synthesis Riboflavin->Nematode Precursor for Cofactors FAD->Nematode Essential for Redox Reactions AminoAcids->Wolbachia Essential for Bacterial Growth

Caption: Metabolic exchange between Wolbachia and the filarial nematode.

Mechanism of Action of Doxycycline

Doxycycline, a tetracycline antibiotic, inhibits protein synthesis in Wolbachia by binding to the 30S ribosomal subunit. This bacteriostatic action leads to the depletion of the endosymbiont population. The subsequent lack of essential metabolites provided by Wolbachia disrupts critical processes in the filarial nematode, leading to:

  • Inhibition of Embryogenesis: Depletion of Wolbachia causes apoptosis in the germline and somatic cells of embryos and microfilariae, leading to sterilization of the adult female worm.

  • Disruption of Molting: Wolbachia are implicated in the molting process of larval stages. Their depletion can interfere with this critical developmental step.

  • Reduced Viability and Longevity: The loss of metabolic support from Wolbachia ultimately compromises the survival of the adult worm.

Comparative Experimental Workflow

The evaluation of anti-Wolbachia therapies follows a general workflow, from initial screening to clinical validation.

Experimental_Workflow cluster_discovery Drug Discovery & Preclinical cluster_clinical Clinical Development Screening In Vitro Screening (Anti-Wolbachia Activity) InVivo In Vivo Efficacy (Rodent Models) Screening->InVivo Promising Candidates Tox Toxicology & Safety Pharmacology InVivo->Tox Efficacious Compounds Phase1 Phase I Trials (Safety & Dosage in Humans) Tox->Phase1 Safe Candidates Phase2 Phase II Trials (Efficacy in Patients) Phase1->Phase2 Favorable Safety Profile Phase3 Phase III Trials (Large-scale Efficacy & Safety) Phase2->Phase3 Demonstrated Efficacy

Caption: Generalized workflow for the development of anti-Wolbachia drugs.

Logical Relationships in Anti-Wolbachia Therapy

The rationale for targeting Wolbachia is based on a clear logical progression from the symbiotic relationship to the desired clinical outcome.

Logical_Relationship Symbiosis Obligate Symbiosis: Filarial Nematode relies on Wolbachia DrugTarget Anti-Wolbachia Drug (e.g., Doxycycline) Depletion Depletion of Wolbachia DrugTarget->Depletion Disruption Disruption of Nematode Biology (Embryogenesis, Molting) Depletion->Disruption Macrofilaricidal Macrofilaricidal Effect (Adult Worm Death) Disruption->Macrofilaricidal Outcome Clinical Improvement & Interruption of Transmission Macrofilaricidal->Outcome

Caption: The logical cascade of anti-Wolbachia therapeutic strategy.

Conclusion

Anti-Wolbachia therapy represents a paradigm shift in the treatment of filariasis, offering a curative, macrofilaricidal approach. While doxycycline has proven effective, its long treatment duration and contraindications limit its use in mass drug administration programs. The development of novel, fast-acting anti-Wolbachia agents like AWZ1066S and this compound holds significant promise for shortening treatment regimens and accelerating the elimination of lymphatic filariasis and onchocerciasis. Continued research into the intricate molecular interactions of the Wolbachia-nematode symbiosis will be pivotal in identifying new drug targets and developing the next generation of antifilarial therapies.

References

A Comparative Guide to the In Vivo Sterilizing Effect of ABBV-4083 on Adult Filarial Worms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo sterilizing efficacy of ABBV-4083 against alternative treatments for filariasis. The primary focus is on the depletion of the endosymbiotic bacteria Wolbachia, which is essential for the fertility and survival of adult filarial worms. The data presented is compiled from preclinical studies, offering a quantitative assessment of this compound's potency and treatment duration compared to the current anti-Wolbachia standard, doxycycline.

Mechanism of Action: A Targeted Approach

Filarial worms, the causative agents of debilitating diseases like onchocerciasis (river blindness) and lymphatic filariasis, harbor an obligate symbiotic bacterium, Wolbachia. This bacterium is crucial for the worm's reproduction and long-term survival.[1] Therapeutic strategies targeting Wolbachia offer a unique advantage: they sterilize the adult female worms, preventing the release of microfilariae, and ultimately lead to the death of the adult worms (macrofilaricidal effect).[1][2][3] This slow-kill mechanism is considered beneficial as it may reduce the likelihood of severe adverse reactions associated with the rapid death of worms.[1]

This compound, a derivative of the macrolide antibiotic tylosin A, is a potent anti-Wolbachia agent. It has been developed to improve upon the pharmacokinetic properties and potency of its parent compound. Preclinical studies have demonstrated its superiority over doxycycline, the current clinical standard for anti-Wolbachia therapy, by achieving effective bacterial clearance with significantly shorter treatment regimens.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes the key quantitative data from in vivo studies validating the sterilizing effect of this compound and doxycycline on adult filarial worms. The primary model cited is the Litomosoides sigmodontis-infected rodent model, a standard for preclinical evaluation of antifilarial drugs.

DrugAnimal ModelDosageTreatment DurationPrimary EndpointEfficacyReference
This compound BALB/c Mice (L. sigmodontis)75 mg/kg, once daily (QD)5 daysWolbachia depletion in adult female worms>90% reduction immediately post-treatment, increasing to >99% after a 3-week washout period.
This compound Jirds (L. sigmodontis)100 mg/kg, once daily (QD)14 daysWolbachia depletion in adult female worms>99.9% reduction.
This compound Jirds (L. sigmodontis)150 mg/kg, once daily (QD)14 daysWolbachia depletion and clearance of microfilariae99.91% Wolbachia elimination, blocked embryogenesis, and complete clearance of circulating microfilariae at 16 weeks post-treatment.
Doxycycline Jirds (L. sigmodontis)40 mg/kg, twice daily (BID)14 days (suboptimal)Wolbachia depletion in adult female wormsInitial reduction followed by recrudescence of Wolbachia and rebound of microfilariae.
Doxycycline Human (Onchocerca volvulus)100 mg/day5-6 weeksSterilization of adult female wormsComplete and irreversible sterilization.
Doxycycline Human (Wuchereria bancrofti)200 mg/day4-6 weeksAdult worm death and microfilariae clearanceElimination of adult worms and their microfilariae.

Experimental Protocols

The in vivo validation of the sterilizing effect of this compound and its comparators typically involves the following key experimental procedures:

In Vivo Litomosoides sigmodontis Infection Model
  • Animal Models: BALB/c mice or Mongolian jirds (Meriones unguiculatus) are commonly used.

  • Infection: Animals are infected with third-stage larvae (L3) of L. sigmodontis through the bite of the tropical rat mite vector, Ornithonyssus bacoti. To ensure comparable infection rates, the same batch of infected mites is used across all experimental groups.

  • Treatment: Drug administration, typically via oral gavage, begins at a predetermined time post-infection when adult worms have matured.

  • Necropsy and Worm Recovery: At the end of the study period, animals are euthanized, and adult worms are recovered from the thoracic cavity.

Assessment of Wolbachia Depletion by qPCR
  • Sample Preparation: DNA is extracted from individual female adult worms.

  • Quantitative PCR (qPCR): Real-time PCR is performed to quantify the amount of a Wolbachia-specific gene, typically ftsZ, relative to a filarial housekeeping gene, such as actin.

  • Data Analysis: The reduction in the ftsZ/actin ratio in treated worms compared to worms from vehicle-treated control animals indicates the level of Wolbachia depletion.

Evaluation of Embryogenesis (Embryogram)
  • Sample Preparation: Adult female worms are dissected to release their uterine contents.

  • Microscopic Analysis: The developmental stages of the embryos within the uterus (eggs, morulae, pretzels, and stretched microfilariae) are identified and counted under a microscope.

  • Data Analysis: A block in embryogenesis, indicated by a significant reduction or complete absence of later-stage embryos in treated worms, is a direct measure of the sterilizing effect.

Monitoring of Peripheral Microfilaremia
  • Blood Sampling: Small blood samples are collected from the animals (e.g., from the saphenous vein) at regular intervals.

  • Microfilariae Counting: The number of circulating microfilariae in a defined volume of blood is counted microscopically.

  • Data Analysis: A reduction in the number of circulating microfilariae over time in treated animals compared to controls indicates the sterilizing effect of the drug on the adult female worms.

Visualizing the Experimental Workflow and Signaling Pathway

experimental_workflow cluster_infection Infection and Treatment cluster_assessment Efficacy Assessment Infection Infection of Rodent Model (L. sigmodontis L3 larvae) Maturation Worm Maturation (Adult Worms) Infection->Maturation Treatment Drug Administration (this compound or Doxycycline) Maturation->Treatment Necropsy Necropsy and Adult Worm Recovery Treatment->Necropsy Microfilaremia Microfilariae Count (Blood Smear) Treatment->Microfilaremia qPCR Wolbachia Depletion (qPCR) Necropsy->qPCR Embryogram Sterilizing Effect (Embryogram) Necropsy->Embryogram

Caption: Experimental workflow for in vivo validation of adult worm sterilization.

mechanism_of_action cluster_drug Anti-Wolbachia Drug cluster_worm Adult Filarial Worm cluster_outcome Therapeutic Outcome ABBV4083 This compound Wolbachia Wolbachia Endosymbiont ABBV4083->Wolbachia Inhibits Sterilization Sterilization ABBV4083->Sterilization Embryogenesis Normal Embryogenesis Wolbachia->Embryogenesis Essential for AdultWorm Adult Worm Survival Wolbachia->AdultWorm Supports Microfilariae Microfilariae Production Embryogenesis->Microfilariae Leads to Macrofilaricidal Macrofilaricidal Effect (Adult Worm Death) Sterilization->Macrofilaricidal

Caption: Mechanism of action of this compound leading to worm sterilization and death.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of ABBV-4083

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper management and disposal of investigational compounds such as ABBV-4083, a derivative of the macrolide antibiotic Tylosin A, are critical for ensuring laboratory safety and environmental protection. Due to the absence of specific disposal guidelines for this compound, a conservative approach based on established best practices for antibiotic waste and the known hazards of its parent compound, Tylosin, is mandatory. Improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1][2][3]

All waste containing this compound must be treated as hazardous chemical waste. This includes pure compound, stock solutions, contaminated media, and solid materials. Discharge of antibiotic waste into drains is not permitted as wastewater treatment facilities are often not equipped to eliminate these compounds, leading to environmental dissemination.[4]

Hazard Profile of Parent Compound: Tylosin A

This compound is an analog of Tylosin A. The Safety Data Sheet (SDS) for Tylosin indicates several hazards that should be considered when handling this compound.

Hazard ClassificationDescriptionPrecautionary Measures
Skin and Respiratory Sensitizer May cause an allergic skin reaction or asthma symptoms if inhaled.[5]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid breathing dust or aerosols.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Do not allow to enter sewers or waterways. Collect all waste for proper chemical disposal.
Step-by-Step Disposal Protocols

The following procedures provide a framework for the safe handling and disposal of different forms of this compound waste.

1. Segregation and Collection:

  • Designate specific, clearly labeled, leak-proof containers for this compound waste.

  • Segregate waste into three categories: pure compound/stock solutions, contaminated liquid waste, and contaminated solid waste.

2. Disposal of Pure Compound and High-Concentration Stock Solutions:

  • Unused or expired pure this compound and concentrated stock solutions are to be disposed of as hazardous chemical waste.

  • Collect these in a designated, sealed, and properly labeled waste container. The label should clearly state "Hazardous Waste: this compound (Antibiotic)".

  • Follow your institution's guidelines for the disposal of hazardous chemical waste, which typically involves collection by an environmental health and safety (EHS) provider.

3. Disposal of Contaminated Liquid Waste (e.g., cell culture media):

  • All liquid waste containing this compound, regardless of concentration, should be collected as chemical waste.

  • Do not autoclave liquid waste containing this compound as a means of decontamination, as the heat stability of the compound is unknown. Autoclaving may not fully degrade the antibiotic, and its degradation products could still be environmentally harmful.

  • Collect the liquid waste in a labeled, leak-proof container.

  • Arrange for disposal through your institution's hazardous waste program.

4. Disposal of Contaminated Solid Waste:

  • Items such as pipette tips, flasks, gloves, and paper towels contaminated with this compound should be considered chemical waste.

  • Place these items in a designated, sealed container or a durable, labeled bag.

  • If the solid waste is also a biohazard (e.g., used for cell culture), it must be managed as mixed hazardous waste. Consult your institution's EHS department for specific procedures.

  • Dispose of the contained solid waste through the institutional hazardous waste stream.

Emergency and Spill Procedures

In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with absorbent materials. Clean the area with a suitable decontaminating agent. Collect all cleanup materials in a sealed container and dispose of it as hazardous chemical waste.

Visual Guidance: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Contaminated Solid Waste (Gloves, Pipettes, etc.) waste_type->solid Solid liquid Contaminated Liquid Waste (Media, Buffers, etc.) waste_type->liquid Liquid stock Pure Compound or High-Concentration Stock waste_type->stock Pure/Stock collect_solid Collect in Labeled Solid Chemical Waste Container solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Chemical Waste Container liquid->collect_liquid collect_stock Collect in Primary Labeled Hazardous Waste Container stock->collect_stock ehs_pickup Arrange for Disposal with Institutional EHS/Hazardous Waste Vendor collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_stock->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Logical workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling ABBV-4083

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As a specific Safety Data Sheet (SDS) for ABBV-4083 is not publicly available, the following guidelines are based on best practices for handling investigational new drugs and macrolide antibiotics.[1][2] It is crucial to supplement these recommendations with a substance-specific risk assessment and to consult your institution's Environmental Health and Safety (EHS) department for local requirements.[3][4]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content is designed to offer procedural, step-by-step guidance to directly address operational questions and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate level of PPE is critical to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) - Gloves: Two pairs of powder-free nitrile gloves (outer pair over gown cuff).[5]- Gown: Disposable, low-permeability gown with a solid front and tight-fitting cuffs.- Eye/Face Protection: Safety goggles and a face shield.- Respiratory Protection: A certified respirator (e.g., N95 or higher) is recommended due to the potential for aerosol generation.
Solution Preparation and Handling - Gloves: Powder-free nitrile gloves.- Gown: Laboratory coat or disposable gown.- Eye Protection: Safety glasses with side shields or goggles.
General Laboratory Operations - Gloves: Powder-free nitrile gloves.- Gown: Laboratory coat.- Eye Protection: Safety glasses.
Spill Cleanup - Gloves: Two pairs of heavy-duty nitrile gloves.- Gown: Impermeable gown or apron.- Eye/Face Protection: Safety goggles and a face shield.- Respiratory Protection: A certified respirator appropriate for the scale of the spill.
Waste Disposal - Gloves: Nitrile gloves.- Gown: Laboratory coat.- Eye Protection: Safety glasses.
Operational Plan for Safe Handling

A systematic approach is essential when working with investigational compounds like this compound.

1. Risk Assessment: Before handling this compound, a thorough risk assessment should be conducted to identify potential hazards and determine the necessary safety precautions. This assessment should consider the quantity of the substance being used, the nature of the procedures being performed, and the potential for spills or aerosol generation.

2. Designated Work Area: All work with this compound, especially the handling of the pure compound, should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation exposure.

3. Step-by-Step Handling Procedure:

  • Preparation: Assemble all necessary materials, including PPE, equipment, and waste containers, before starting work.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If working with the solid form, carefully weigh the required amount in a chemical fume hood to prevent the dispersion of powder.

  • Solubilization: If preparing a solution, add the solvent to the solid compound slowly to avoid splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and any relevant hazard information.

  • Post-Handling: After completing the work, decontaminate the work area and any equipment used.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Improper disposal of antibiotics can contribute to environmental contamination and the development of antibiotic-resistant bacteria. Therefore, a strict disposal protocol must be followed.

1. Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

  • Liquid Waste: Unused stock solutions and contaminated media.

  • Solid Waste: Contaminated labware (e.g., pipette tips, tubes), and PPE.

  • Sharps: Contaminated needles and blades.

2. Waste Collection and Labeling:

  • Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."

  • Solid Waste: Collect in a designated, puncture-resistant container lined with a plastic bag. Label the container as "Hazardous Waste" with the name of the contaminating agent.

  • Sharps: Dispose of in a designated, puncture-resistant, and leak-proof sharps container.

3. Final Disposal: All collected waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound waste down the drain or in the regular trash. Autoclaving may not be sufficient to inactivate the antibiotic.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

ABBV4083_Workflow cluster_prep Preparation cluster_handling Handling Procedures cluster_post Post-Handling cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment DesignateArea Designate Work Area (e.g., Fume Hood) RiskAssessment->DesignateArea Proceed GatherMaterials Gather Materials & PPE DesignateArea->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE Weighing Weigh Solid Compound DonPPE->Weighing Start Handling Solubilization Prepare Solution Weighing->Solubilization SegregateWaste Segregate Contaminated Waste (Liquid, Solid, Sharps) Weighing->SegregateWaste Labeling Label Containers Solubilization->Labeling Solubilization->SegregateWaste Decontaminate Decontaminate Work Area & Equipment Labeling->Decontaminate End Handling DoffPPE Doff PPE Correctly Decontaminate->DoffPPE Decontaminate->SegregateWaste HandWash Wash Hands Thoroughly DoffPPE->HandWash DoffPPE->SegregateWaste LabelWaste Label Hazardous Waste Containers SegregateWaste->LabelWaste Dispose Dispose via Institutional Hazardous Waste Program LabelWaste->Dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ABBV-4083
Reactant of Route 2
ABBV-4083

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.